molecular formula C5H15NO2S B15545947 m-PEG-thiol (MW 1000)

m-PEG-thiol (MW 1000)

Número de catálogo: B15545947
Peso molecular: 153.25 g/mol
Clave InChI: GEJHEQSBEMCQAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-PEG-thiol (MW 1000) is a useful research compound. Its molecular formula is C5H15NO2S and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-PEG-thiol (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG-thiol (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C5H15NO2S

Peso molecular

153.25 g/mol

Nombre IUPAC

azane;2-(2-methoxyethoxy)ethanethiol

InChI

InChI=1S/C5H12O2S.H3N/c1-6-2-3-7-4-5-8;/h8H,2-5H2,1H3;1H3

Clave InChI

GEJHEQSBEMCQAJ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

m-PEG-thiol MW 1000: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol MW 1000). It details the molecule's physicochemical properties, applications, and relevant experimental protocols, serving as a vital resource for professionals in drug development, nanotechnology, and bioconjugation.

Core Properties of m-PEG-thiol MW 1000

m-PEG-thiol MW 1000 is a linear monofunctional polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a reactive thiol (-SH) group at the other. The PEG backbone imparts water solubility and biocompatibility, while the terminal thiol group allows for specific conjugation to various substrates.

Physicochemical Characteristics

The key physicochemical properties of m-PEG-thiol MW 1000 are summarized in the table below, compiled from various supplier datasheets and scientific literature.

PropertyValueReferences
Molecular Formula CH₃O(CH₂CH₂O)ₙCH₂CH₂SH (average n ≈ 22)
Average Molecular Weight ~1000 g/mol [1]
Polydispersity Index (PDI) Typically 1.03 - 1.06 for mPEGs[2]
Appearance White to off-white solid or wax-like semi-solid[2][3]
Solubility
   Water & Aqueous Buffers (e.g., PBS)Soluble[2]
   DMSOSoluble (e.g., 100 mg/mL, may require ultrasonication)[1][4]
   DMFSoluble[5]
   Chloroform, Methylene ChlorideSoluble[2][3]
   Ethanol, TolueneLess soluble[2]
   EtherInsoluble[2]
Storage Conditions -20°C in a dry, dark environment. Sensitive to moisture and oxidation.[3][5]
Reactivity and Chemical Stability

The terminal thiol group is the primary site of reactivity for m-PEG-thiol MW 1000. It exhibits high reactivity towards:

  • Maleimides: Forms a stable thioether bond via a Michael addition reaction. This is a highly specific and efficient conjugation method.[6][7]

  • Transition Metal Surfaces: Shows strong affinity for surfaces like gold and silver, enabling the formation of self-assembled monolayers.[6][8]

  • Other Thiol-Reactive Groups: Reacts with groups such as vinyl sulfones and o-pyridyl disulfides (OPSS).[8]

m-PEG-thiol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. Therefore, it is crucial to handle and store the compound under inert gas and use deoxygenated buffers for reactions.[5]

Key Applications in Research and Development

The unique properties of m-PEG-thiol MW 1000 make it a versatile tool in various applications, particularly in drug delivery and nanotechnology.

Surface Modification of Nanoparticles

A primary application of m-PEG-thiol is the surface functionalization of gold nanoparticles (AuNPs).[9][10] The thiol group readily forms a dative bond with the gold surface, creating a hydrophilic PEG layer. This "PEGylation" of AuNPs offers several advantages:

  • Enhanced Stability: Prevents aggregation of the nanoparticles in biological media.[9]

  • Increased Biocompatibility: Reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[9]

  • Prolonged Circulation Time: The hydrophilic PEG shell helps to evade the immune system, leading to longer circulation times in vivo.

Bioconjugation and Drug Delivery

The thiol group provides a handle for conjugating m-PEG-thiol to various biomolecules, including proteins, peptides, and antibodies.[11] This is often achieved through the highly specific reaction with a maleimide-functionalized biomolecule. PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties.

Furthermore, m-PEG-thiol can be used as a linker in more complex drug delivery systems. For instance, it can be incorporated into the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[12]

Experimental Protocols

This section provides detailed methodologies for common experiments involving m-PEG-thiol MW 1000.

Protocol for Conjugation of m-PEG-thiol to Gold Nanoparticles

This protocol describes the functionalization of citrate-capped gold nanoparticles with m-PEG-thiol via ligand exchange.[10][13]

Materials:

  • Citrate-capped gold nanoparticle solution

  • m-PEG-thiol MW 1000

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare m-PEG-thiol Stock Solution: Prepare a stock solution of m-PEG-thiol in ultrapure water. The final concentration will depend on the desired surface coverage, but a molar excess of the thiol ligand is typically used.

  • Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the m-PEG-thiol stock solution.

  • Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the ligand exchange to occur.[10]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs and remove excess m-PEG-thiol and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[10]

  • Storage: After the final wash, resuspend the m-PEG-thiol functionalized AuNPs in the desired buffer and store at 4°C.

Protocol for Conjugation of m-PEG-thiol to a Maleimide-Activated Protein

This protocol outlines the general procedure for conjugating m-PEG-thiol to a protein containing a maleimide group.

Materials:

  • Maleimide-activated protein

  • m-PEG-thiol MW 1000

  • Conjugation Buffer: Thiol-free buffer, e.g., PBS (pH 7.0-7.5)

  • Quenching solution (optional): e.g., L-cysteine or N-ethylmaleimide

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the maleimide-activated protein in the conjugation buffer.

    • Prepare a stock solution of m-PEG-thiol in the conjugation buffer. A 10- to 20-fold molar excess of m-PEG-thiol over the protein is recommended.[11]

  • Conjugation Reaction: Add the m-PEG-thiol stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[14]

  • Quenching (Optional): To stop the reaction, a quenching reagent can be added. To quench unreacted maleimide groups on the protein, add a molar excess of a thiol-containing compound like L-cysteine. To quench unreacted m-PEG-thiol, add a molar excess of a maleimide-containing compound like N-ethylmaleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted m-PEG-thiol and other small molecules from the protein conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis.[15][16]

Visualizing Workflows and Reactions

Thiol-Maleimide Conjugation Reaction

The following diagram illustrates the Michael addition reaction between the thiol group of m-PEG-thiol and a maleimide group, resulting in a stable thioether bond.

Thiol_Maleimide_Reaction mPEG_Thiol m-PEG-SH Conjugate m-PEG-S-R (Thioether Bond) mPEG_Thiol->Conjugate + Plus + Maleimide R-Maleimide

Caption: Thiol-Maleimide Conjugation Reaction.

Workflow for Gold Nanoparticle Functionalization

This diagram outlines the key steps involved in the functionalization of gold nanoparticles with m-PEG-thiol.

AuNP_Functionalization_Workflow Start Start: Citrate-Capped AuNPs Step1 Ligand Exchange: Add m-PEG-thiol MW 1000 Start->Step1 Step2 Incubation: 12-24h at RT with stirring Step1->Step2 Step3 Purification: Centrifugation & Resuspension (3x) Step2->Step3 End End: m-PEG-thiol Functionalized AuNPs Step3->End

Caption: Gold Nanoparticle Functionalization Workflow.

Logical Relationship for Optimizing Thiol-Maleimide Reaction

The kinetics of the thiol-maleimide reaction can be controlled by several factors. This diagram illustrates the relationship between these factors and the reaction rate.

Reaction_Kinetics_Factors cluster_increase Increases Rate cluster_decrease Decreases Rate pH pH pH_up Higher pH (7-8.5) pH->pH_up pH_down Lower pH (<7) pH->pH_down Buffer_Conc Buffer Concentration Buffer_Conc_up Higher Concentration Buffer_Conc->Buffer_Conc_up Buffer_Conc_down Lower Concentration Buffer_Conc->Buffer_Conc_down Reactant_Conc Reactant Concentration Reactant_Conc_up Higher Concentration Reactant_Conc->Reactant_Conc_up Reaction_Rate Reaction Rate pH_up->Reaction_Rate increases Buffer_Conc_up->Reaction_Rate increases Reactant_Conc_up->Reaction_Rate increases pH_down->Reaction_Rate decreases Buffer_Conc_down->Reaction_Rate decreases

Caption: Factors Influencing Thiol-Maleimide Reaction Rate.

References

m-PEG-thiol 1000 Da: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000 Da). This document is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, nanotechnology, and targeted drug delivery.

Core Chemical and Physical Properties

m-PEG-thiol 1000 Da, also known by synonyms such as mPEG-SH, HS-PEG, and sulfhydryl PEG, is a monofunctional polyethylene glycol derivative.[1] It possesses a methoxy group at one terminus and a reactive thiol (-SH) group at the other, making it a valuable tool for a variety of chemical modifications.[1][2] The hydrophilic polyethylene glycol spacer enhances the solubility and stability of conjugated molecules in aqueous media and can reduce non-specific binding.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of m-PEG-thiol 1000 Da compiled from various suppliers and scientific literature.

PropertyValueReferences
Average Molecular Weight (Mn) ~1000 g/mol [1][3][5][6]
Synonyms mPEG-SH, HS-PEG, Thiol PEG, Sulfhydryl PEG[1][4]
Appearance White to off-white solid or semi-solid[1][4]
Purity >95%[1]
Solubility Soluble in water, ethanol, chloroform, DMSO[1][4]
Reactive Group Thiol (-SH)[1][4]
Storage Conditions -20°C, protect from light and moisture[1][3][4]

Reactivity and Applications

The terminal thiol group of m-PEG-thiol 1000 Da exhibits high reactivity towards a range of functional groups and surfaces. This reactivity is the foundation of its widespread use in bioconjugation and materials science.

Key Reactions:

  • Thiol-Maleimide Coupling: The thiol group reacts specifically and efficiently with maleimide groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[7][8] This reaction is a cornerstone of bioconjugation for linking proteins, peptides, and other biomolecules.[8]

  • Gold Surface Modification: The thiol group has a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles (AuNPs) and gold films.[1][4][5] This modification enhances the stability of AuNPs in biological media and provides a platform for further functionalization.[5][9]

  • Reaction with Other Thiol-Reactive Groups: Besides maleimides, the thiol group can also react with other functional groups such as iodoacetyl and pyridyldithio moieties.[4]

Primary Applications:

  • PEGylation: The process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1][4]

  • Drug Delivery: m-PEG-thiol is utilized in the development of drug delivery systems, including the surface modification of nanocarriers like gold nanorods to enhance their biocompatibility and drug-loading capacity.[5][6]

  • Surface Modification: It is used to modify surfaces to prevent non-specific binding of proteins and cells, which is crucial for the development of biosensors and medical implants.[1][4]

Experimental Protocols

This section provides detailed methodologies for two common applications of m-PEG-thiol 1000 Da: the conjugation to a maleimide-functionalized protein and the surface modification of gold nanoparticles.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol outlines the steps for conjugating m-PEG-thiol to a protein containing a maleimide group.

Materials:

  • Maleimide-functionalized protein

  • m-PEG-thiol 1000 Da

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[10]

  • Quenching Reagent (optional): L-cysteine or N-ethylmaleimide[7]

  • Purification system (e.g., size-exclusion chromatography)[10]

Procedure:

  • Protein Preparation: Dissolve the maleimide-functionalized protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7]

  • m-PEG-thiol Preparation: Prepare a stock solution of m-PEG-thiol 1000 Da in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-thiol solution to the protein solution.[7][10]

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[7][10] Protect the reaction from light if using a light-sensitive molecule.[7]

  • Quenching (Optional): To stop the reaction, add a molar excess of a quenching reagent. Use L-cysteine to quench unreacted maleimide groups on the protein or N-ethylmaleimide to quench unreacted m-PEG-thiol.[7]

  • Purification: Purify the resulting PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and quenching reagents.[10]

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-capped gold nanoparticles with m-PEG-thiol.

Materials:

  • Citrate-capped gold nanoparticle suspension

  • m-PEG-thiol 1000 Da

  • Deionized water

  • Centrifugation equipment

Procedure:

  • m-PEG-thiol Solution Preparation: Prepare a stock solution of m-PEG-thiol 1000 Da in deionized water.

  • Functionalization: Add an excess of the m-PEG-thiol solution to the citrate-capped AuNP suspension (a ratio of >3 x 10^4 m-PEG-thiol molecules per GNP is suggested as a starting point).[11]

  • Incubation: Stir the resulting suspension overnight at room temperature.[11]

  • Purification: Clean the PEGylated AuNPs by centrifugation. A typical condition is 17,000g for 18 minutes.[11]

  • Washing: Remove the supernatant and resuspend the nanoparticle pellet in an equal volume of deionized water.[11]

  • Repeat Purification: Repeat the centrifugation and washing steps multiple times (e.g., 6 times) to ensure the removal of unbound m-PEG-thiol.[11]

Visualizations

The following diagrams illustrate the key reaction mechanism and an experimental workflow involving m-PEG-thiol 1000 Da.

Thiol_Maleimide_Reaction mPEG m-PEG-SH Methoxypolyethylene glycol-thiol Conjugate m-PEG-S-Protein Stable Thioether Bond mPEG->Conjugate pH 6.5-7.5 Maleimide Protein-Maleimide Protein with maleimide group Maleimide->Conjugate

Thiol-Maleimide Conjugation Reaction

AuNP_Functionalization_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Start Citrate-Capped AuNPs Mix Mix & Incubate Overnight Start->Mix PEG_Sol m-PEG-thiol Solution PEG_Sol->Mix Centrifuge Centrifugation Mix->Centrifuge Wash Resuspend in Water Centrifuge->Wash Repeat Repeat 6x Wash->Repeat Repeat->Centrifuge End m-PEG-thiol Functionalized AuNPs Repeat->End

References

mPEG-SH MW 1000 structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (mPEG-SH MW 1000), a versatile bifunctional polymer widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its structure, properties, and key applications, supplemented with experimental protocols and visual diagrams.

Core Concepts: Structure and Functional Groups

mPEG-SH MW 1000 is a linear polymer composed of a hydrophilic poly(ethylene glycol) (PEG) backbone.[1] One terminus of the polymer chain is capped with a chemically inert methoxy group (-OCH₃), while the other end is functionalized with a reactive thiol group (-SH), also known as a sulfhydryl group.[2] This monofunctional nature allows for precise, directed conjugation to other molecules.[3]

The PEG backbone imparts water solubility and biocompatibility to the molecule, which can reduce immunogenicity and improve the pharmacokinetic profile of conjugated drugs or proteins.[1] The terminal thiol group is a key reactive handle, enabling covalent attachment to a variety of substrates.[2]

Physicochemical Properties

mPEG-SH MW 1000 is typically a white, solid to semi-solid material that is soluble in water and many organic solvents.[1][2] Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Average Molecular Weight (MW)~1000 Da[1]
Purity>95%[1]
Polydispersity Index (PDI)1.02-1.05[4][5]
Physical FormWhite, solid to semi-solid[1][2]
SolubilitySoluble in water[1][2]
Reactive Functional GroupThiol (-SH)[1][2]
Inert Capping GroupMethoxy (-OCH₃)[2]
Storage Conditions-20°C, desiccated[2]

Key Applications and Experimental Protocols

The unique properties of mPEG-SH MW 1000 make it a valuable tool in various biomedical applications, including drug delivery, protein modification (PEGylation), and surface functionalization of nanoparticles.

Surface Functionalization of Gold Nanoparticles

The high affinity of the thiol group for gold surfaces makes mPEG-SH an ideal ligand for stabilizing and functionalizing gold nanoparticles (AuNPs).[6][7] This process, often referred to as PEGylation of AuNPs, enhances their colloidal stability, reduces non-specific protein adsorption, and improves their biocompatibility for in vivo applications.[6]

This protocol describes the synthesis of citrate-capped AuNPs followed by ligand exchange with mPEG-SH.[8]

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

  • Preparation: Thoroughly clean all glassware with aqua regia and rinse with ultrapure water.

  • Reaction Setup: In a clean Erlenmeyer flask, bring 20 mL of a 1.0 mM hydrogen tetrachloroaurate (HAuCl₄) solution to a vigorous boil on a stirring hotplate.

  • Reduction: Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution into the boiling HAuCl₄ solution while maintaining vigorous stirring.

  • Formation: Observe the color change from pale yellow to deep red, which indicates the formation of AuNPs. Continue boiling and stirring for an additional 10-15 minutes.

  • Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature. Store the citrate-capped AuNPs at 4°C.

Part 2: Ligand Exchange with mPEG-SH

  • Mixing: In a microcentrifuge tube, mix the prepared citrate-capped AuNP solution with a stock solution of mPEG-SH MW 1000. A molar excess of the mPEG-SH is typically used.

  • Incubation: Incubate the mixture at room temperature with gentle stirring for 12-24 hours to facilitate the ligand exchange process.

  • Purification: Purify the functionalized AuNPs by centrifugation to remove excess mPEG-SH and displaced citrate ions. The centrifugation speed and duration will depend on the size of the AuNPs.

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a suitable buffer (e.g., PBS). Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

  • Final Product: After the final wash, resuspend the mPEG-SH functionalized AuNPs in the desired buffer for storage at 4°C.

G Workflow for Gold Nanoparticle Functionalization cluster_0 Synthesis of Citrate-Capped AuNPs cluster_1 Ligand Exchange with mPEG-SH start Start boil_haucl4 Boil HAuCl₄ Solution start->boil_haucl4 add_citrate Add Trisodium Citrate boil_haucl4->add_citrate form_aunps Formation of AuNPs (Color Change) add_citrate->form_aunps cool_store Cool and Store AuNPs form_aunps->cool_store mix Mix AuNPs with mPEG-SH cool_store->mix incubate Incubate 12-24h mix->incubate centrifuge Centrifuge and Remove Supernatant incubate->centrifuge wash Wash with Buffer (Repeat 2x) centrifuge->wash final_product Resuspend Functionalized AuNPs wash->final_product

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of mPEG-SH reacts specifically and efficiently with maleimide groups under mild conditions (pH 7-7.5) to form a stable thioether bond.[9][10] This reaction is widely used for the site-specific PEGylation of proteins and peptides that have been engineered to contain a free cysteine residue.[11]

This protocol provides a general procedure for the conjugation of mPEG-SH to a molecule containing a maleimide group.

Materials:

  • mPEG-SH MW 1000

  • Maleimide-activated molecule (e.g., protein, peptide, or small molecule)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, or other thiol-free buffer at pH 7-7.5. Degas the buffer before use.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if the target molecule has disulfide bonds that need to be reduced to expose free thiols.

Procedure:

  • Prepare the Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in the conjugation buffer.

  • Prepare mPEG-SH: Dissolve mPEG-SH MW 1000 in the conjugation buffer to create a stock solution. A 10- to 20-fold molar excess of mPEG-SH over the maleimide-activated molecule is generally recommended to ensure complete conjugation.[9]

  • Reaction: Add the mPEG-SH stock solution to the solution of the maleimide-activated molecule.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.

  • Purification: Purify the resulting conjugate to remove unreacted mPEG-SH and other reagents. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size of the conjugate.

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

G Thiol-Maleimide Bioconjugation Workflow start Start prep_maleimide Prepare Maleimide-Activated Molecule in Buffer (pH 7-7.5) start->prep_maleimide prep_mpeg Prepare mPEG-SH in Buffer start->prep_mpeg mix Mix Reactants (10-20x molar excess of mPEG-SH) prep_maleimide->mix prep_mpeg->mix incubate Incubate (2-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Final Product (e.g., SDS-PAGE, MS) purify->characterize end End characterize->end

Caption: General workflow for thiol-maleimide bioconjugation.

Chemical Structure and Reaction Mechanism

The structure of mPEG-SH consists of a repeating ethylene glycol unit, a terminal methoxy group, and a terminal thiol group.

G Chemical Structure of mPEG-SH MW 1000 struct CH₃O - (CH₂CH₂O)n - CH₂CH₂ - SH

Caption: Chemical structure of mPEG-SH.

The thiol group's reactivity is central to its utility. In the case of thiol-maleimide chemistry, the sulfur atom of the thiol group acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring in a Michael addition reaction, resulting in a stable thioether linkage.

References

synthesis and purification of methoxy PEG thiol 1000

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Methoxy PEG Thiol (mPEG-SH) 1000

Introduction

Methoxy Poly(ethylene glycol) Thiol (mPEG-SH) is a monofunctional PEG derivative that features a reactive thiol (-SH) group at one end of the polymer chain and a chemically inert methoxy (-OCH3) group at the other. This heterobifunctional nature makes it an invaluable tool in bioconjugation, drug delivery, and nanotechnology. The thiol group offers specific reactivity towards maleimides, iodoacetamides, and noble metal surfaces like gold and silver, enabling the covalent attachment of PEG to proteins, peptides, nanoparticles, and other substrates.[1][2][3] The process of attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[4]

This guide provides a detailed overview of the core methodologies for synthesizing and purifying mPEG-SH with a molecular weight of 1000 Da (mPEG-SH 1000), tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of mPEG-SH 1000

The most common and robust method for synthesizing mPEG-SH involves a two-step process starting from the readily available methoxy PEG alcohol (mPEG-OH). The hydroxyl group is first "activated" by converting it into a good leaving group, such as a tosylate or mesylate. This activated intermediate is then reacted with a sulfur nucleophile to introduce the thiol functionality.

Step 1: Activation of mPEG-OH via Tosylation

The terminal hydroxyl group of mPEG-OH is not sufficiently reactive for direct conversion.[5] Therefore, it is typically activated by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine, triethylamine, or sodium hydroxide) to form mPEG-tosylate (mPEG-OTs).[6][7] The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Step 2: Thiolation of mPEG-OTs

The activated mPEG-OTs is then converted to mPEG-SH by reaction with a thiolating agent. Sodium hydrosulfide (NaSH) is a commonly used reagent for this transformation.[6][8] An alternative approach involves using potassium thioacetate to form a thioacetate intermediate, which is then hydrolyzed to yield the final thiol product. This latter method can sometimes offer better control and avoid disulfide bond formation.

Below is a summary of typical reaction conditions for the two-step synthesis.

Parameter Step 1: Tosylation Step 2: Thiolation (with NaSH)
Starting Material mPEG-OH 1000mPEG-OTs 1000
Key Reagents p-Toluenesulfonyl chloride (TsCl), Pyridine (or other base)Sodium hydrosulfide (NaSH)
Solvent Dichloromethane (DCM) or ChloroformWater or Ethanol
Molar Ratio mPEG:TsCl:Base ≈ 1:1.2:1.5mPEG-OTs:NaSH ≈ 1:2 (molar excess)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours12-24 hours
Typical Yield >90% conversion60-80% yield
Experimental Protocol: Synthesis of mPEG-SH 1000

Materials and Reagents:

  • Methoxy Poly(ethylene glycol), Mn = 1000 (mPEG-OH 1000)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Protocol:

Part A: Synthesis of mPEG-Tosylate (mPEG-OTs)

  • Dry mPEG-OH 1000 under vacuum for 4-6 hours to remove residual water.

  • Dissolve the dried mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of TsCl (1.2 eq.).

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours.

  • Monitor the reaction progress using TLC or ¹H NMR.

  • Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise into cold diethyl ether.

  • Collect the white precipitate by filtration and dry it under vacuum. The product is mPEG-OTs.

Part B: Synthesis of mPEG-Thiol (mPEG-SH)

  • Dissolve the dried mPEG-OTs (1 eq.) in ethanol or water.

  • In a separate flask, dissolve NaSH·xH₂O (2 eq.) in the same solvent.

  • Add the NaSH solution to the mPEG-OTs solution and stir at room temperature for 12-24 hours under an inert atmosphere to prevent disulfide formation.

  • After the reaction, acidify the solution to a pH of ~4-5 with 1M HCl to protonate the thiolate.

  • Extract the product into DCM. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent.

  • Precipitate the crude mPEG-SH product in cold diethyl ether, collect by filtration, and dry under vacuum.

Synthesis_Workflow Synthesis Workflow for mPEG-SH 1000 mPEG_OH mPEG-OH 1000 (Starting Material) Reaction1 Tosylation (0°C to RT, 24h) mPEG_OH->Reaction1 Reagents1 TsCl, Pyridine in DCM Reagents1->Reaction1 mPEG_OTs mPEG-OTs 1000 (Activated Intermediate) Reaction1->mPEG_OTs Reaction2 Thiolation (RT, 24h) mPEG_OTs->Reaction2 Reagents2 NaSH in Ethanol/Water Reagents2->Reaction2 Crude_mPEG_SH Crude mPEG-SH 1000 Reaction2->Crude_mPEG_SH Purification Purification Crude_mPEG_SH->Purification Final_Product Pure mPEG-SH 1000 Purification->Final_Product

Caption: Synthesis workflow from mPEG-OH to pure mPEG-SH 1000.

Purification of mPEG-SH 1000

Purification is a critical step to remove unreacted starting materials, reagents (e.g., TsCl, NaSH), and byproducts (e.g., mPEG disulfide).[9] The choice of method depends on the scale of the synthesis and the required final purity.[9]

Common Purification Techniques
  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the mPEG-SH product from smaller molecular weight impurities.[9][] The crude product is passed through a column packed with a porous gel; larger molecules elute first, while smaller impurities are retained longer.

  • Dialysis / Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size.[9][11] For mPEG-SH 1000, this method is less effective due to the relatively low molecular weight, but it can be useful for removing salts and very small organic molecules if an appropriate low MWCO membrane is used.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is excellent for achieving high purity.[12] It can effectively separate mPEG-SH from unreacted mPEG-OTs and the more hydrophilic starting material, mPEG-OH.

Method Principle Advantages Disadvantages Typical Parameters for mPEG-SH 1000
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeGood for removing small molecule impurities; mild conditionsLow resolution for molecules of similar size (e.g., mPEG-SH vs. mPEG-dimer)Column: Sephadex G-25 or similar; Mobile Phase: Water or buffer (e.g., PBS)
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution and purity; excellent for removing closely related impuritiesRequires specialized equipment; can be costly for large scalesColumn: C18 or C8; Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA
Experimental Protocol: Purification by SEC and RP-HPLC

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

  • Select an appropriate SEC column (e.g., GE Healthcare Sephadex G-25) suitable for the molecular weight range.

  • Equilibrate the column with the desired mobile phase (e.g., deionized water or a suitable buffer) until a stable baseline is achieved.

  • Dissolve the crude mPEG-SH in a minimal volume of the mobile phase and filter it through a 0.22 µm filter.

  • Inject the sample onto the column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.[12]

  • Elute the sample isocratically with the mobile phase.

  • Collect fractions and monitor the elution profile using a refractive index (RI) detector, as PEG has a poor UV chromophore.[13]

  • Analyze the collected fractions for purity (e.g., by analytical HPLC or NMR) and pool the fractions containing the pure product.

  • Lyophilize the pooled fractions to obtain the purified mPEG-SH as a white powder.

Protocol 2: Purification by Preparative RP-HPLC

  • Equilibrate a preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • Dissolve the crude product in a minimal amount of the initial mobile phase and filter it.

  • Inject the sample onto the column.

  • Run a linear gradient to increase the concentration of the organic solvent (e.g., 5% to 95% Acetonitrile over 40 minutes).[12]

  • Monitor the elution using a UV detector (at ~220 nm for end-group analysis) and an RI detector.[12]

  • Collect fractions corresponding to the desired product peak. mPEG-SH will elute at a different retention time than mPEG-OH or mPEG-OTs.

  • Confirm the purity of the fractions.

  • Combine the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to obtain the final product.

Purification_Workflow Purification & Characterization Workflow Crude_Product Crude mPEG-SH 1000 SEC Size Exclusion Chromatography (SEC) Crude_Product->SEC Low-Purity Req. RP_HPLC Reverse-Phase HPLC (RP-HPLC) Crude_Product->RP_HPLC High-Purity Req. SEC_Impurity Small Molecule Impurities (Salts, Reagents) SEC->SEC_Impurity Partially_Pure Partially Purified mPEG-SH SEC->Partially_Pure HPLC_Impurity Related Impurities (mPEG-OH, mPEG-OTs) RP_HPLC->HPLC_Impurity High_Purity High Purity mPEG-SH RP_HPLC->High_Purity Characterization Characterization Partially_Pure->Characterization High_Purity->Characterization NMR ¹H NMR Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC_Analysis Analytical HPLC Characterization->HPLC_Analysis

Caption: General workflow for the purification and characterization of mPEG-SH.

Characterization and Quality Control

After synthesis and purification, it is essential to characterize the final product to confirm its identity, purity, and functionality.

  • ¹H NMR Spectroscopy: This is the primary technique used to confirm the chemical structure and determine the degree of end-group functionalization. The disappearance of the tosyl protons and the appearance of a new signal corresponding to the methylene group adjacent to the thiol confirm the successful conversion.

  • Mass Spectrometry (MS): Techniques like MALDI-MS are used to confirm the molecular weight distribution of the PEG polymer and verify the mass of the final mPEG-SH product.[1]

  • Chromatography (HPLC/SEC): Analytical HPLC or SEC is used to assess the purity of the final product and detect any residual starting material or byproducts.[12]

  • Thiol Quantification: A colorimetric assay using Ellman's reagent can be performed to quantify the concentration of free thiol groups, confirming the functionality of the final product.[14]

By following these detailed synthesis, purification, and characterization protocols, researchers can reliably produce high-quality mPEG-SH 1000 for a wide range of applications in drug delivery and materials science.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of m-PEG-thiol 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000). Understanding the solubility of this versatile polymer is critical for its effective application in bioconjugation, drug delivery, nanoparticle functionalization, and surface modification. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual diagrams to elucidate key concepts and workflows.

Core Concepts in m-PEG-thiol 1000 Solubility

The solubility of m-PEG-thiol 1000 is governed by the interplay of its hydrophilic polyethylene glycol (PEG) backbone and the terminal thiol (-SH) and methoxy (-OCH₃) groups. The long, flexible PEG chain readily forms hydrogen bonds with water molecules, rendering the polymer highly soluble in aqueous solutions.[1] Its solubility in organic solvents is influenced by the polarity and hydrogen bonding capacity of the solvent, with good solubility observed in many common polar organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for m-PEG-thiol 1000 in various aqueous and organic solvents based on information from chemical suppliers and scientific literature. It is important to note that this data is often provided as a general guideline and may vary slightly between different batches and suppliers.

SolventReported SolubilityObservations and Conditions
Aqueous Solvents
Water10 mg/mL[2][3], Soluble[4][5], Miscible in any proportion[6]The hydrophilic PEG chain imparts excellent water solubility.[1]
Aqueous Buffers (e.g., PBS)Soluble[4][7]Generally highly soluble.[1]
Organic Solvents
Dimethyl Sulfoxide (DMSO)100 mg/mL[8][9]May require sonication for complete dissolution.[8][9]
10 mg/mL[2][3]Readily soluble.
Ethanol10 mg/mL[2]Soluble.
MethanolSoluble[7]Generally soluble, though may be less so than in other polar solvents.[4]
Dichloromethane (DCM)Soluble[4][7]A common solvent for reactions involving PEGylated molecules.
Chloroform10 mg/mL[2][3], Soluble[4][7]Readily soluble.
Dimethylformamide (DMF)Soluble[4][7]A common solvent for preparing stock solutions.
TolueneLess Soluble[4][7]Solubility may be improved with gentle heating.[7]
EtherNot Soluble[4][7]Generally considered insoluble.

Experimental Protocol for Solubility Determination

While specific, detailed protocols for the solubility determination of m-PEG-thiol 1000 are not extensively published, a standard laboratory procedure can be employed. The following is a generalized protocol for determining the solubility of m-PEG-thiol 1000 in a given solvent.

Objective: To determine the saturation solubility of m-PEG-thiol 1000 in a specific solvent at a defined temperature.

Materials:

  • m-PEG-thiol 1000

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Pipettes and tips

  • Spectrophotometer or HPLC (for quantification)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of m-PEG-thiol 1000 into several vials.

    • Add a known volume of the solvent to each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of m-PEG-thiol 1000 in the diluted supernatant using a validated analytical technique (e.g., UV-Vis spectrophotometry if a suitable chromophore is present or can be derivatized, or more commonly, HPLC with a suitable detector like a refractive index detector).

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the saturation solubility of m-PEG-thiol 1000 in the tested solvent at the specified temperature.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of m-PEG-thiol 1000.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess m-PEG-thiol 1000 prep2 Add known volume of solvent prep1->prep2 To vials equilib Agitate at constant temperature (24-48 hours) prep2->equilib sep1 Centrifuge to pellet solid equilib->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining m-PEG-thiol 1000 solubility.

influencing_factors cluster_solute m-PEG-thiol 1000 Properties cluster_solvent Solvent Properties cluster_conditions External Conditions peg_backbone Hydrophilic PEG Backbone solubility Solubility peg_backbone->solubility Increases Aqueous Solubility thiol_group Terminal Thiol Group thiol_group->solubility Influences Polarity mw Molecular Weight (1000 Da) mw->solubility Affects Intermolecular Forces polarity Polarity polarity->solubility Like Dissolves Like h_bond Hydrogen Bonding Capacity h_bond->solubility Key for Aqueous Solubility temp Temperature temp->solubility Generally Increases Solubility ph pH (Aqueous) ph->solubility Can Affect Thiol Ionization

Caption: Factors influencing the solubility of m-PEG-thiol 1000.

Conclusion

m-PEG-thiol 1000 exhibits excellent solubility in water and a range of polar organic solvents, making it a highly adaptable tool for various biomedical and research applications. While precise quantitative solubility data can be limited in publicly available sources, the provided information and experimental protocol offer a solid foundation for researchers to effectively utilize this polymer. The interplay of the PEG backbone, terminal functional groups, solvent properties, and external conditions all contribute to the solubility profile of m-PEG-thiol 1000, and a thorough understanding of these factors is paramount for successful experimental design and application.

References

The Pivotal Role of the Thiol Group in m-PEG-Thiol 1000 Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of methoxy-polyethylene glycol-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000), focusing on the pivotal role of its terminal thiol (-SH) group. This versatile reagent is a cornerstone in bioconjugation, drug delivery, and surface modification, primarily due to the unique and targetable reactivity of the thiol moiety. This document provides a comprehensive overview of its reaction mechanisms, quantitative data on its reactivity, and detailed experimental protocols.

Core Concepts: The Thiol Group's Reactivity

The terminal thiol group on the m-PEG-thiol 1000 is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This high nucleophilicity allows it to react with a variety of electrophilic partners, forming stable covalent bonds. The reactivity is highly dependent on the pH of the reaction medium, as the pKa of the thiol group is typically around 8.5. At pH values approaching or exceeding the pKa, the equilibrium shifts towards the more reactive thiolate anion, thus accelerating the reaction rate.

The primary applications of m-PEG-thiol 1000 stem from its ability to:

  • Form stable thioether bonds: This is most commonly achieved through Michael addition reactions with maleimides.

  • Create reversible disulfide bonds: Reaction with other thiols or pyridyl disulfide groups allows for the formation of linkages that can be cleaved under reducing conditions.

  • Bind to metal surfaces: The thiol group has a strong affinity for noble metal surfaces like gold, enabling the formation of self-assembled monolayers for nanoparticle functionalization.[1][2][3]

Key Reactions and Mechanisms

The versatility of m-PEG-thiol 1000 is demonstrated through several key conjugation chemistries.

Thiol-Maleimide Conjugation

The reaction between a thiol and a maleimide is one of the most widely used bioconjugation strategies due to its high selectivity and efficiency.[4] The thiol group of m-PEG-thiol 1000 undergoes a Michael-type addition to the double bond of the maleimide ring, forming a stable thioether linkage.[5][6] This reaction is most efficient at a pH range of 6.5-7.5.[4]

Below is a diagram illustrating the reaction mechanism.

Caption: Thiol-Maleimide Michael Addition Reaction.

Disulfide Bond Formation

m-PEG-thiol 1000 can react with other thiol-containing molecules or with activated disulfide reagents like orthopyridyl disulfide (OPSS) to form a disulfide bond (-S-S-). This linkage is of particular interest in drug delivery systems as it is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells. This allows for targeted intracellular release of conjugated molecules. The reaction with OPSS is efficient at physiological pH.

The diagram below illustrates the formation of a reversible disulfide bond.

Caption: Reversible Disulfide Bond Formation.

Gold Surface Functionalization

The thiol group of m-PEG-thiol 1000 has a strong affinity for gold surfaces, leading to the formation of a dative covalent bond (Au-S).[1][2] This property is extensively used to passivate gold nanoparticles, preventing their aggregation and enhancing their biocompatibility and circulation time in biological systems.[2] The PEG chain provides a hydrophilic shield around the nanoparticle.[2]

The following diagram shows the functionalization of a gold nanoparticle.

Gold_Surface_Functionalization Gold_NP AuNP Functionalized_NP PEGylated AuNP Gold_NP->Functionalized_NP Au-S Bond Formation mPEG_Thiol m-PEG-SH mPEG_Thiol->Functionalized_NP

Caption: Gold Nanoparticle Functionalization.

Quantitative Data on Reactivity

The efficiency and kinetics of m-PEG-thiol 1000 reactions are influenced by several factors. The following tables summarize key quantitative data.

ParameterValue/RangeReactionNotesReference
Optimal pH 6.5 - 7.5Thiol-MaleimideBalances thiol reactivity and maleimide stability.[4]
~7.0Thiol-OPSSEfficient disulfide exchange at neutral pH.
>8.0Thiol-EneBase-catalyzed Michael addition.[5]
Reaction Time 2 - 4 hours (RT)Thiol-MaleimideCan be extended overnight at 4°C.[7]
~2 hours (RT)Thiol-OPSSGenerally a rapid reaction.
Minutes to hoursGold Surface BindingLigand exchange can be rapid.[8]
Molar Excess 10- to 20-foldThiol-MaleimideExcess PEG-Maleimide over thiol-containing molecule.[7][9]
Ligand Density on AuNPs ~0.44 nm²/PEGSH (13 nm AuNP)Gold Surface BindingCorresponds to ~1200 ligands per nanoparticle.[8]
~0.45 nm²/PEGSH (30 nm AuNP)Gold Surface BindingCorresponds to ~6800 ligands per nanoparticle.[8]

Table 1: Reaction Conditions and Quantitative Parameters for m-PEG-thiol 1000 Reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for common applications of m-PEG-thiol 1000.

Protocol: Conjugation of m-PEG-thiol to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating m-PEG-thiol to a protein that has been functionalized with maleimide groups.

Materials:

  • m-PEG-thiol 1000

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve Reactants: Prepare a stock solution of m-PEG-thiol 1000 in the conjugation buffer. Dissolve the maleimide-activated protein in the same buffer.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the m-PEG-thiol solution to the protein solution. Mix gently.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molar excess of the quenching solution and incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate from excess m-PEG-thiol and quenching reagent using size-exclusion chromatography or dialysis.

  • Analysis: Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity.

The workflow for this protocol is illustrated below.

Protein_Conjugation_Workflow start Start dissolve Dissolve m-PEG-thiol and Maleimide-Protein in PBS (pH 7.2) start->dissolve mix Mix Reactants (10-20x molar excess of PEG-thiol) dissolve->mix incubate Incubate (2h @ RT or overnight @ 4°C) mix->incubate quench Quench Reaction (e.g., with cysteine) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, HPLC) purify->analyze end End analyze->end

Caption: Workflow for Protein PEGylation.

Protocol: Functionalization of Gold Nanoparticles with m-PEG-thiol 1000

This protocol outlines the steps for coating gold nanoparticles (AuNPs) with m-PEG-thiol 1000.

Materials:

  • m-PEG-thiol 1000

  • Aqueous solution of gold nanoparticles (e.g., citrate-stabilized)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifugation equipment

Procedure:

  • Prepare PEG Solution: Dissolve m-PEG-thiol 1000 in the phosphate buffer to a desired concentration (e.g., 1 mg/mL).

  • Incubation: Add the m-PEG-thiol solution to the gold nanoparticle suspension. The molar ratio will depend on the nanoparticle size and desired surface coverage. Incubate for at least 4 hours at room temperature with gentle stirring to allow for ligand exchange.[8]

  • Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. The speed and duration will depend on the nanoparticle size.

  • Washing: Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions. Resuspend the nanoparticle pellet in fresh phosphate buffer.

  • Repeat Washing: Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound PEG.

  • Final Resuspension: Resuspend the final pellet in the desired buffer for storage or further use.

  • Characterization: Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface plasmon resonance via UV-Vis spectroscopy.

The workflow for this functionalization process is depicted below.

AuNP_Functionalization_Workflow start Start prepare_peg Prepare m-PEG-thiol Solution in Buffer start->prepare_peg mix Add PEG Solution to AuNP Suspension prepare_peg->mix incubate Incubate (≥4h @ RT) mix->incubate centrifuge Centrifuge to Pellet Functionalized AuNPs incubate->centrifuge wash Remove Supernatant and Resuspend in Buffer centrifuge->wash repeat_wash Repeat Centrifugation and Washing (2x) wash->repeat_wash resuspend Final Resuspension in Desired Buffer repeat_wash->resuspend characterize Characterize (DLS, UV-Vis) resuspend->characterize end End characterize->end

Caption: Workflow for AuNP Functionalization.

Conclusion

The thiol group is the central mediator of m-PEG-thiol 1000's reactivity, providing a versatile handle for a range of powerful bioconjugation and surface modification techniques. Its predictable and highly selective reactivity with maleimides, its ability to form cleavable disulfide bonds, and its strong affinity for gold surfaces make it an indispensable tool in the development of advanced therapeutics, diagnostics, and nanomaterials. By carefully controlling reaction parameters such as pH and stoichiometry, researchers can leverage the unique properties of the thiol group to create well-defined and functionalized biomaterials.

References

In-Depth Technical Guide: Biocompatibility of m-PEG-thiol 1000 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000). This information is critical for its application in in vivo studies, including drug delivery, nanoparticle functionalization, and biomaterial surface modification.

Introduction to m-PEG-thiol 1000

m-PEG-thiol 1000 is a hydrophilic polymer that is frequently utilized to enhance the biocompatibility of various materials and molecules. Its structure combines a methoxy-capped polyethylene glycol (PEG) chain, which imparts hydrophilicity and stealth properties, with a terminal thiol group that allows for covalent attachment to surfaces and other molecules. The PEG component is known to reduce non-specific protein adsorption and cellular uptake, thereby prolonging circulation time and minimizing immune recognition in vivo. The thiol group provides a versatile handle for conjugation to noble metals, such as gold and silver, as well as to other thiol-reactive moieties.

Key Biocompatibility Parameters

The in vivo biocompatibility of m-PEG-thiol 1000 is determined by a range of factors, including its potential to induce cytotoxicity, immunogenicity, and hemolysis, as well as its overall systemic toxicity. This guide will delve into each of these parameters, presenting available quantitative data and detailed experimental protocols for their assessment.

Cytotoxicity Assessment

Cytotoxicity is a critical initial indicator of a material's biocompatibility. It evaluates the potential of a substance to cause cell damage or death. While specific data for m-PEG-thiol 1000 is limited, studies on similar PEG molecules provide valuable insights.

Quantitative Data:

CompoundCell LineIC50 (mg/mL)Reference
PEG-1000L929 (mouse fibroblast)22.5[1]
PEG-1000HeLa (human cervical cancer)> 20 (tiny cytotoxicity observed)[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • m-PEG-thiol 1000

  • Target cell lines (e.g., L929, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of m-PEG-thiol 1000 in complete cell culture medium. Replace the existing medium in the wells with the m-PEG-thiol 1000 solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of m-PEG-thiol 1000 to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with m-PEG-thiol 1000 prep_cells->treat prep_peg Prepare Serial Dilutions of m-PEG-thiol 1000 prep_peg->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Measure Absorbance at 570 nm solubilize->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Workflow for determining the in vitro cytotoxicity of m-PEG-thiol 1000 using the MTT assay.

Hemocompatibility Assessment

Hemocompatibility testing evaluates the interaction of a material with blood and its components. A key aspect of this is the hemolysis assay, which measures the lysis of red blood cells.

Quantitative Data:

Experimental Protocol: Hemolysis Assay (ASTM F756-17)

This protocol is adapted from the standard practice for the assessment of hemolytic properties of materials.

Materials:

  • m-PEG-thiol 1000

  • Fresh human or animal blood with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (positive control)

  • PBS (negative control)

  • Centrifuge tubes

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge fresh blood to separate red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare different concentrations of m-PEG-thiol 1000 in PBS.

  • Incubation: Mix the RBC suspension with the m-PEG-thiol 1000 solutions, positive control (deionized water), and negative control (PBS) in centrifuge tubes. Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_rbc Prepare Red Blood Cell Suspension mix Mix RBCs with Samples and Controls prep_rbc->mix prep_samples Prepare m-PEG-thiol 1000 and Controls prep_samples->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure_abs Measure Supernatant Absorbance at 540 nm centrifuge->measure_abs calc_hemolysis Calculate % Hemolysis measure_abs->calc_hemolysis

Simplified NF-κB signaling pathway leading to inflammatory cytokine production.

In Vivo Toxicity

Acute and chronic in vivo toxicity studies are essential to determine the systemic effects of m-PEG-thiol 1000. These studies help to establish a safe dosage range and identify any potential target organ toxicity.

Quantitative Data:

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study.

Animals:

  • Young adult rats (e.g., Sprague-Dawley), typically females.

Procedure:

  • Dosing: Administer m-PEG-thiol 1000 orally by gavage to a small group of animals at a starting dose level (e.g., 300 mg/kg).

  • Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.

  • Stepwise Dosing: Depending on the outcome of the initial dose, subsequent groups of animals are dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg or 50 mg/kg).

  • Endpoint: The test is concluded when mortality is observed, when no effects are seen at the highest dose level, or when signs of toxicity are observed at a particular dose.

  • Data Collection: Record clinical signs, body weight changes, and any macroscopic findings at necropsy.

General Workflow for In Vivo Biocompatibility Assessment

InVivo_Biocompatibility_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Mortem Analysis cluster_reporting Reporting define_objectives Define Study Objectives and Endpoints animal_model Select Animal Model define_objectives->animal_model dose Determine Dose Levels and Route of Administration animal_model->dose administer Administer m-PEG-thiol 1000 dose->administer observe Clinical Observations (daily) administer->observe body_weight Body Weight Measurement (weekly) administer->body_weight necropsy Gross Necropsy observe->necropsy body_weight->necropsy histopathology Histopathology of Target Organs necropsy->histopathology blood_analysis Hematology and Clinical Chemistry necropsy->blood_analysis analyze_data Data Analysis and Interpretation histopathology->analyze_data blood_analysis->analyze_data report Final Study Report analyze_data->report

A general workflow for conducting an in vivo biocompatibility study.

Conclusion

m-PEG-thiol 1000 is a valuable tool in biomedical research and drug development due to its ability to improve the biocompatibility of various materials. While generally considered to have low toxicity, a thorough evaluation of its biocompatibility profile is essential for any specific in vivo application. This guide has provided an overview of the key biocompatibility parameters, along with relevant (though limited for the specific molecule) quantitative data and detailed experimental protocols. Researchers should consider these factors and conduct appropriate studies to ensure the safe and effective use of m-PEG-thiol 1000 in their in vivo research. Further studies are warranted to generate more specific quantitative data on the cytotoxicity, hemocompatibility, immunogenicity, and in vivo toxicity of m-PEG-thiol 1000 itself.

References

Commercial Sources and Suppliers of m-PEG-thiol 1000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG-thiol 1000, a methoxy-terminated polyethylene glycol with a terminal thiol group, having a molecular weight of 1000 Da. This versatile reagent is widely utilized in biomedical research and drug development for its ability to modify proteins, peptides, nanoparticles, and other surfaces. Its hydrophilic PEG chain enhances solubility and biocompatibility, while the reactive thiol group allows for specific conjugation to various substrates.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer m-PEG-thiol 1000, each with specific product characteristics. The following table summarizes the quantitative data available from prominent suppliers to facilitate easy comparison.

SupplierProduct Name/NumberPurityPolydispersity Index (PDI)SubstitutionMolecular Weight (Da)Physical FormSolubilityStorage Conditions
BroadPharm m-PEG-thiol, MW 1000 (BP-28743)>95%Not specified≥95%~1000White to off-white solidWater, DMF, DMSO-20°C[1]
AxisPharm m-PEG-Thiol, MW 1K (AP14616)≥95%Not specifiedNot specified1000Not specifiedNot specified-20°C[2]
MedchemExpress m-PEG-thiol (MW 1000) (HY-W591476)98.66%Not specifiedNot specified~1000SolidDMSO4°C (stored under nitrogen)[3][4]
Nanocs Thiol PEG, mPEG-SH, 1000 Da (PG1-TH-1k)>95%Not specifiedNot specified~1000White/off-white solid, semi-solid10 mg/mL in water, chloroform, DMSO-20°C[5][6]
Biopharma PEG mPEG-SH≥95%Not specifiedNot specified~1000Not specifiedNot specified-5°C, keep in dry and avoid sunlight[7]
JenKem Technology Methoxy PEG Thiol≥95% SubstitutionNot specified≥95%Custom MW availableNot specifiedNot specifiedNot specified
Sigma-Aldrich Poly(ethylene glycol) methyl ether thiol (729108)Not specified≤1.1Not specified~800Not specifiedNot specified2-8°C
Creative PEGWorks mPEG-Thiol (mPEG-SH)>95%1.02-1.05>95%~1000White/off-white powder or wax-like solidWater, aqueous buffers, chloroform, methylene chloride, DMF, DMSO-20°C or lower

Key Applications and Experimental Protocols

The terminal thiol group of m-PEG-thiol 1000 allows for its conjugation to various substrates through different chemical reactions. Key applications include the PEGylation of proteins and peptides to enhance their pharmacokinetic properties, and the surface modification of nanoparticles for improved stability and biocompatibility in drug delivery systems.

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, can improve their solubility, prolong their circulation half-life, and reduce their immunogenicity.[8] The thiol group of m-PEG-thiol can react with maleimide-functionalized proteins or peptides to form a stable thioether bond.

Experimental Protocol: Thiol-Maleimide Conjugation

This protocol outlines a general procedure for the conjugation of a thiol-containing molecule (like m-PEG-thiol) to a maleimide-activated protein.

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5). The buffer should be free of any thiol-containing compounds.

    • Ensure the protein concentration is appropriate for the reaction scale.

  • m-PEG-thiol 1000 Preparation:

    • Dissolve m-PEG-thiol 1000 in the same reaction buffer immediately before use to minimize oxidation of the thiol group.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of m-PEG-thiol 1000 to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule containing a free thiol (e.g., cysteine or 2-mercaptoethanol) can be added to react with any unreacted maleimide groups on the protein.

  • Purification:

    • The PEGylated protein can be purified from unreacted PEG and other reagents using techniques such as size exclusion chromatography (SEC) or dialysis.

Surface Functionalization of Gold Nanoparticles

m-PEG-thiol readily forms a self-assembled monolayer on the surface of gold nanoparticles (AuNPs) through the strong affinity of the thiol group for gold. This PEGylation process enhances the stability of the nanoparticles in biological media and reduces non-specific protein adsorption.[1]

Experimental Protocol: Gold Nanoparticle Functionalization

This protocol describes a general method for the surface modification of pre-synthesized gold nanoparticles with m-PEG-thiol 1000.

  • Gold Nanoparticle Suspension:

    • Prepare a stable aqueous suspension of gold nanoparticles at the desired concentration.

  • m-PEG-thiol 1000 Solution:

    • Dissolve m-PEG-thiol 1000 in deionized water or a suitable buffer.

  • Functionalization Reaction:

    • Add the m-PEG-thiol 1000 solution to the gold nanoparticle suspension. The molar ratio of PEG to nanoparticles will depend on the size of the nanoparticles and the desired surface density.

    • Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to allow for the formation of a dense PEG layer.

  • Purification:

    • Remove excess, unbound m-PEG-thiol by centrifugation. The functionalized nanoparticles will form a pellet, which can be resuspended in a fresh buffer. Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted PEG.

Logical Relationships and Cellular Interactions

The introduction of a PEG layer onto nanoparticles or therapeutic molecules significantly influences their interaction with biological systems. This modification can alter cellular uptake mechanisms and modulate signaling pathways.

Cellular Uptake of PEGylated Nanoparticles

PEGylation can influence the route by which nanoparticles enter cells. While non-PEGylated nanoparticles might be taken up through various endocytic pathways, PEGylation can shift the preference towards specific routes. For instance, studies have shown that PEGylated lipid nanoparticles exhibit a stronger preference for caveolae-mediated and clathrin-mediated endocytosis compared to their non-PEGylated counterparts, which are more readily internalized via macropinocytosis.[9][10]

Cellular_Uptake_of_PEGylated_Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Pathways PEG_NP PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis PEG_NP->Clathrin Preferred Caveolae Caveolae-mediated Endocytosis PEG_NP->Caveolae Preferred Macropinocytosis Macropinocytosis (Reduced) PEG_NP->Macropinocytosis Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome

Cellular uptake pathways of PEGylated nanoparticles.
Modulation of Receptor Signaling

PEGylation can influence the interaction of ligands with their receptors, thereby modulating downstream signaling pathways. For example, in the context of the innate immune system, the PEGylation of Toll-like receptor 7 (TLR7) ligands has been shown to affect their signaling activity. TLR7, located in the endosome, recognizes specific ligands and initiates a signaling cascade through the adaptor protein MyD88, leading to the production of pro-inflammatory cytokines. The length of the PEG chain attached to the TLR7 ligand can either reduce or enhance this signaling, demonstrating the modulatory role of PEGylation.[8][11][12][13]

TLR7_Signaling_Modulation cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Activation Signaling_Cascade Downstream Signaling Cascade MyD88->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Cascade->Cytokine_Production PEG_Ligand PEGylated TLR7 Ligand PEG_Ligand->TLR7 Modulated Binding Ligand TLR7 Ligand Ligand->TLR7 Binding

Modulation of TLR7 signaling by a PEGylated ligand.

This guide provides a foundational understanding of m-PEG-thiol 1000, its commercial availability, and its application in key biochemical techniques. The provided protocols and diagrams offer a starting point for researchers to incorporate this versatile tool into their drug development and research endeavors. It is recommended to consult the specific product documentation from the chosen supplier for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for m-PEG-thiol 1000 Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the bioconjugation of methoxy-polyethylene glycol-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000) to proteins. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Benefits include an extended circulatory half-life, increased solubility, protection from proteolytic degradation, and reduced immunogenicity.[2][3]

This document outlines the primary strategies for m-PEG-thiol conjugation, detailed experimental procedures, purification methods, and characterization of the final PEG-protein conjugate.

General Experimental Workflow

The process of protein PEGylation follows a structured sequence of steps, from initial protein preparation and conjugation to the purification and characterization of the final product. Each stage requires careful optimization to achieve the desired mono-PEGylated protein with high yield and purity.[2]

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Protein + m-PEG-thiol) prep_protein->conjugation prep_peg m-PEG-thiol 1000 Preparation prep_peg->conjugation purification Purification of PEG-Protein Conjugate (IEX, SEC, HIC) conjugation->purification characterization Characterization (SDS-PAGE, HPLC, Mass Spec) purification->characterization thiol_maleimide_reaction cluster_product Product Protein_Maleimide Protein-Maleimide PEG_Protein_Conjugate PEG-Protein Conjugate (Stable Thioether Bond) Protein_Maleimide->PEG_Protein_Conjugate + mPEG_Thiol m-PEG-thiol 1000 mPEG_Thiol->Protein_Maleimide

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with m-PEG-thiol 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation, characterization, and application of self-assembled monolayers (SAMs) using methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000). The unique properties of these monolayers make them invaluable tools in drug development and biomedical research, primarily for their ability to resist non-specific protein adsorption and cell adhesion.[1]

Introduction

Self-assembled monolayers (SAMs) of m-PEG-thiol 1000 on noble metal surfaces, particularly gold, create a hydrophilic and bio-inert interface.[2][3] The methoxy-terminated polyethylene glycol chain provides a steric barrier that effectively prevents the adsorption of proteins and the attachment of cells.[1][3] This "stealth" property is crucial for a variety of applications, including the development of implantable devices, drug delivery systems, biosensors, and platforms for studying specific cell-surface interactions.[1]

Key Properties and Applications

The primary advantage of m-PEG-thiol 1000 SAMs lies in their ability to control interfacial properties. Key characteristics and their applications are summarized below.

PropertyDescriptionApplications in Research & Drug Development
Protein Resistance The hydrated PEG chains form a barrier that sterically hinders the approach and adsorption of proteins.- Reducing the foreign body response to implants. - Preventing non-specific binding in biosensors and diagnostic assays. - Improving the in vivo circulation time of nanoparticles.[1]
Cell Adhesion Resistance By preventing protein adsorption, which mediates cell attachment, these surfaces effectively resist the adhesion of cells.- Creating non-adhesive backgrounds for cell patterning and single-cell studies. - Developing anti-fouling surfaces for medical devices and cell cultureware. - Studying the specific effects of immobilized ligands on cell behavior without confounding non-specific interactions.
Hydrophilicity The ether oxygens in the PEG backbone are hydrophilic, leading to a highly wettable surface.- Enhancing the biocompatibility of materials. - Improving the solubility and stability of functionalized nanoparticles.
Well-Defined Surface Chemistry The methoxy terminus provides a chemically inert surface, while the thiol group ensures strong and stable anchoring to gold substrates.[2][3]- Creating reproducible and well-characterized surfaces for fundamental studies of bio-interfacial phenomena. - Serving as a versatile platform for the subsequent attachment of specific biomolecules.

Experimental Protocols

The following sections provide detailed protocols for the formation and characterization of m-PEG-thiol 1000 SAMs, as well as for assessing their bio-inert properties.

Formation of m-PEG-thiol 1000 Self-Assembled Monolayers on Gold

This protocol outlines the steps for creating a high-quality m-PEG-thiol 1000 SAM on a gold-coated substrate.

Materials:

  • m-PEG-thiol 1000

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Nitrogen gas source

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, treat the substrates with UV/Ozone for 15-20 minutes. Rinse extensively with DI water and then with absolute ethanol. Dry the substrates under a stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of m-PEG-thiol 1000 in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 10 mg of m-PEG-thiol 1000 in 10 mL of absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly: Immerse the clean, dry gold substrates into the m-PEG-thiol 1000 solution in individual containers.[4] To minimize oxidation, reduce the headspace in the container and purge with nitrogen gas before sealing.[4]

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.[4] Longer incubation times generally lead to more ordered and densely packed monolayers.[4]

  • Rinsing: After incubation, remove the substrates from the thiol solution with tweezers and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

  • Drying and Storage: Dry the functionalized substrates with a stream of nitrogen gas. Store the prepared SAMs in a clean, dry environment, such as a desiccator, until use.

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly Gold_Substrate Gold Substrate Cleaning Cleaning (Piranha or UV/Ozone) Gold_Substrate->Cleaning Rinsing_Drying1 Rinsing & Drying (DI Water, Ethanol, N2) Cleaning->Rinsing_Drying1 Immersion Immersion Rinsing_Drying1->Immersion mPEG_Thiol m-PEG-thiol 1000 Thiol_Solution 1 mM Thiol Solution mPEG_Thiol->Thiol_Solution Ethanol Absolute Ethanol Ethanol->Thiol_Solution Thiol_Solution->Immersion Incubation Incubation (24-48h, RT, N2) Immersion->Incubation Rinsing_Drying2 Rinsing & Drying (Ethanol, N2) Incubation->Rinsing_Drying2 Functionalized_Substrate Functionalized Substrate Rinsing_Drying2->Functionalized_Substrate Inflammatory_Pathway cluster_surface Bio-interface cluster_proteins Protein Adsorption cluster_cell Cellular Response Bare_Surface Bare Surface Adsorbed_Proteins Adsorbed Proteins Bare_Surface->Adsorbed_Proteins Adsorption PEG_SAM m-PEG-thiol 1000 SAM No_Adsorption No Protein Adsorption PEG_SAM->No_Adsorption Inhibition Proteins Serum Proteins (e.g., Fibrinogen) Proteins->Bare_Surface Proteins->PEG_SAM Integrin Integrin Receptor Adsorbed_Proteins->Integrin Binding No_Adhesion No Macrophage Adhesion No_Adsorption->No_Adhesion Prevents Macrophage Macrophage Activation Macrophage Activation Macrophage->Activation Signaling Cascade Integrin->Macrophage Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Activation->Cytokines Leads to No_Adhesion->Macrophage

References

Application Notes and Protocols for Surface Modification of Biosensors with m-PEG-thiol 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective surface modification of biosensors is critical for enhancing sensitivity, specificity, and overall performance. A key challenge in biosensor development is the minimization of non-specific protein adsorption, which can lead to false signals and reduced accuracy. Methoxypolyethylene glycol thiol (m-PEG-thiol) is a widely utilized surface modification agent that forms a self-assembled monolayer (SAM) on gold surfaces.[1] The polyethylene glycol (PEG) chains create a hydrophilic barrier that effectively resists protein fouling, thereby improving the signal-to-noise ratio of the biosensor.[2][3]

This document provides detailed application notes and protocols for the surface modification of gold-coated biosensors using m-PEG-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000). It is intended to guide researchers, scientists, and drug development professionals in creating robust and reliable biosensor surfaces for a variety of applications, including diagnostics, drug discovery, and fundamental biological research.

Mechanism of Action

The surface modification process relies on the strong affinity between the thiol (-SH) group of the m-PEG-thiol molecule and the gold surface of the biosensor.[4] This interaction leads to the spontaneous formation of a dense and well-ordered self-assembled monolayer (SAM). The PEG chains extend away from the surface, creating a hydrated layer that sterically hinders the approach and adsorption of proteins and other biomolecules.[4] This "anti-fouling" property is crucial for maintaining a clean and reactive surface for the specific detection of the target analyte.

Data Presentation: Performance of m-PEG-thiol Modified Surfaces

The following tables summarize quantitative data from various studies on the performance of PEG-thiol modified gold surfaces. These tables are designed for easy comparison of key performance indicators.

Parameterm-PEG-thiol 350 Dam-PEG-thiol 2000 DaUnmodified GoldReference
Surface Coverage > 90%> 90%N/A[5]
Protein Adsorption (from Fetal Bovine Serum) Partially ResistantPartially ResistantHigh Adsorption[5]

Table 1. Surface Coverage and Protein Resistance of PEG-thiol SAMs. This table illustrates the high surface coverage achieved with different molecular weights of PEG-thiols and their effectiveness in reducing protein adsorption compared to an unmodified gold surface.

Surface ModificationAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Reference
Bare Niobium Oxide ~140~107[3]
Low-Density PEG Increased AdsorptionIncreased Adsorption[3]
High-Density PEG Lowest AdsorptionLowest Adsorption[3]

Table 2. Effect of PEG Surface Density on Protein Adsorption. This table highlights the importance of achieving a high density of PEG chains on the surface to minimize the non-specific adsorption of different proteins.

Experimental Protocols

Protocol 1: Cleaning of Gold Biosensor Substrates

A pristine gold surface is essential for the formation of a high-quality SAM. The following protocol describes a common and effective cleaning procedure.

Materials:

  • Gold-coated biosensor substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol

  • Nitrogen gas (high purity)

  • Glass beakers

  • Tweezers (Teflon-coated recommended)

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a certified fume hood.

  • Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Never add the acid to the peroxide. The solution will become very hot.

  • Using tweezers, carefully immerse the gold substrates into the piranha solution for 5-10 minutes.

  • Remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for the SAM formation protocol.

Protocol 2: Formation of m-PEG-thiol 1000 Self-Assembled Monolayer (SAM)

This protocol details the steps for creating a well-ordered SAM of m-PEG-thiol 1000 on a cleaned gold biosensor surface.

Materials:

  • Clean, dry gold-coated biosensor substrates

  • m-PEG-thiol 1000

  • Absolute ethanol (200 proof)

  • Clean glass vial with a cap

  • Tweezers

Procedure:

  • Prepare Thiol Solution: Prepare a 1 mM solution of m-PEG-thiol 1000 in absolute ethanol. For example, dissolve 10 mg of m-PEG-thiol 1000 in 10 mL of absolute ethanol.

  • SAM Formation: Immerse the clean, dry gold substrates into the m-PEG-thiol 1000 solution in a clean glass vial. Ensure the entire gold surface is submerged.

  • Seal the vial to minimize exposure to air and light.

  • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, carefully remove the substrates from the thiol solution using tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound m-PEG-thiol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • The m-PEG-thiol 1000 modified biosensor is now ready for characterization or further functionalization.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_result Result Gold_Substrate Gold Biosensor Substrate Cleaning Piranha Solution Cleaning Gold_Substrate->Cleaning Immersion Rinsing_Drying1 DI Water & Ethanol Rinse, Nitrogen Dry Cleaning->Rinsing_Drying1 Incubation 18-24h Incubation at Room Temperature Rinsing_Drying1->Incubation Immersion in Thiol Solution Thiol_Solution 1 mM m-PEG-thiol 1000 in Ethanol Rinsing_Drying2 Ethanol Rinse, Nitrogen Dry Incubation->Rinsing_Drying2 Modified_Surface m-PEG-thiol 1000 Modified Surface Rinsing_Drying2->Modified_Surface Protein_Resistance_Mechanism cluster_surface Biosensor Surface Gold Gold Surface SAM m-PEG-thiol 1000 Self-Assembled Monolayer Gold->SAM Thiol-Gold Bond Protein Protein Protein->SAM Non-specific Adsorption (Inhibited) Analyte Target Analyte Analyte->SAM Specific Binding (Allowed for functionalized SAM)

References

Application Notes and Protocols for Protein Labeling with m-PEG-thiol 1000 and Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its solubility, extend its circulating half-life, and reduce its immunogenicity. The reaction between a methoxy PEG thiol (m-PEG-SH) and a maleimide-functionalized protein is a highly efficient and specific method for site-specific PEGylation, targeting cysteine residues.

This document provides detailed application notes and protocols for the conjugation of m-PEG-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000) to proteins containing a maleimide group. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1]

Reaction Mechanism and Workflow

The core of this labeling strategy is the Michael addition reaction between the thiol group of m-PEG-thiol and the maleimide group on the protein. This reaction is highly selective for thiols under mild pH conditions (pH 6.5-7.5), minimizing off-target modifications.[2]

ReactionMechanism cluster_product Product mPEG m-PEG-SH (1000 Da) Conjugate PEGylated Protein (Stable Thioether Linkage) mPEG->Conjugate + Protein Maleimide-Activated Protein Protein->Conjugate pH 6.5-7.5

Figure 1: Reaction of m-PEG-thiol with a maleimide-activated protein.

A typical experimental workflow for protein PEGylation with m-PEG-thiol 1000 involves several key steps, from protein preparation to the analysis of the final conjugate.

ExperimentalWorkflow A Protein Preparation & Maleimide Activation C Conjugation Reaction (pH 6.5-7.5, RT, 2-4h) A->C B Preparation of m-PEG-thiol 1000 Solution B->C D Quenching of Unreacted Maleimides C->D E Purification of PEGylated Protein (e.g., SEC) D->E F Characterization and Quantification E->F

References

Application Note & Protocol: Loading Thiolated DNA onto Gold Nanorods using m-PEG-thiol 1000

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gold nanorods (AuNRs) are valuable tools in biomedical research and drug delivery due to their unique optical properties.[1] Effective surface functionalization is critical for these applications. A common challenge is the displacement of the cytotoxic cetyltrimethylammonium bromide (CTAB) surfactant used during synthesis.[1][2] This protocol details a robust two-step method to first passivate CTAB-coated AuNRs with methoxy-poly(ethylene glycol)-thiol (m-PEG-thiol) and subsequently conjugate thiolated single-stranded DNA (ssDNA) to the nanoparticle surface. The initial PEGylation step enhances colloidal stability in biological media and reduces non-specific binding, while the subsequent attachment of DNA allows for specific targeting and therapeutic applications.[3][4][5]

Experimental Workflow & Key Processes

The overall process involves preparing the necessary reagents, replacing the native CTAB layer on the AuNRs with a biocompatible m-PEG-thiol layer, and finally attaching the thiolated DNA through a ligand exchange mechanism.

Workflow cluster_prep 1. Reagent Preparation cluster_func 2. Surface Functionalization cluster_char 3. Characterization prep_dna Deprotection of Thiolated DNA pegylation PEGylation: Replace CTAB with m-PEG-thiol dna_loading DNA Loading: Attach Thiolated DNA prep_dna->dna_loading prep_peg Prepare m-PEG-thiol 1000 Solution prep_peg->pegylation prep_gnr Prepare CTAB-coated Gold Nanorods (AuNRs) prep_gnr->pegylation purify1 Purification 1 (Centrifugation) pegylation->purify1 purify1->dna_loading purify2 Purification 2 (Centrifugation) dna_loading->purify2 uv_vis UV-Vis Spectroscopy purify2->uv_vis dls DLS & Zeta Potential purify2->dls quant DNA Quantification purify2->quant final_product DNA-PEG-AuNR Conjugates uv_vis->final_product dls->final_product quant->final_product

Caption: Experimental workflow for the preparation and characterization of DNA-PEG-AuNRs.

Detailed Experimental Protocols

Protocol 1: Preparation and Deprotection of Thiolated DNA

Thiolated oligonucleotides are typically shipped with a protecting group on the sulfur atom to prevent disulfide bond formation. This group must be removed before conjugation.

Materials:

  • Thiol-modified DNA oligonucleotide

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Nuclease-free water

  • Size-exclusion chromatography columns (e.g., NAP-5)

Procedure:

  • Reconstitute the lyophilized thiolated DNA in nuclease-free water to a stock concentration of ~500 µM.

  • In a microcentrifuge tube, mix the thiolated DNA solution with a 100-fold molar excess of DTT in sodium phosphate buffer. For example, for 10 µL of 500 µM DNA, add 50 µL of 100 mM DTT.

  • Incubate the mixture at room temperature for 1-2 hours with gentle rocking.[6]

  • To remove DTT and the cleaved protecting groups, purify the DNA using a size-exclusion column (e.g., NAP-5) according to the manufacturer's instructions, eluting with a buffer such as 5 mM sodium phosphate.[6]

  • Determine the concentration of the deprotected DNA using a NanoDrop spectrophotometer. Use the purified DNA immediately or store it at -20°C for short-term storage.

Protocol 2: PEGylation of Gold Nanorods with m-PEG-thiol 1000

This step replaces the CTAB bilayer with a biocompatible PEG layer, which is crucial for stability and reducing cytotoxicity.[2][3]

Materials:

  • CTAB-stabilized gold nanorods (AuNRs) in aqueous solution

  • m-PEG-thiol, MW 1000 (e.g., 0.5 mM in nuclease-free water)

  • Tris buffer (e.g., 50 mM, pH 3.0) or Potassium Carbonate (K2CO3, e.g., 2 mM)

  • Centrifugal filter units (e.g., 10-100 kDa MWCO)

Procedure:

  • Centrifuge the as-synthesized CTAB-AuNR solution to remove excess CTAB. Resuspend the AuNR pellet in nuclease-free water. Repeat this washing step twice.

  • Resuspend the washed AuNRs in a buffer that facilitates ligand exchange. An acidic buffer (e.g., Tris, pH 3.0) can significantly accelerate the process to ~30 minutes.[7] Alternatively, a slightly basic solution (e.g., 2 mM K2CO3) can be used for an overnight incubation.

  • Add the m-PEG-thiol 1000 solution to the AuNR suspension. A typical concentration is 0.1-0.5 mM m-PEG-thiol.[3]

  • Incubate the mixture. If using the acidic buffer method, sonicate in a water bath for 30 minutes at room temperature.[3][7] If using the basic buffer, incubate for 12-24 hours at room temperature with gentle mixing.

  • After incubation, purify the PEGylated AuNRs to remove excess m-PEG-thiol and displaced CTAB. Use centrifugal filter units, washing 2-3 times with nuclease-free water.

  • Resuspend the final PEG-AuNR pellet in a suitable buffer for DNA loading (e.g., 5 mM sodium phosphate, pH 7.0).

Protocol 3: Loading of Thiolated DNA onto PEGylated Gold Nanorods

This protocol utilizes the "salt-aging" method to screen electrostatic repulsion between the negatively charged DNA strands, allowing for dense packing on the AuNR surface.[8][9]

Materials:

  • Purified PEG-AuNRs

  • Deprotected thiolated DNA

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 10% w/v)

  • Sodium chloride (NaCl) solution (e.g., 2 M or 4 M)

  • Phosphate buffer (e.g., 10 mM, pH 7.0)

Procedure:

  • In a microcentrifuge tube, combine the PEG-AuNRs, deprotected thiolated DNA, SDS (final concentration ~0.01%), and phosphate buffer. The DNA should be in significant molar excess relative to the AuNRs.

  • Allow the mixture to incubate for 20-30 minutes at room temperature with gentle rocking.

  • Begin the salt-aging process by adding small aliquots of high-concentration NaCl solution incrementally over several hours.[6][10] A common approach is to increase the NaCl concentration in steps of 0.05 M - 0.1 M every 20-30 minutes until a final concentration of 0.5 M - 1.0 M is reached.[6][10]

  • After each salt addition, briefly vortex and sonicate the solution for ~10 seconds to prevent aggregation.[6][10]

  • After the final salt addition, allow the mixture to incubate overnight at room temperature with gentle rocking to maximize DNA loading.[10]

  • Purify the DNA-PEG-AuNR conjugates by centrifuging the solution (e.g., 10,000 x g for 20-30 minutes). Carefully remove the supernatant containing excess DNA and salt.

  • Wash the pellet by resuspending it in a buffered solution (e.g., PBS with 0.01% SDS) and repeating the centrifugation. Perform this wash step 2-3 times.

  • Resuspend the final pellet in a storage buffer (e.g., PBS) for characterization and use.

Data Presentation & Expected Results

The success of the functionalization can be quantified by several characterization techniques.

Table 1: UV-Vis Spectroscopy

The longitudinal surface plasmon resonance (LSPR) peak of AuNRs is sensitive to the local refractive index at the nanoparticle surface. Both PEGylation and DNA loading will cause a red-shift in this peak.

SampleTypical LSPR Peak (nm)Expected Red-Shift (nm)Citation
CTAB-AuNRs650 - 850 (Aspect Ratio Dependent)-[1]
PEG-AuNRsLSPR of CTAB-AuNR + 5-15 nm5-15[2]
DNA-PEG-AuNRsLSPR of PEG-AuNR + 2-10 nm2-10[11]
Table 2: Zeta Potential Measurements

Zeta potential indicates the surface charge and provides a measure of colloidal stability.

SampleTypical Zeta Potential (mV)RationaleCitation
CTAB-AuNRs+30 to +50 mVPositively charged CTAB headgroups[3]
PEG-AuNRs-5 to +10 mVNear-neutral charge of m-PEG-thiol shields the surface[3]
DNA-PEG-AuNRs-20 to -40 mVNegatively charged phosphate backbone of DNA[4]
Table 3: Quantification of Loaded DNA

The number of DNA strands per nanorod can be determined by displacing the fluorescently-labeled DNA and measuring its concentration.

MethodDescriptionTypical Loading DensityCitation
Fluorescence AssayThiolated DNA is labeled with a fluorophore (e.g., FAM). After conjugation and purification, the DNA is displaced from the AuNRs using an excess of a small thiol molecule like DTT. The fluorescence of the supernatant is measured and compared to a standard curve to determine the DNA concentration.[10][12]500 - 3000 DNA strands per AuNR (highly dependent on AuNR size and aspect ratio)[11]
KCN EtchingAuNRs are dissolved using KCN, releasing the fluorescently labeled DNA for quantification.[13]Varies with AuNR dimensions.[13]

Visualization of Mechanisms and Applications

Surface Modification Pathway

This diagram illustrates the sequential ligand exchange process on the gold nanorod surface.

Drug_Delivery gnr DNA-PEG-AuNR (Aptamer-Functionalized) receptor Cancer Cell Surface Receptor gnr->receptor 1. Targeting & Binding endosome Endosome receptor->endosome 2. Receptor-Mediated Endocytosis cell Cancer Cell release Therapeutic Effect (e.g., Photothermal Therapy or Drug Release) endosome->release 3. Endosomal Escape & Payload Release

References

Application Notes and Protocols for Replacing CTAB with m-PEG-thiol 1000 on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant widely used in the synthesis of various nanoparticles, particularly gold nanorods (AuNRs), due to its effectiveness in directing anisotropic growth. However, the inherent cytotoxicity of CTAB, primarily through cell membrane disruption and inhibition of ATP synthase, significantly limits the biomedical applications of CTAB-coated nanoparticles[1]. To overcome this limitation, the CTAB bilayer on the nanoparticle surface must be replaced with a biocompatible ligand.

This document provides detailed protocols and application notes for the replacement of CTAB with methoxy-polyethylene glycol-thiol with a molecular weight of 1000 (m-PEG-thiol 1000). PEGylation, the process of attaching PEG chains to a surface, is a well-established strategy to enhance the biocompatibility and in vivo performance of nanoparticles[2]. The thiol group on the m-PEG-thiol provides a strong affinity for noble metal surfaces like gold, facilitating a robust ligand exchange[3][4]. This surface modification not only mitigates the cytotoxicity of the nanoparticles but also improves their colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs their circulation time in the bloodstream, thereby enhancing their potential for drug delivery and diagnostic applications[2][5][6][7].

Experimental Protocols

Here we detail two common methods for the ligand exchange of CTAB with m-PEG-thiol 1000 on gold nanoparticles. The choice of method may depend on the specific nanoparticle characteristics and the desired degree of PEGylation.

Protocol 1: One-Step Ligand Exchange

This method is a straightforward approach involving the direct addition of m-PEG-thiol 1000 to the CTAB-stabilized nanoparticle solution.

Materials:

  • CTAB-stabilized gold nanoparticles (AuNPs or AuNRs) in aqueous solution

  • m-PEG-thiol 1000

  • Deionized (DI) water

  • Centrifuge

  • Centrifuge tubes

Procedure:

  • Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol 1000 in DI water at a concentration of 1-5 mg/mL.

  • Ligand Exchange Reaction:

    • To the CTAB-stabilized nanoparticle solution, add the m-PEG-thiol 1000 solution. The molar ratio of m-PEG-thiol to nanoparticles should be optimized, but a starting point is a significant molar excess of PEG.

    • Gently stir or shake the mixture at room temperature for at least 24 hours to allow for the ligand exchange to occur[5].

  • Purification:

    • Centrifuge the solution to pellet the nanoparticles. The centrifugation speed and time will depend on the size and stability of the nanoparticles (e.g., 12,000 rpm for 20 minutes for gold nanorods).

    • Carefully remove the supernatant which contains excess CTAB and unbound m-PEG-thiol.

    • Resuspend the nanoparticle pellet in fresh DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.

  • Final Resuspension: After the final wash, resuspend the PEGylated nanoparticles in the desired buffer or DI water for storage and further characterization.

Protocol 2: Two-Step Ligand Exchange with pH Adjustment

This modified protocol utilizes a low pH buffer to facilitate a more efficient and rapid replacement of CTAB. The acidic environment helps to weaken the electrostatic interaction of the CTAB bilayer with the nanoparticle surface.

Materials:

  • CTAB-stabilized gold nanoparticles (AuNPs or AuNRs) in aqueous solution

  • m-PEG-thiol 1000

  • Tris-HCl buffer (pH 3)

  • Deionized (DI) water

  • Ethanol

  • Centrifuge

  • Centrifuge tubes

Procedure:

  • Initial CTAB Reduction (Optional but Recommended):

    • Centrifuge the as-synthesized CTAB-stabilized nanoparticles to remove excess CTAB in the supernatant.

    • Resuspend the nanoparticles in DI water.

  • First Ligand Exchange Step:

    • Add m-PEG-thiol 1000 to the nanoparticle solution and mix.

    • Add Tris-HCl buffer (pH 3) to the mixture[5]. The low pH neutralizes the charge on the PEG molecules, reducing repulsion and enhancing their binding to the gold surface[5].

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour[8].

  • Second Ligand Exchange Step (for enhanced CTAB removal):

    • Pellet the nanoparticles by centrifugation and discard the supernatant.

    • Prepare a solution of m-PEG-thiol 1000 in a water/ethanol mixture (e.g., 90% v/v ethanol)[5].

    • Resuspend the nanoparticle pellet in this solution and stir gently for another 24 hours[5]. Ethanol helps to desorb the remaining CTAB from the nanoparticle surface[5].

  • Purification:

    • Follow the same purification steps as described in Protocol 1 (steps 3 and 4) to wash away excess reagents and resuspend the final PEGylated nanoparticles.

Data Presentation: Characterization of Nanoparticles

The successful replacement of CTAB with m-PEG-thiol 1000 can be confirmed by various characterization techniques. The following tables summarize typical quantitative data obtained before and after the ligand exchange process.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterCTAB-Coated Nanoparticlesm-PEG-thiol 1000 Coated NanoparticlesCharacterization Technique
Zeta Potential (mV) Highly Positive (e.g., +30 to +50 mV)Near-Neutral or Slightly Negative (e.g., -10 to +10 mV)Dynamic Light Scattering (DLS) / Laser Doppler Velocimetry
Hydrodynamic Diameter (nm) Varies (e.g., 50-100 nm)Increase of 5-20 nm due to PEG layerDynamic Light Scattering (DLS)
Surface Plasmon Resonance (SPR) Peak Wavelength depends on size and shapeMinor red-shift (2-10 nm)UV-Vis Spectroscopy
PEG Ligand Density (chains/nm²) N/ATypically 1-5 chains/nm²¹H-NMR, TGA, or ICP-MS

Note: The exact values can vary depending on the nanoparticle core size, shape, and the specific protocol used for ligand exchange.

Table 2: Stability and Biocompatibility Assessment

AssayCTAB-Coated Nanoparticlesm-PEG-thiol 1000 Coated NanoparticlesOutcome
Colloidal Stability in High Salt Buffer (e.g., PBS) Prone to aggregationStable for extended periodsUV-Vis Spectroscopy, DLS
Stability in Serum-Containing Media Aggregation and protein corona formationHigh stability, reduced protein adsorptionDLS, SDS-PAGE
In Vitro Cytotoxicity (e.g., MTT Assay) High cytotoxicity at low concentrationsSignificantly reduced cytotoxicityCell Viability Assays
In Vivo Circulation Half-life Short (minutes)Extended (hours)Pharmacokinetic studies

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the general experimental workflow for replacing CTAB with m-PEG-thiol 1000 and the subsequent characterization.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application start CTAB-Coated Nanoparticles ligand_exchange Ligand Exchange with m-PEG-thiol 1000 start->ligand_exchange Add m-PEG-thiol purification Purification (Centrifugation) ligand_exchange->purification Incubate physicochemical Physicochemical (DLS, Zeta, UV-Vis) purification->physicochemical Characterize stability Stability Assessment (PBS, Serum) physicochemical->stability biocompatibility Biocompatibility (Cytotoxicity) stability->biocompatibility end_product PEGylated Nanoparticles for Drug Delivery/Imaging biocompatibility->end_product

Caption: Experimental workflow for nanoparticle surface modification.

Logical Relationship: Benefits of PEGylation

This diagram illustrates the logical progression from the problem of CTAB cytotoxicity to the solution of PEGylation and its benefits for biomedical applications.

Caption: Rationale for replacing CTAB with m-PEG-thiol.

Conclusion

The replacement of CTAB with m-PEG-thiol 1000 is a critical step in the development of nanoparticle-based platforms for biomedical applications. The protocols provided offer robust methods for achieving this surface modification, leading to nanoparticles with significantly improved biocompatibility and stability. The comprehensive characterization of the resulting PEGylated nanoparticles is essential to ensure the successful ligand exchange and to predict their in vivo behavior. By following these guidelines, researchers and drug development professionals can effectively produce high-quality, biocompatible nanoparticles suitable for a wide range of applications in medicine and biotechnology.

References

Application Notes and Protocols for SERS Imaging with m-PEG-thiol 1000 Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles.[1] This enhancement, which can be as high as 10¹⁴ to 10¹⁵ fold, allows for detection sensitivity comparable to fluorescence-based methods.[1] SERS imaging has emerged as a powerful tool in biomedical research, offering multiplexing capabilities due to the narrow bandwidth of Raman signals, which contrasts with the broad emission spectra of fluorescent probes.[1]

For in-vivo and in-vitro applications, the stability and biocompatibility of SERS nanoparticles are critical. Uncoated metallic nanoparticles tend to aggregate in biological media and can be rapidly cleared by the reticuloendothelial system (RES).[2] To overcome these limitations, nanoparticles are often coated with biocompatible polymers. Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification.[2][3] Specifically, methoxy-PEG-thiol (m-PEG-thiol) is used to create a dense, hydrophilic layer on the nanoparticle surface. The thiol (-SH) group forms a strong covalent bond with the gold surface, ensuring stable coating.[4] This PEGylation process passivates the surface, reduces protein adsorption, prevents aggregation, and increases circulation time in vivo, creating so-called "stealth" nanoparticles.[2][5]

This document provides a detailed protocol for the synthesis, functionalization, and application of m-PEG-thiol 1000 coated gold nanoparticles for SERS imaging.

Experimental Workflows

Overall Experimental Workflow

The entire process from nanoparticle synthesis to data acquisition follows a structured workflow. It begins with the synthesis of gold nanoparticle cores, followed by their functionalization with a Raman reporter molecule and the stabilizing m-PEG-thiol 1000 coating. After characterization, these SERS probes are used for imaging, and the acquired data is processed to generate SERS maps.

G cluster_prep Probe Preparation cluster_imaging SERS Imaging cluster_analysis Data Analysis A Gold Nanoparticle Synthesis (e.g., Citrate Reduction) B Adsorption of Raman Reporter Molecule A->B C Surface Coating with m-PEG-thiol 1000 B->C D Purification & Characterization (UV-Vis, DLS, Zeta) C->D E Sample Preparation (e.g., Cell Incubation) D->E F SERS System Setup & Calibration G Hyperspectral SERS Mapping H Spectral Pre-processing (e.g., Baseline Correction) G->H I Image Reconstruction (Univariate/Multivariate) H->I J Data Interpretation I->J

Caption: General workflow for SERS imaging with functionalized nanoparticles.

Nanoparticle Functionalization Process

The SERS probe is a multi-component system. A gold nanoparticle serves as the plasmonic core. A Raman reporter molecule with a strong and distinct spectral fingerprint is adsorbed onto the gold surface. Finally, the m-PEG-thiol 1000 layer encapsulates the particle, providing stability and biocompatibility.

G Core Gold Nanoparticle (Core) Reporter Raman Reporter Molecule Core->Reporter + PEG m-PEG-thiol 1000 (Coating) Reporter->PEG + Final Functionalized SERS Probe PEG->Final =

Caption: Logical relationship of components in the final SERS probe.

Protocols

Protocol 1: Synthesis and Functionalization of SERS Nanoparticles

This protocol details the synthesis of ~30 nm gold nanoparticles (AuNPs) by the citrate reduction method, followed by functionalization with a Raman reporter and m-PEG-thiol 1000.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate

  • Raman Reporter (e.g., Malachite Green Isothiocyanate, 4,4'-dipyridyl)

  • m-PEG-thiol, MW 1000 (HS-(CH₂)₂-O-(CH₂CH₂O)n-CH₃)

  • Milli-Q water (18.2 MΩ·cm)

  • Glassware (cleaned with aqua regia and rinsed thoroughly with Milli-Q water)

Procedure:

  • Gold Nanoparticle Synthesis:

    • Add 100 mL of Milli-Q water to a 250 mL round-bottom flask with a stir bar and bring to a rolling boil on a heating mantle.

    • While heating, prepare a 1% (w/v) HAuCl₄ solution and a 1% (w/v) sodium citrate solution.

    • To the boiling water, add 1 mL of the 1% HAuCl₄ solution.

    • After the solution returns to a boil, rapidly inject 2.5 mL of the 1% sodium citrate solution while stirring vigorously.[6]

    • Observe the color change from pale yellow to gray, then purple, and finally to a stable ruby red, which indicates the formation of AuNPs.[6]

    • Continue boiling for an additional 15-20 minutes, then remove from heat and allow to cool to room temperature.

  • Functionalization with Raman Reporter:

    • Prepare a stock solution of the Raman reporter (e.g., 1 mM in ethanol).

    • To 10 mL of the synthesized AuNP solution, add the Raman reporter stock solution to a final concentration of ~1 µM. Note: The optimal concentration depends on the reporter and should be determined empirically to maximize signal without inducing aggregation.

    • Stir the solution gently for 1-2 hours at room temperature to allow for adsorption of the reporter onto the AuNP surface.

  • Coating with m-PEG-thiol 1000:

    • Prepare a 1 mM stock solution of m-PEG-thiol 1000 in Milli-Q water.

    • Add the m-PEG-thiol 1000 stock solution to the reporter-functionalized AuNP solution to a final concentration of ~10 µM. Studies have shown that shorter PEG chains (e.g., 1000 Da) can lead to higher SERS signal enhancement compared to longer chains, likely due to the formation of smaller nanogaps in particle assemblies.[7]

    • Incubate the mixture overnight at room temperature with gentle stirring to ensure complete surface coverage.

  • Purification:

    • Centrifuge the PEGylated AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes). The exact parameters will depend on particle size.

    • Carefully remove the supernatant containing excess reagents.

    • Resuspend the nanoparticle pellet in fresh Milli-Q water.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reporter and PEG molecules.

    • After the final wash, resuspend the particles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of SERS Nanoparticles

Methods:

  • UV-Visible Spectroscopy:

    • Acquire spectra from 400 nm to 700 nm.

    • Citrate-stabilized AuNPs should exhibit a sharp surface plasmon resonance (SPR) peak around 520-530 nm.

    • A significant red-shift or broadening of the SPR peak indicates particle aggregation. Successful PEGylation should result in a stable suspension with a minimal shift in the SPR peak.[7]

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter of the nanoparticles. The PEGylated particles should show an increase in diameter compared to the bare AuNP cores.

    • Assess the polydispersity index (PDI) to determine the size distribution. A PDI < 0.2 is generally considered acceptable.

  • Zeta Potential Measurement:

    • Measure the surface charge of the nanoparticles.

    • Citrate-stabilized AuNPs will have a strong negative charge.

    • Successful coating with neutral m-PEG-thiol should shift the zeta potential towards neutral (closer to zero), indicating surface modification.[7]

Protocol 3: SERS Imaging

Equipment:

  • Raman Microscope System[8]

  • Laser Source (e.g., 633 nm or 785 nm are common)[6]

  • High Numerical Aperture (NA) Objective (e.g., 50x, 60x water/oil immersion)

  • Motorized XYZ stage for mapping

  • Spectrometer with a cooled CCD detector

  • Appropriate laser line and notch filters

Sample Preparation (Example: Live Cell Imaging):

  • Plate cells (e.g., HSC-3) on a suitable substrate for microscopy (e.g., glass-bottom dish).[9]

  • Allow cells to adhere overnight in a cell culture incubator.

  • Remove the culture medium and replace it with a fresh medium containing the purified SERS nanoparticles at a predetermined concentration (e.g., 0.1-0.5 nM).

  • Incubate the cells with the nanoparticles for a sufficient duration (e.g., 4-24 hours) to allow for cellular uptake.

  • Before imaging, gently wash the cells three times with fresh PBS to remove any nanoparticles that are not internalized or strongly bound to the cell surface.

  • Add fresh culture medium or PBS to the dish for imaging.

Imaging Procedure:

  • Place the sample on the microscope stage and bring the cells into focus using bright-field illumination.

  • Switch to the Raman imaging mode.

  • Select a region of interest (ROI) containing cells.

  • Set the SERS mapping parameters (refer to Table 2). This includes the map area (e.g., 50 x 50 pixels), step size, and integration time per pixel (e.g., 10-100 ms).[9]

  • Acquire the hyperspectral data cube, where each pixel contains a full Raman spectrum.

  • Process the data by identifying the characteristic peak of the Raman reporter. Generate a SERS intensity map by plotting the intensity of this peak at each pixel. This map will show the spatial distribution of the SERS nanoparticles within the sample.[10]

Quantitative Data Summary

Table 1: Example Characteristics of m-PEG-thiol 1000 Coated Gold Nanoparticles

Parameter Description Typical Value Reference
Core Material Plasmonic metal core Gold (Au) [1]
Core Diameter Determined by synthesis ~30 nm [11]
Raman Reporter Molecule providing SERS signal Malachite Green Isothiocyanate [11]
Coating Stabilizing biocompatible layer m-PEG-thiol 1000 Da [11][12]
Hydrodynamic Diameter Core + hydrated PEG layer (via DLS) 40 - 60 nm [11]
Zeta Potential Measure of surface charge -5 to -15 mV [7]

| SPR Peak | Wavelength of max absorbance | 525 - 535 nm |[7] |

Table 2: Typical SERS Imaging Acquisition Parameters

Parameter Description Typical Value / Range Reference
Excitation Laser Wavelength to excite plasmons 633 nm or 785 nm [6][9]
Laser Power Power at the sample plane 0.1 - 5 mW [6]
Objective Lens Magnification and Numerical Aperture 50x or 100x (NA > 0.7) [13]
Integration Time Exposure time per pixel/spectrum 10 ms - 1000 ms [7][9]
Map Area Dimensions of the scanned region 20x20 µm to 100x100 µm [9]

| Step Size | Distance between adjacent pixels | 0.2 - 1.0 µm | - |

Table 3: Effect of PEG Chain Length on SERS Intensity (Core-Satellite Nanoparticle Model) This data illustrates that shorter PEG linkers can result in stronger SERS signals.

PEG Molecular Weight (Da) Relative SERS Intensity at ~1175 cm⁻¹ (Arbitrary Units) Relative SERS Intensity at ~1620 cm⁻¹ (Arbitrary Units) Reference
1000 17,826 12,686 [7]
2000 8,772 6,765 [7]

| 3500 | 6,128 | 3,552 |[7] |

References

Troubleshooting & Optimization

how to prevent aggregation of m-PEG-thiol 1000 coated gold nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the aggregation of m-PEG-thiol 1000 coated gold nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of m-PEG-thiol 1000 in stabilizing gold nanoparticles?

A1: The thiol (-SH) group of the m-PEG-thiol 1000 forms a strong dative bond with the gold surface, anchoring the polymer to the nanoparticle. The polyethylene glycol (PEG) chain then provides a hydrophilic layer that sterically hinders nanoparticles from approaching each other, thus preventing aggregation. This steric stabilization is crucial for maintaining the colloidal stability of the nanoparticles in various media.

Q2: What are the common causes of aggregation for m-PEG-thiol 1000 coated gold nanoparticles?

A2: Aggregation of m-PEG-thiol 1000 coated gold nanoparticles can be induced by several factors, including:

  • High Ionic Strength: The presence of salts in the solution can screen the surface charge of the nanoparticles, leading to aggregation.[1]

  • Inappropriate pH: Extreme pH values can alter the surface charge and conformation of the PEG layer, reducing its stabilizing effect.[1]

  • Improper Storage: Storing the nanoparticles at incorrect temperatures, such as freezing, can cause irreversible aggregation.[1][2][3]

  • Excessive Centrifugation: High centrifugal forces can overcome the repulsive forces between nanoparticles, leading to aggregation.[1][4]

  • High Nanoparticle Concentration: Overly concentrated solutions increase the likelihood of particle collisions and aggregation.[1]

  • Incomplete PEGylation: Insufficient surface coverage by m-PEG-thiol 1000 can leave exposed gold surfaces, which are prone to aggregation.

Q3: How can I visually detect aggregation of my gold nanoparticles?

A3: A common visual indicator of gold nanoparticle aggregation is a color change of the solution from red to blue or purple. This is due to a shift in the surface plasmon resonance (SPR) when nanoparticles come into close proximity.[5] For non-functionalized spherical gold nanoparticles, this aggregation is often irreversible.[2][3]

Troubleshooting Guides

Issue 1: Nanoparticles aggregated immediately after adding m-PEG-thiol 1000.
Possible Cause Recommended Solution
Insufficient PEG Concentration: The concentration of m-PEG-thiol 1000 was too low to fully coat the nanoparticle surface.Increase the molar ratio of m-PEG-thiol 1000 to gold nanoparticles. A common starting point is a significant molar excess of PEG-thiol.
Rapid Addition of PEG-Thiol: Adding the m-PEG-thiol 1000 solution too quickly can lead to localized high concentrations and instability.Add the m-PEG-thiol 1000 solution dropwise while gently stirring the gold nanoparticle solution.
Solvent Incompatibility: The solvent used to dissolve the m-PEG-thiol 1000 may be causing instability.Ensure the solvent is compatible with the aqueous gold nanoparticle solution. If using an organic solvent, use the smallest volume possible.
Issue 2: Nanoparticles aggregated after being transferred to a buffer (e.g., PBS).
Possible Cause Recommended Solution
High Salt Concentration in Buffer: Buffers with high ionic strength, like PBS, can cause charge shielding and lead to aggregation.[1]Use a buffer with a lower salt concentration if possible. Alternatively, ensure a dense PEG coating to provide sufficient steric stabilization.
pH of the Buffer: The pH of the buffer may be outside the optimal range for the stability of the PEGylated nanoparticles.Adjust the pH of the buffer to be within the stable range for your specific nanoparticles, typically around neutral pH.
Incomplete Removal of Unbound PEG: Residual reactants from the PEGylation step might interfere with stability in the new buffer.Purify the PEGylated nanoparticles by centrifugation and resuspension in a suitable buffer before transferring to the final buffer.
Issue 3: Nanoparticles aggregated after centrifugation.
Possible Cause Recommended Solution
Excessive Centrifugal Force: High g-forces can cause the nanoparticles to pellet too tightly, leading to irreversible aggregation.[4]Use the lowest possible centrifugation speed and shortest duration that still allows for pelleting of the nanoparticles.[4] This will need to be optimized for your specific nanoparticle size and concentration.
Improper Resuspension Technique: Vigorous pipetting or vortexing of the pellet can induce aggregation.Gently resuspend the nanoparticle pellet by slowly pipetting the supernatant over it or by using a brief, gentle sonication.[4]

Quantitative Data Summary

The stability of m-PEG-thiol 1000 coated gold nanoparticles is highly dependent on environmental conditions. The following table summarizes key parameters. Note that optimal values can vary based on nanoparticle size, concentration, and surface chemistry.

ParameterRecommended Range/ValueNotes
Storage Temperature 4°C to 25°C[2][3]Do NOT freeze , as this can cause irreversible aggregation.[1][2][3] Storing at 4°C is generally recommended to prolong shelf life.[2]
pH Range ~6.5 - 8.5Extreme pH values should be avoided. For nanoparticles functionalized with molecules sensitive to pH, the optimal range may be narrower.
Salt Concentration (NaCl) < 1 M[6][7]Stability in high salt concentrations is dependent on the density of the PEG coating. Some studies show stability in up to 1 M NaCl.[6][7]
Centrifugation Speed < 1500 rcf for some nanoparticle typesThis is highly dependent on nanoparticle size and should be optimized. Higher speeds can induce aggregation.[1]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-thiol 1000

This protocol describes a typical procedure for the surface modification of citrate-stabilized gold nanoparticles with m-PEG-thiol 1000.

  • Preparation of Reagents:

    • Prepare a stock solution of m-PEG-thiol 1000 in deionized water or a suitable buffer (e.g., 2 mM sodium phosphate buffer, pH 7.4). A typical stock concentration is 1-10 mg/mL.

    • Ensure the gold nanoparticle solution is at room temperature.

  • PEGylation Reaction:

    • To the gold nanoparticle solution, add the m-PEG-thiol 1000 solution dropwise while gently stirring. A significant molar excess of m-PEG-thiol 1000 is recommended to ensure complete surface coverage.

    • Allow the reaction to proceed for at least 4-12 hours at room temperature with continuous gentle stirring to facilitate the ligand exchange process.[8]

  • Purification:

    • Centrifuge the PEGylated gold nanoparticle solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and should be optimized to avoid aggregation.

    • Carefully remove the supernatant containing excess, unbound m-PEG-thiol 1000.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., 2 mM sodium phosphate buffer, pH 7.4) by gentle pipetting or brief sonication.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.

  • Final Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in the desired buffer for your application.

    • Store the purified PEGylated gold nanoparticles at 4°C.

Protocol 2: Characterization of Nanoparticle Aggregation

A. UV-Vis Spectroscopy

  • Sample Preparation:

    • Dilute a small aliquot of your gold nanoparticle solution in deionized water or the buffer they are suspended in to an appropriate concentration for measurement (typically an optical density between 0.1 and 1.0).

  • Measurement:

    • Acquire the UV-Vis spectrum of the nanoparticle solution from 400 nm to 800 nm.

    • Well-dispersed spherical gold nanoparticles will exhibit a sharp surface plasmon resonance (SPR) peak around 520 nm.[9]

    • Aggregation is indicated by a broadening of the SPR peak and a red-shift to longer wavelengths, or the appearance of a second peak at a longer wavelength.[9]

B. Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter your nanoparticle solution through a 0.22 µm syringe filter to remove any large aggregates or dust.

    • Dilute the sample to an appropriate concentration for DLS measurement to avoid multiple scattering effects.

  • Measurement:

    • Measure the hydrodynamic diameter of the nanoparticles. An increase in the average hydrodynamic diameter compared to a non-aggregated sample is indicative of aggregation.

    • The Polydispersity Index (PDI) provides information on the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse samples. An increase in the PDI can also indicate aggregation.

C. Transmission Electron Microscopy (TEM)

  • Grid Preparation:

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated TEM grid.[10]

    • Allow the solvent to evaporate completely.[10]

  • Imaging:

    • Image the nanoparticles using a TEM.

    • Visually inspect the images for the presence of large clusters of nanoparticles, which confirms aggregation. Well-dispersed nanoparticles will appear as individual spheres.

Visualizations

Experimental_Workflow Experimental Workflow for PEGylated Gold Nanoparticles cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_characterization Characterization Synthesis Gold Nanoparticle Synthesis (e.g., Citrate Reduction) PEGylation Addition of m-PEG-thiol 1000 Synthesis->PEGylation Add dropwise Incubation Incubation (4-12 hours) PEGylation->Incubation Stir gently Purification Purification (Centrifugation) Incubation->Purification Remove unbound PEG UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DLS Dynamic Light Scattering (DLS) Purification->DLS TEM Transmission Electron Microscopy (TEM) Purification->TEM

Caption: Workflow for synthesis, functionalization, and characterization.

Troubleshooting_Aggregation Troubleshooting Gold Nanoparticle Aggregation cluster_causes Potential Causes cluster_solutions Solutions Observation Observation: Nanoparticle Aggregation (Color change, increased size) High_Salt High Salt Concentration Observation->High_Salt Wrong_pH Inappropriate pH Observation->Wrong_pH Temp_Stress Temperature Stress (e.g., Freezing) Observation->Temp_Stress High_Speed_C Excessive Centrifugation Observation->High_Speed_C Incomplete_PEG Incomplete PEGylation Observation->Incomplete_PEG Use_Low_Salt_Buffer Use Low Salt Buffer High_Salt->Use_Low_Salt_Buffer Adjust_pH Adjust pH to Neutral Wrong_pH->Adjust_pH Store_Properly Store at 4-25°C Temp_Stress->Store_Properly Optimize_C Optimize Centrifugation High_Speed_C->Optimize_C Increase_PEG_Ratio Increase PEG:Au Ratio Incomplete_PEG->Increase_PEG_Ratio

Caption: Logic for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Optimizing m-PEG-thiol 1000 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG-thiol 1000 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the covalent attachment of methoxy-polyethylene glycol-thiol (m-PEG-thiol) to target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemistries used for m-PEG-thiol 1000 conjugation?

The most prevalent and efficient methods for conjugating m-PEG-thiol 1000 involve reactions with maleimide and N-hydroxysuccinimide (NHS) ester functional groups on the target molecule.

  • Thiol-Maleimide Reaction: This involves a Michael addition reaction between the thiol group of m-PEG-thiol and a maleimide group on the target molecule, forming a stable thioether bond. This reaction is highly specific and efficient at neutral pH.[1][2]

  • Thiol-NHS Ester Reaction: While less direct for thiol conjugation, a common strategy involves a two-step process. First, the carboxylic acid end of a heterobifunctional PEG linker is activated with EDC and NHS to create an amine-reactive NHS ester.[3] This can then react with a primary amine on a target molecule. The terminal thiol group on the PEG linker is then available for subsequent reactions.

Q2: Why is my conjugation yield low?

Several factors can contribute to low conjugation yield:

  • Oxidation of Thiols: The thiol group on m-PEG-thiol is susceptible to oxidation, forming disulfide bonds (homo-dimerization) which prevents conjugation.[1]

  • Hydrolysis of Maleimide or NHS Ester: The reactive groups on your target molecule can hydrolyze, rendering them inactive. Maleimide groups are particularly susceptible to hydrolysis at pH values above 7.5.[1][4] NHS esters are also prone to hydrolysis in aqueous solutions.

  • Incorrect Reaction Conditions: Suboptimal pH, temperature, or molar ratios of reactants can significantly impact conjugation efficiency.[5][6]

  • Incomplete Reduction of Disulfide Bonds: If your target molecule is a protein with cysteine residues forming disulfide bonds, these must be reduced to free thiols for conjugation to occur.[1][7]

Q3: How can I prevent the oxidation of my m-PEG-thiol?

To minimize oxidation, it is crucial to work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can also help maintain the thiol in its reduced, reactive state.[1]

Q4: What is the optimal pH for thiol-maleimide conjugation?

The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][8] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the competing hydrolysis of the maleimide group.[1]

Q5: What are the primary challenges in purifying PEGylated products?

The main challenge in purifying PEGylated molecules is the heterogeneity of the reaction mixture, which can contain:

  • Unreacted protein or target molecule.[9]

  • Excess, unreacted m-PEG-thiol.[9]

  • Mono-, di-, and multi-PEGylated species.[9]

  • Positional isomers (PEG attached at different sites).[9]

These closely related species can be difficult to separate due to only slight differences in their physicochemical properties.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during m-PEG-thiol 1000 conjugation experiments.

Low or No Conjugation
Potential Cause Suggested Solution
Oxidation of m-PEG-thiol Use degassed buffers for all steps.[1] Purge reaction vessels with an inert gas (nitrogen or argon).[1]
Hydrolysis of Maleimide/NHS Ester For maleimide reactions, maintain the pH between 6.5 and 7.5.[1] Prepare the maleimide or NHS-ester functionalized molecule solution immediately before use.
Incomplete Reduction of Disulfide Bonds in Proteins Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time.[1] Ensure the reducing agent is active.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions or extraneous thiols (e.g., DTT) for maleimide reactions, as they will compete for conjugation.[1][10]
Suboptimal Molar Ratio Empirically determine the optimal molar excess of m-PEG-thiol to the target molecule. A starting point of 10- to 20-fold molar excess of PEG is often recommended.[1][11][12]
Protein Aggregation During Conjugation
Potential Cause Suggested Solution
Exposure of Hydrophobic Residues Include solubility-enhancing additives like arginine in the reaction buffer.[1]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration.[1]
Incorrect Buffer Conditions Optimize the pH and ionic strength of the buffer to improve protein solubility.
Poor Separation During Purification
Potential Cause Suggested Solution
Inappropriate Chromatography Method For removing unreacted PEG and native protein, Size Exclusion Chromatography (SEC) is highly effective.[9][] Ion Exchange Chromatography (IEX) can be used to separate species with different net charges, which can be altered by PEGylation.[9][][14]
"Charge Shielding" Effect in IEX The neutral PEG chain can mask the charges on the protein surface.[14] Optimizing the pH of the mobile phase can help to modulate the protein's surface charge and improve separation.[9] A shallow salt gradient is often more effective for separating species with small charge differences.[9]
Poor Resolution in SEC Ensure the chosen SEC column has the appropriate pore size to separate the PEGylated conjugate from the unreacted components.[9] The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[14]

Experimental Protocols & Data

Recommended Reaction Conditions for Thiol-Maleimide Conjugation
Parameter Recommended Range Rationale & Key Considerations
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability, minimizing hydrolysis.[1][15]
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, MOPSThese buffers effectively maintain the desired pH. Ensure they are free of extraneous thiols.[1]
Reducing Agent (for proteins) TCEP (Tris(2-carboxyethyl)phosphine)TCEP is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide-PEG.[1]
Molar Ratio (PEG:Thiol-reactive site) 10:1 to 20:1A molar excess of the PEG reagent helps drive the reaction to completion. The optimal ratio should be determined empirically.[1][12]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is efficient at room temperature. For sensitive molecules, performing the reaction at 4°C overnight can be beneficial.[1][11]
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CThe reaction is typically rapid. Progress can be monitored to determine the optimal time.[1][11][12]
Solvent Aqueous Buffer (with minimal organic co-solvent)The reaction is performed in an aqueous buffer. m-PEG-thiol can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the reaction mixture.[1]

Visualizing the Workflow

General Workflow for m-PEG-thiol Conjugation to a Protein

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification A Prepare Protein Solution in Amine-Free, Degassed Buffer B Reduce Disulfide Bonds (if necessary) with TCEP A->B C Add m-PEG-thiol 1000 (10-20 fold molar excess) B->C D Incubate at RT (1-4h) or 4°C (overnight) C->D E Purify PEGylated Protein (e.g., SEC or IEX) D->E F Characterize Final Product (SDS-PAGE, HPLC, MS) E->F

Caption: General experimental workflow for protein PEGylation.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_Thiol Check for Thiol Oxidation (Use Degassed Buffers, Inert Atmosphere) Start->Check_Thiol Check_Maleimide Verify Maleimide/NHS Ester Activity (Check pH, Fresh Reagents) Start->Check_Maleimide Check_Reduction Confirm Disulfide Reduction (Optimize TCEP Concentration/Time) Start->Check_Reduction Check_Conditions Review Reaction Conditions (pH, Molar Ratio, Temperature) Start->Check_Conditions Solution Optimize and Repeat Conjugation Check_Thiol->Solution Check_Maleimide->Solution Check_Reduction->Solution Check_Conditions->Solution

Caption: Troubleshooting guide for low PEGylation yield.

References

troubleshooting disulfide bond formation in m-PEG-thiol 1000 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG-thiol 1000 reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful disulfide bond formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of m-PEG-thiol 1000 in bioconjugation?

A1: m-PEG-thiol 1000 is primarily used for the PEGylation of biomolecules, such as proteins, peptides, and nanoparticles. The terminal thiol (-SH) group allows for the formation of a disulfide bond with a free cysteine residue on the target molecule, or for attachment to metal surfaces like gold. This modification can improve the molecule's solubility, stability, and pharmacokinetic profile.

Q2: How should I store and handle m-PEG-thiol 1000 to prevent premature oxidation?

A2: m-PEG-thiol 1000 is sensitive to oxidation, light, and moisture. For long-term storage, it should be kept at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1][2][3] For easier handling, it is recommended to prepare a stock solution in an anhydrous, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][3] Unused stock solution should be stored at -20°C under an inert gas.[2][3]

Q3: What are the optimal pH conditions for forming a disulfide bond with m-PEG-thiol 1000?

A3: The formation of a disulfide bond is generally favored at a neutral to slightly basic pH, typically in the range of 7 to 9.[2][3] At these pH levels, the thiol group is more likely to be in its reactive thiolate anion form. However, a very high pH can lead to side reactions and instability of the resulting disulfide bond.[4] The optimal pH should be determined empirically for each specific reaction.

Q4: Can I use m-PEG-thiol 1000 to react with a protein that has existing disulfide bonds?

A4: To react m-PEG-thiol 1000 with a cysteine residue that is part of an existing disulfide bond, you must first reduce the disulfide bond to generate free thiol groups.[5] This is typically done using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it is a non-thiol-containing reducing agent and does not need to be removed before the PEGylation reaction.[5]

Q5: How can I monitor the progress of my m-PEG-thiol 1000 reaction?

A5: The progress of the PEGylation reaction can be monitored using several analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method where the PEGylated product will show a significant increase in apparent molecular weight, resulting in a band shift.[6][7][8] However, interactions between PEG and SDS can sometimes cause smeared or broadened bands.[9][10] Native PAGE can be a good alternative to avoid this issue.[9][10] Other techniques include High-Performance Liquid Chromatography (HPLC) and mass spectrometry to confirm the identity and purity of the conjugate.[11][12][13]

Troubleshooting Guides

This section addresses common problems encountered during disulfide bond formation with m-PEG-thiol 1000.

Problem 1: Low or No PEGylation Efficiency
Potential Cause Troubleshooting Step
Premature oxidation of m-PEG-thiol Ensure proper storage and handling of m-PEG-thiol under an inert atmosphere and protected from light.[1] Use freshly prepared solutions for the reaction.
Incorrect pH of the reaction buffer Verify the pH of the reaction buffer is within the optimal range (typically pH 7-9).[2][3] Perform small-scale pilot reactions at different pH values to find the optimal condition for your specific molecule.
Insufficient reducing agent (for molecules with existing disulfide bonds) If your target molecule has disulfide bonds, ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP.[5]
Presence of competing thiols in the buffer Avoid buffers containing thiols, such as DTT, in the final reaction mixture as they will compete with the target molecule.[5]
Low concentration of reactants Increase the concentration of the protein and/or the m-PEG-thiol to favor the reaction kinetics.
Problem 2: Product Aggregation
Potential Cause Troubleshooting Step
Intermolecular disulfide bond formation Work at a lower protein concentration to reduce the likelihood of protein-protein interactions.
Incorrect pH leading to protein instability Ensure the reaction pH is compatible with the stability of your protein.
Presence of oxygen Degas all buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation-induced aggregation.
Problem 3: Heterogeneous Product Mixture
Potential Cause Troubleshooting Step
Multiple free cysteine residues on the target molecule If site-specificity is critical, consider using a protein variant with a single accessible cysteine residue.
Incomplete reaction Increase the reaction time or the molar ratio of m-PEG-thiol to the target molecule to drive the reaction to completion.
Side reactions Optimize the pH to minimize side reactions. A lower pH can reduce the reactivity of other nucleophilic groups.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Formation with m-PEG-Thiol 1000

Materials:

  • m-PEG-thiol 1000

  • Target molecule with a free cysteine residue

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Conjugation Buffer and thoroughly degas it by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Dissolve the target molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, prepare a stock solution of m-PEG-thiol 1000 in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add the desired molar excess (typically 10- to 20-fold) of the m-PEG-thiol 1000 stock solution to the solution of the target molecule. Add the PEG solution dropwise while gently stirring.

  • Flush the reaction vessel with an inert gas, seal it, and incubate at room temperature for 2 hours or at 4°C overnight.

  • Monitor the reaction progress using SDS-PAGE or HPLC.

  • Once the reaction is complete, the PEGylated product can be purified from excess PEG and unreacted starting material using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Reduction of Disulfide Bonds Prior to PEGylation

Materials:

  • Target molecule with disulfide bonds

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer (as in Protocol 1)

Procedure:

  • Dissolve the target molecule in degassed Conjugation Buffer.

  • Prepare a fresh stock solution of TCEP in degassed water (e.g., 10 mM).

  • Add the TCEP stock solution to the protein solution to achieve a 10- to 100-fold molar excess of TCEP over the protein.[5]

  • Incubate at room temperature for 30-60 minutes to allow for complete reduction of the disulfide bonds.

  • Proceed directly with the PEGylation reaction as described in Protocol 1. It is generally not necessary to remove the TCEP before adding the m-PEG-thiol.[5]

Protocol 3: Monitoring PEGylation by SDS-PAGE

Materials:

  • Samples from the PEGylation reaction at different time points

  • SDS-PAGE loading buffer (non-reducing)

  • Polyacrylamide gel and electrophoresis apparatus

  • Protein stain (e.g., Coomassie Blue)

Procedure:

  • At various time points during the PEGylation reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately mix the aliquot with non-reducing SDS-PAGE loading buffer to quench the reaction.

  • Load the samples, along with a control of the un-PEGylated starting material, onto a polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain.

  • Analyze the gel for the appearance of a new, higher molecular weight band corresponding to the PEGylated product. The intensity of this band should increase over time as the reaction proceeds.

Visualizations

cluster_reaction Disulfide Bond Formation mPEG-SH mPEG-SH mPEG-S-S-Protein mPEG-S-S-Protein mPEG-SH->mPEG-S-S-Protein pH 7-9 Protein-SH Protein-SH Protein-SH->mPEG-S-S-Protein Oxidizing_Agent Oxidizing Agent / O2 Oxidizing_Agent->mPEG-S-S-Protein

Caption: Chemical reaction for disulfide bond formation.

cluster_troubleshooting Troubleshooting Workflow start Low PEGylation Efficiency check_reagents Check Reagent Quality (m-PEG-thiol oxidation?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_ph Verify Reaction pH (pH 7-9?) ph_ok pH OK? check_ph->ph_ok check_reduction Ensure Complete Reduction (Sufficient TCEP?) reduction_ok Reduction OK? check_reduction->reduction_ok check_concentration Optimize Reactant Concentrations end Successful PEGylation check_concentration->end reagents_ok->start No, Replace Reagents reagents_ok->check_ph Yes ph_ok->start No, Adjust pH ph_ok->check_reduction Yes reduction_ok->start No, Optimize Reduction reduction_ok->check_concentration Yes

Caption: Troubleshooting workflow for low PEGylation.

References

Technical Support Center: Purification of m-PEG-thiol 1000 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of m-PEG-thiol 1000 conjugates. The information is presented in a question-and-answer format to address common issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying m-PEG-thiol 1000 conjugates?

The primary methods for purifying m-PEG-thiol 1000 conjugates are Size Exclusion Chromatography (SEC), Dialysis, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] The choice of method depends on the properties of the conjugate, the nature of the impurities, and the desired final purity.[1][2] Precipitation can also be used, though it may be less precise.[2]

Q2: What are the typical impurities I might encounter after a conjugation reaction?

Common impurities include unreacted m-PEG-thiol, byproducts from the coupling reaction, and potentially disulfide-linked PEG dimers.[1] If the conjugation involves a maleimide group, side reactions can also lead to impurities.[1]

Q3: How can I assess the purity of my m-PEG-thiol 1000 conjugate?

Analytical RP-HPLC is a widely used and effective method for assessing the purity of the conjugate, as it can separate the desired product from unreacted starting materials and many byproducts.[1] Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended to confirm the identity and purity of the final product.[1]

Troubleshooting Guide

Q4: I performed dialysis, but my sample still contains a significant amount of unreacted m-PEG-thiol. What went wrong?

This is a common issue and can be attributed to several factors:

  • Incorrect Molecular Weight Cut-Off (MWCO): For a molecule with a molecular weight of 1000 Da, a dialysis membrane with a very low MWCO (e.g., 100-500 Da) is necessary.[1]

  • Insufficient Dialysis Time: Dialysis can be a slow process. Ensure you are dialyzing for an adequate duration, such as overnight, with multiple changes of the dialysis buffer.[1]

  • Inadequate Buffer Volume: To effectively remove small molecules, the volume of the dialysis buffer should be significantly larger than the sample volume (e.g., 100-1000 times greater), and the buffer should be changed 2-3 times.[1]

Q5: My Size Exclusion Chromatography (SEC) is not providing good separation between my conjugate and unreacted m-PEG-thiol. Why is this happening?

Poor separation in SEC can be due to the following:

  • Inappropriate Column Selection: Ensure the fractionation range of your SEC column is suitable for the molecular weight of your conjugate and the unreacted PEG. For a 1000 Da PEG, a column with a fractionation range appropriate for small molecules is required.[1]

  • Non-specific Interactions: PEGylated molecules can sometimes interact with the SEC column matrix, leading to poor peak shape and unexpected elution times. Including additives like arginine in the mobile phase can help minimize these interactions.[3]

  • Sample Overload: Injecting a sample volume that is too large (typically should be 1-2% of the total column volume) can lead to poor resolution.[1]

Q6: I'm observing peak tailing and broad peaks during my HPLC purification. What could be the cause?

Peak tailing and broadening in HPLC can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, a void in the column, or a contaminated guard column. To troubleshoot this, you can try adjusting the mobile phase composition, such as the pH or ionic strength, or replacing the guard and/or analytical column.

Quantitative Data Summary

ParameterDialysisSize Exclusion Chromatography (SEC)
Typical MWCO for m-PEG-thiol 1000 100-500 DaN/A
Recommended Sample Volume Dependent on dialysis tubing/cassette capacity1-2% of total column volume[1]
Typical Buffer to Sample Volume Ratio 100-1000 : 1[1]N/A
Example Column for PEGylated Molecules N/ATSKgel G4000SWXL[1]

Experimental Protocols

Detailed Methodology for Dialysis

This protocol is designed for the removal of small molecule impurities, such as unreacted m-PEG-thiol 1000, from a conjugate solution.

Materials:

  • Dialysis tubing or cassette with a low molecular weight cut-off (MWCO) (e.g., 100-500 Da)[1]

  • Dialysis buffer (a buffer in which the conjugate is stable and soluble)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Follow the manufacturer's instructions for preparing the dialysis membrane. This may involve rinsing with water or buffer.

  • Load the Sample: Load the conjugate solution into the dialysis tubing or cassette, leaving some headspace.

  • Set up the Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer.[1] The buffer volume should be 100-1000 times the sample volume.[1]

  • Stir: Gently stir the buffer on a stir plate.

  • Dialyze: Allow the dialysis to proceed for several hours to overnight.

  • Change the Buffer: For efficient removal of small molecules, change the dialysis buffer at least 2-3 times.[1]

  • Recover the Sample: After dialysis, carefully remove the tubing or cassette and recover the purified conjugate.

Detailed Methodology for Size Exclusion Chromatography (SEC)

This protocol provides a general framework for purifying m-PEG-thiol 1000 conjugates using SEC.

Materials:

  • SEC column with an appropriate fractionation range for the conjugate and impurities

  • HPLC system

  • Mobile phase (a buffer that is compatible with the column and the sample)

  • Sample injection syringe and vials

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Ensure the sample is free of particulates by filtering or centrifuging.

  • Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume for optimal resolution.[1]

  • Elution: Elute the sample isocratically with the mobile phase.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger conjugate should elute before the smaller, unreacted m-PEG-thiol.[1]

  • Analysis: Analyze the collected fractions for purity using a suitable analytical method like RP-HPLC or LC-MS.

Visualizations

experimental_workflow start Crude Conjugation Mixture purification_choice Select Purification Method start->purification_choice sec Size Exclusion Chromatography (SEC) purification_choice->sec Size-based separation dialysis Dialysis purification_choice->dialysis Size-based separation (for large differences) rphplc RP-HPLC purification_choice->rphplc Hydrophobicity-based separation analysis Purity and Identity Analysis (e.g., Analytical HPLC, LC-MS) sec->analysis dialysis->analysis rphplc->analysis pure_product Purified m-PEG-thiol 1000 Conjugate analysis->pure_product

Caption: General purification workflow for m-PEG-thiol 1000 conjugates.

decision_tree q1 Is the conjugate significantly larger than unreacted PEG? q1->a1_yes Yes q1->a1_no No q2 Is high purity required? a1_yes->q2 rphplc Use RP-HPLC for best separation a1_no->rphplc q2->a2_yes Yes q2->a2_no No sec Use Size Exclusion Chromatography (SEC) a2_yes->sec dialysis Consider Dialysis for bulk removal of impurities a2_no->dialysis

Caption: Decision guide for selecting a purification method.

References

Technical Support Center: Characterization of m-PEG-thiol 1000 Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the purity of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of m-PEG-thiol 1000?

A1: The primary quality attributes for m-PEG-thiol 1000 are:

  • Thiol functionality: Ensuring the presence and accessibility of the terminal thiol group is crucial for subsequent conjugation reactions.

  • Molecular weight and Polydispersity Index (PDI): Verifying the average molecular weight and the breadth of its distribution is essential for consistency in performance.

  • Absence of impurities: Identifying and quantifying impurities, such as m-PEG-OH (unreacted starting material) or PEG-diol, is critical as they can interfere with downstream applications.

Q2: Which analytical techniques are most suitable for characterizing m-PEG-thiol 1000?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure, verify the presence of the thiol group, and identify potential impurities.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): To determine the molecular weight distribution and Polydispersity Index (PDI).

  • Ellman's Assay: To quantify the concentration of free thiol groups.

Q3: What are the common impurities found in m-PEG-thiol 1000?

A3: Common impurities include:

  • PEG-diol: A significant impurity that can lead to cross-linking in reactions where monofunctionality is desired.[1][2]

  • m-PEG-OH: Unreacted starting material from the synthesis process.

  • Disulfides: Formed by the oxidation of the thiol groups, which can be mitigated by proper storage and handling.[3]

Q4: How should I store m-PEG-thiol 1000 to maintain its purity?

A4: m-PEG-thiol is sensitive to light and oxidation.[4] For long-term storage, it is strongly recommended to store it at -20°C or lower, under an inert atmosphere (like nitrogen or argon), and protected from light.[4][5][6] When taking it out for use, allow the container to warm to room temperature before opening to prevent condensation.[4] For sensitive applications, using freshly prepared solutions is advisable.

Troubleshooting Guides

¹H NMR Spectroscopy
Observed Issue Potential Cause(s) Troubleshooting Steps
Unexpected peaks in the spectrum Impurities from synthesis (e.g., residual solvents, unreacted starting materials). Degradation products.Compare the spectrum to a reference spectrum of a high-purity standard. Common impurity peaks for PEG derivatives should be checked. For instance, a peak around 3.64 ppm (in CDCl₃) is characteristic of the PEG backbone, while signals for the methoxy and thiol-adjacent protons should be verified. The presence of a significant peak corresponding to a hydroxyl proton may indicate m-PEG-OH impurity.
Broad or distorted peaks Poor sample dissolution. High polymer concentration leading to increased viscosity. Paramagnetic impurities.Ensure the sample is fully dissolved in the NMR solvent. Reduce the sample concentration. Filter the sample if particulate matter is present.
Incorrect integration values for end-groups Ignoring ¹³C satellite peaks of the main PEG backbone signal, which can overlap with end-group signals.[7][8][9] Incorrect phasing or baseline correction.Be aware that the large ethylene glycol repeat unit signal has ¹³C satellites that can be mistaken for other peaks.[7][8][9] To confirm, acquire spectra at different magnetic fields; impurity peaks will have a constant chemical shift (ppm), while satellite peaks will shift their position relative to the main peak but maintain their coupling constant (in Hz).[7][8] Ensure proper data processing.
GPC/SEC Analysis
Observed Issue Potential Cause(s) Troubleshooting Steps
Distorted or split peaks Ionic interactions between the polymer and the column packing material.[10] Adsorption of the sample onto the column.[11] Poor sample dissolution.Add salt (e.g., 0.1 M NaNO₃) to the mobile phase to screen ionic interactions.[10] If using an organic mobile phase like THF, peak distortion can occur; consider using a different solvent or a column specifically designed for PEG analysis.[11] Ensure the sample is fully dissolved and filtered before injection.
Changes in retention time Column degradation. Changes in mobile phase composition or flow rate.Check the system pressure and ensure the flow rate is stable. Use a column performance standard (e.g., a narrow PDI polystyrene standard) to check the column's integrity.
Broad peaks Column overloading. Dead volume in the system. Mismatched mobile phase between sample and eluent.Reduce the injection volume or sample concentration. Check all tubing and connections for potential sources of dead volume. Ensure the sample is dissolved in the mobile phase.
Ellman's Assay
Observed Issue Potential Cause(s) Troubleshooting Steps
No yellow color development Absence of free thiols in the sample. Degraded Ellman's reagent (DTNB). Incorrect buffer pH (too acidic).[12][13]Run a positive control with a known thiol standard (e.g., cysteine) to verify reagent and buffer activity.[12][13] Prepare fresh DTNB solution. Ensure the reaction buffer pH is around 8.0.[12][13]
Low or variable thiol concentration readings Oxidation of thiol groups in the sample or standards. Inaccurate standard curve. Pipetting errors.Prepare fresh standards and samples in a degassed buffer, potentially containing a chelating agent like EDTA to prevent metal-catalyzed oxidation.[13] Ensure accurate pipetting and proper mixing. Verify the calibration of pipettes.
High background absorbance Turbidity in the sample. Reaction of DTNB with other components in the sample.Centrifuge or filter the sample to remove any particulate matter. Run a sample blank (sample without DTNB) to subtract any background absorbance.

Data Presentation

Typical Purity Specifications for m-PEG-thiol 1000
Parameter Method Typical Value
Molecular Weight (Mw) GPC/SEC950 - 1050 Da
Polydispersity Index (PDI) GPC/SEC≤ 1.10[14]
Thiol Substitution ¹H NMR / Ellman's Assay≥ 95%
Appearance VisualWhite to off-white solid

Experimental Protocols

¹H NMR Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure of m-PEG-thiol 1000 and identify potential impurities.

Materials:

  • m-PEG-thiol 1000 sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the m-PEG-thiol 1000 sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.

  • Data Analysis:

    • Identify characteristic peaks:

      • PEG backbone: A large, broad signal around 3.64 ppm (in CDCl₃).[15]

      • Methoxy group (CH₃O-): A singlet around 3.38 ppm (in CDCl₃).[16]

      • Methylene adjacent to thiol (-CH₂-SH): A triplet around 2.85 ppm (in CDCl₃).[16]

      • Thiol proton (-SH): A triplet around 1.55 ppm (in CDCl₃). The chemical shift of this proton can be variable.

    • Quantify substitution: Compare the integration of the methoxy group protons (3H) to the integration of the methylene protons adjacent to the thiol (2H) to assess the degree of thiol functionalization.

    • Identify impurities: Look for unexpected peaks. For example, the presence of a significant signal for a hydroxyl proton may indicate the presence of m-PEG-OH.

GPC/SEC for Molecular Weight and Polydispersity Index (PDI)

Objective: To determine the average molecular weight (Mw, Mn) and the PDI of m-PEG-thiol 1000.

Materials:

  • m-PEG-thiol 1000 sample

  • HPLC-grade mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer like 0.1 M NaNO₃)

  • GPC/SEC system with a refractive index (RI) detector

  • Appropriate GPC/SEC column set for the molecular weight range (e.g., polystyrene-divinylbenzene columns for organic mobile phases or silica-based columns for aqueous mobile phases).[10][11]

  • Polymer standards for calibration (e.g., narrow PDI PEG or polystyrene standards).

Procedure:

  • System Preparation: Equilibrate the GPC/SEC system with the chosen mobile phase until a stable baseline is achieved.

  • Calibration: Generate a calibration curve by injecting a series of narrow PDI polymer standards of known molecular weights.

  • Sample Preparation: Dissolve the m-PEG-thiol 1000 sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm filter.

  • Data Acquisition: Inject the prepared sample onto the GPC/SEC system and record the chromatogram.

  • Data Analysis:

    • Use the calibration curve to determine the molecular weight distribution of the sample.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

Ellman's Assay for Thiol Quantification

Objective: To quantify the concentration of free thiol groups in a solution of m-PEG-thiol 1000.

Materials:

  • m-PEG-thiol 1000 sample

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[13][17]

  • Ellman's Reagent (DTNB) solution: 4 mg/mL DTNB in Reaction Buffer.[17]

  • Thiol standard: Cysteine or N-acetyl-L-cysteine.[18]

  • UV-Vis spectrophotometer or plate reader.

Procedure:

  • Prepare Standard Curve:

    • Prepare a stock solution of the thiol standard (e.g., 1 mM cysteine) in the Reaction Buffer.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Sample Preparation: Dissolve the m-PEG-thiol 1000 sample in the Reaction Buffer to a known concentration.

  • Reaction:

    • In a 96-well plate or cuvettes, add a defined volume of each standard or sample.

    • Add a specific volume of the DTNB solution to each well/cuvette and mix.

    • Incubate at room temperature for 15 minutes, protected from light.[17]

  • Measurement: Measure the absorbance at 412 nm.[17][18]

  • Calculation:

    • Subtract the absorbance of the blank (0 mM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the thiol concentration of the m-PEG-thiol 1000 sample from the standard curve, taking into account the initial concentration and any dilutions.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Characterization cluster_results Data Interpretation Sample Sample NMR ¹H NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent GPC GPC/SEC Analysis Sample->GPC Dissolve in mobile phase Ellmans Ellman's Assay Sample->Ellmans Dissolve in reaction buffer Structure Structural Integrity & Impurity Profile NMR->Structure MW_PDI Molecular Weight & PDI GPC->MW_PDI Thiol_Content Thiol Content Ellmans->Thiol_Content troubleshooting_workflow Start Unexpected Result Identify_Technique Which Technique? Start->Identify_Technique NMR_Issue ¹H NMR Identify_Technique->NMR_Issue NMR GPC_Issue GPC/SEC Identify_Technique->GPC_Issue GPC Ellmans_Issue Ellman's Assay Identify_Technique->Ellmans_Issue Ellman's Check_Impurities Check for impurity peaks (e.g., residual solvent, PEG-diol) NMR_Issue->Check_Impurities Check_Satellites Verify ¹³C satellites vs. impurity peaks NMR_Issue->Check_Satellites Check_Peak_Shape_GPC Distorted/Split Peaks? GPC_Issue->Check_Peak_Shape_GPC Check_Color No Yellow Color? Ellmans_Issue->Check_Color Purity_Assessment Re-evaluate Purity Check_Impurities->Purity_Assessment Check_Satellites->Purity_Assessment Add_Salt Add salt to mobile phase Check_Peak_Shape_GPC->Add_Salt Yes Add_Salt->Purity_Assessment Run_Positive_Control Run positive control (e.g., cysteine) Check_Color->Run_Positive_Control Yes Run_Positive_Control->Purity_Assessment

References

improving the stability of m-PEG-thiol 1000 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of m-PEG-thiol 1000 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of m-PEG-thiol 1000 instability in solution?

A1: The primary cause of instability is the oxidation of the terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-) between two m-PEG-thiol molecules, creating a dimer impurity. This process is accelerated by exposure to oxygen, basic pH conditions, and the presence of metal ions.

Q2: How should I store the solid m-PEG-thiol 1000 powder?

A2: To ensure maximum stability, the solid powder should be stored at -20°C, protected from light, and in a desiccated environment to minimize exposure to moisture and oxygen. Under these conditions, the material is stable for an extended period.

Q3: What is the best way to prepare and store a stock solution of m-PEG-thiol 1000?

A3: It is highly recommended to prepare stock solutions in anhydrous, amine-free organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] These stock solutions should be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2][3] Avoid repeated freeze-thaw cycles. For applications requiring aqueous buffers, prepare the solution immediately before use.

Q4: What is the expected stability of m-PEG-thiol 1000 in a DMSO stock solution?

A4: When stored properly at -80°C and protected from light, a stock solution of m-PEG-thiol 1000 in anhydrous DMSO can be stable for up to 6 months.[4] At -20°C, the stability is generally considered to be up to 1 month.[4]

Q5: Can I store m-PEG-thiol 1000 in an aqueous buffer?

A5: Long-term storage in aqueous buffers is not recommended due to the rapid oxidation of the thiol group. If aqueous storage is necessary, use a degassed buffer with a slightly acidic pH (e.g., pH 6.0-6.5) and store at 4°C for a very short period (ideally, use within a few hours).

Troubleshooting Guides

Issue 1: Low or No Reactivity in Conjugation Reactions (e.g., with maleimides)
Possible Cause Suggested Solution
Oxidation of m-PEG-thiol Before use, confirm the presence of free thiol groups using Ellman's Assay (see Experimental Protocols). If significant oxidation has occurred, the m-PEG-thiol solution should be discarded.
Incorrect Buffer pH The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5. At pH values below 6.5, the reaction rate is significantly slower. At pH values above 7.5, the maleimide group can undergo hydrolysis.
Presence of Competing Thiols Ensure that your buffers do not contain other thiol-containing compounds (e.g., Dithiothreitol - DTT). If a reducing agent was used to reduce disulfide bonds in your target molecule, it must be removed prior to adding the m-PEG-thiol.
Degraded m-PEG-thiol Stock If the stock solution was not stored under an inert atmosphere or has undergone multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from solid material.
Issue 2: Formation of Precipitates or Aggregates During Reaction
Possible Cause Suggested Solution
Disulfide Dimer Formation The formation of the disulfide dimer of m-PEG-thiol can sometimes lead to solubility issues. Ensure that the starting material is of high purity and that solutions are handled under anaerobic conditions.
Poor Solubility of Conjugate The resulting conjugate may have different solubility properties than the starting materials. Consider performing the reaction in a co-solvent system or at a different concentration.
Protein Denaturation If conjugating to a protein, the reaction conditions (e.g., pH, organic solvent concentration) may be causing the protein to denature and precipitate. Optimize the reaction buffer to maintain protein stability.

Data Presentation

Table 1: Recommended Storage Conditions for m-PEG-thiol 1000

Form Solvent Temperature Atmosphere Estimated Stability
Solid Powder N/A-20°CDesiccated, Light-protected> 12 months
Stock Solution Anhydrous DMSO/DMF-20°CInert Gas (Argon/Nitrogen)Up to 1 month[4]
Stock Solution Anhydrous DMSO/DMF-80°CInert Gas (Argon/Nitrogen)Up to 6 months[4]
Aqueous Solution Degassed Buffer (pH 6.0-6.5)4°CInert Gas (Argon/Nitrogen)< 24 hours (Use immediately)

Table 2: Illustrative Stability of m-PEG-thiol 1000 in Aqueous Buffer (pH 7.4) at Room Temperature *

Time (hours) % Remaining Free Thiol (Illustrative)
0100%
485%
870%
2440%
48<20%

*This data is for illustrative purposes to demonstrate the expected trend of degradation. Actual degradation rates will vary based on specific experimental conditions such as buffer composition, presence of metal ions, and oxygen exposure.

Experimental Protocols

Protocol 1: Quantification of Free Thiol Groups using Ellman's Assay

Objective: To determine the concentration of free thiol groups in a solution of m-PEG-thiol 1000 to assess its integrity.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • m-PEG-thiol 1000 solution (unknown sample)

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve: a. Prepare a stock solution of cysteine or N-acetylcysteine of known concentration in the Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0.1 mM to 1.5 mM). c. Add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer) to a defined volume of each standard.[2] d. Incubate at room temperature for 15 minutes.[2] e. Measure the absorbance at 412 nm. f. Plot absorbance vs. molar concentration to generate a standard curve.

  • Assay the m-PEG-thiol 1000 Sample: a. Dilute the m-PEG-thiol 1000 solution to a concentration that falls within the range of your standard curve. b. Add 50 µL of Ellman's Reagent solution to the same defined volume of your diluted sample. c. Incubate at room temperature for 15 minutes. d. Measure the absorbance at 412 nm.

  • Calculation: a. Determine the concentration of free thiols in your diluted sample from the standard curve. b. Account for the dilution factor to calculate the concentration of free thiols in your original m-PEG-thiol 1000 solution.

Protocol 2: Stability-Indicating HPLC Method

Objective: To monitor the degradation of m-PEG-thiol 1000 over time by separating the parent compound from its disulfide dimer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: a. Prepare a solution of m-PEG-thiol 1000 at a known concentration in the desired buffer for the stability study. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and quench any further reaction by acidifying with a small amount of formic acid or by freezing at -80°C until analysis.

  • HPLC Analysis: a. Set the column temperature to 30°C. b. Use a gradient elution method, for example:

    • Start with 95% Mobile Phase A and 5% Mobile Phase B.
    • Over 20 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.
    • Hold for 5 minutes.
    • Return to initial conditions and equilibrate for 5 minutes. c. Inject the prepared samples. d. Monitor the elution profile at an appropriate wavelength (if using UV) or with the CAD. The disulfide dimer is expected to elute earlier than the m-PEG-thiol monomer in reversed-phase chromatography.

  • Data Analysis: a. Identify the peaks corresponding to the m-PEG-thiol 1000 monomer and its disulfide dimer based on retention times (the dimer will have a higher molecular weight). b. Calculate the peak areas for both species at each time point. c. Determine the percentage of remaining m-PEG-thiol 1000 at each time point by dividing the monomer peak area by the total peak area (monomer + dimer) and multiplying by 100.

Mandatory Visualizations

m-PEG-thiol (monomer) m-PEG-thiol (monomer) Disulfide Dimer Disulfide Dimer m-PEG-thiol (monomer)->Disulfide Dimer Oxidation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Disulfide Dimer Catalyzes cluster_prep Sample Preparation cluster_assay Ellman's Assay Prepare Solution Prepare Solution Incubate Incubate Prepare Solution->Incubate Time points Aliquots Aliquots Incubate->Aliquots Add DTNB Add DTNB Aliquots->Add DTNB Measure Absorbance Measure Absorbance Add DTNB->Measure Absorbance Calculate Concentration Calculate Concentration Measure Absorbance->Calculate Concentration Standard Curve Low Reactivity Low Reactivity Oxidized Thiol Oxidized Thiol Low Reactivity->Oxidized Thiol Is it? Incorrect pH Incorrect pH Low Reactivity->Incorrect pH Is it? Contaminated Buffer Contaminated Buffer Low Reactivity->Contaminated Buffer Is it? Use Fresh Solution Use Fresh Solution Oxidized Thiol->Use Fresh Solution Adjust pH to 6.5-7.5 Adjust pH to 6.5-7.5 Incorrect pH->Adjust pH to 6.5-7.5 Use Thiol-Free Buffer Use Thiol-Free Buffer Contaminated Buffer->Use Thiol-Free Buffer

References

Technical Support Center: m-PEG-Thiol 1000 Coatings for Reducing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using m-PEG-thiol 1000 to reduce non-specific binding in experimental setups.

Frequently Asked Questions (FAQs)

1. What is m-PEG-thiol 1000 and how does it reduce non-specific binding?

m-PEG-thiol 1000 is a methoxy-terminated polyethylene glycol with a thiol group at one end and a molecular weight of 1000 Daltons.[1][2] The thiol group allows for the covalent attachment of the PEG molecule to various surfaces, particularly noble metals like gold and silver.[1][3] The polyethylene glycol chain is highly hydrophilic and creates a "steric hindrance" layer on the surface.[4][5] This layer physically blocks the approach of proteins and other biomolecules, preventing them from adsorbing to the surface, thus reducing non-specific binding.[6]

2. What are the recommended storage and handling conditions for m-PEG-thiol 1000?

For optimal stability, m-PEG-thiol 1000 should be stored at -20°C in a desiccated environment, protected from light.[1][7] It is sensitive to moisture and temperature, so it's best to handle it under an inert gas.[7] It is recommended to prepare fresh solutions right before use and avoid frequent freeze-thaw cycles.[7] For easier handling of the often solid or semi-solid reagent, a stock solution can be prepared in an anhydrous solvent like DMSO or DMF.[8][9]

3. What surfaces can be coated with m-PEG-thiol 1000?

The thiol group has a high affinity for and readily reacts with noble metal surfaces such as gold, silver, and platinum to form self-assembled monolayers (SAMs).[1][3] It can also be used to modify quantum dots and magnetic particles.[9]

4. What factors influence the effectiveness of the m-PEG-thiol 1000 coating?

Several factors can impact the performance of your m-PEG-thiol 1000 coating:

  • Purity of the m-PEG-thiol: The presence of oxidized thiol groups (disulfides) can reduce the efficiency of surface binding.

  • Surface Cleanliness: The substrate must be scrupulously clean to ensure a uniform and dense PEG layer.

  • PEG Molecular Weight: While you are using m-PEG-thiol 1000, it's important to know that PEG chains around 2-5 kDa are often considered optimal for balancing steric hindrance and flexibility to prevent protein adsorption.[10][11] Shorter chains may not provide enough steric repulsion.[10][11]

  • PEG Surface Density: A dense "brush" conformation of the PEG chains is more effective at reducing non-specific binding than a "mushroom" conformation which occurs at lower densities.[12]

  • Incubation Time and Concentration: These parameters should be optimized to achieve a dense and stable coating.

5. How can I confirm that my surface is successfully coated with m-PEG-thiol 1000?

Several surface analysis techniques can be used to characterize the m-PEG-thiol 1000 coating, including:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG layer and the sulfur-gold bond.[13]

  • Atomic Force Microscopy (AFM): To visualize the morphology of the PEG coating.[14]

  • Contact Angle Measurements: A successful hydrophilic PEG coating will result in a decrease in the water contact angle.

  • Ellipsometry: To measure the thickness of the PEG layer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background or persistent non-specific binding after coating. 1. Incomplete or patchy PEG coating. 2. Contaminated surface prior to coating. 3. Sub-optimal PEG density. 4. Degradation of the PEG layer.1. Optimize coating conditions (incubation time, concentration, temperature). 2. Ensure rigorous cleaning of the substrate before PEGylation. 3. Increase the concentration of the m-PEG-thiol 1000 solution during incubation. 4. Avoid exposure of the coated surface to UV light, which can cause degradation of the PEG chains.[13]
Variability in experimental results between different coated surfaces. 1. Inconsistent surface preparation and cleaning. 2. Inconsistent coating protocol. 3. Degradation of the m-PEG-thiol 1000 stock solution.1. Standardize the surface cleaning protocol. 2. Ensure all parameters of the coating protocol are kept consistent. 3. Prepare fresh m-PEG-thiol 1000 solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Difficulty dissolving m-PEG-thiol 1000. 1. m-PEG-thiol 1000 can be a low-melting solid or a viscous liquid. 2. Use of an inappropriate solvent.1. Prepare a stock solution in a water-miscible organic solvent like DMSO or DMF.[8][9] 2. Ensure the solvent is anhydrous to prevent hydrolysis.
Protein aggregation on the surface. 1. In some cases, high concentrations of certain proteins can lead to aggregation, even on PEGylated surfaces. 2. The protein of interest may have a high affinity for the PEG itself.1. Optimize the concentration of the protein solution. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer.

Experimental Protocols

Protocol 1: General Procedure for Coating Gold Surfaces with m-PEG-Thiol 1000
  • Surface Preparation:

    • Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Preparation of m-PEG-thiol 1000 Solution:

    • Allow the container of m-PEG-thiol 1000 to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 1 mM solution of m-PEG-thiol 1000 in anhydrous ethanol. For a more robust stock solution, dissolve the m-PEG-thiol in anhydrous DMSO or DMF.[8][9]

  • Coating Procedure:

    • Immerse the clean, dry gold substrate in the m-PEG-thiol 1000 solution.

    • Incubate for at least 2 hours at room temperature to allow for the formation of a self-assembled monolayer.[8] Longer incubation times (e.g., overnight) may improve coating density.

  • Washing:

    • Remove the substrate from the PEG solution.

    • Rinse thoroughly with ethanol to remove any unbound m-PEG-thiol.

    • Rinse with deionized water.

    • Dry the coated substrate under a stream of nitrogen gas.

  • Storage:

    • Store the PEG-coated surface in a clean, dry environment. For long-term storage, consider storing under an inert atmosphere.

Protocol 2: Characterization of the m-PEG-Thiol 1000 Coating
  • Contact Angle Measurement:

    • Place a small droplet of deionized water on the uncoated and coated surfaces.

    • Measure the contact angle using a goniometer. A significant decrease in the contact angle on the coated surface indicates a successful hydrophilic coating.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire high-resolution spectra of the Au 4f, S 2p, C 1s, and O 1s regions.

    • The presence of a peak corresponding to the Au-S bond and the characteristic C 1s and O 1s peaks of the PEG backbone will confirm the presence of the coating.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_qc Quality Control start Start clean Clean Gold Surface (Piranha Solution) start->clean rinse_water Rinse with DI Water clean->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry_n2_prep Dry with Nitrogen rinse_etoh->dry_n2_prep incubate Immerse Surface & Incubate (≥2h, RT) dry_n2_prep->incubate prep_peg Prepare 1mM m-PEG-thiol 1000 in Ethanol prep_peg->incubate rinse_etoh_post Rinse with Ethanol incubate->rinse_etoh_post rinse_water_post Rinse with DI Water rinse_etoh_post->rinse_water_post dry_n2_post Dry with Nitrogen rinse_water_post->dry_n2_post store Store Coated Surface dry_n2_post->store characterize Characterize Surface (e.g., XPS, AFM) dry_n2_post->characterize non_specific_binding_mechanism cluster_uncoated Uncoated Surface cluster_coated m-PEG-thiol 1000 Coated Surface uncoated_surface Hydrophobic Surface protein_uncoated Protein nsb Non-Specific Binding protein_uncoated->nsb nsb->uncoated_surface coated_surface Hydrophilic PEG Layer no_nsb Reduced Non-Specific Binding protein_coated Protein repulsion Steric Repulsion & Hydration Layer protein_coated->repulsion repulsion->coated_surface

References

storage and handling guidelines for m-PEG-thiol MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidelines, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with m-PEG-thiol, MW 1000.

Frequently Asked Questions (FAQs)

Q1: How should I store m-PEG-thiol MW 1000 upon receipt?

For optimal stability, m-PEG-thiol MW 1000 should be stored at -20°C upon arrival.[1][2][3] It is also crucial to protect it from light and moisture by keeping it in a desiccated environment.[1] While it may be shipped at ambient temperatures for short durations, long-term storage should strictly be at -20°C.[2][4]

Q2: What is the recommended handling procedure for m-PEG-thiol?

To prevent oxidation of the thiol group, it is best to handle the material under an inert gas like argon or nitrogen.[1] Avoid frequent freeze-thaw cycles as this can degrade the product.[1][3] Always allow the product to warm to room temperature before opening the container to prevent condensation. Prepare solutions fresh just before use.[1]

Q3: In which solvents is m-PEG-thiol MW 1000 soluble?

m-PEG-thiol MW 1000 is soluble in water, chloroform, and DMSO.[1] A solubility of at least 10 mg/mL in these solvents has been reported.[1] For in vivo applications, more complex solvent systems such as a combination of DMSO, PEG300, Tween-80, and saline may be required.[5][6]

Q4: How stable is m-PEG-thiol MW 1000?

When stored correctly at -20°C and protected from light and moisture, the product is stable.[4] It is recommended to re-test the material after six months to ensure its reactivity.[1] In solution, especially at neutral to alkaline pH, the thiol group is susceptible to oxidation, forming disulfide bonds. Therefore, solutions should be prepared fresh and used promptly.

Data Presentation

Table 1: Storage and Handling Guidelines

ParameterRecommendationCitation
Storage Temperature -20°C (long-term)[1][2][3]
4°C (short-term)[5]
Atmosphere Handle under inert gas (e.g., Argon, Nitrogen)[1]
Light/Moisture Protect from light, store desiccated[1]
Freeze-Thaw Cycles Avoid[1][3]
Shelf Life Re-test after 6 months[1]

Table 2: Solubility Data

SolventConcentrationNotesCitation
Water≥ 10 mg/mLClear solution[1]
Chloroform≥ 10 mg/mLClear solution[1]
DMSO≥ 100 mg/mLMay require sonication[5][7]
In vivo formulation≥ 2.5 mg/mLe.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[5]

Troubleshooting Guides

Issue 1: Low or no reactivity of m-PEG-thiol in my conjugation reaction.

This is a common issue and often points to the deactivation of the thiol group.

G start Low or No Reactivity Observed cause1 Oxidation of Thiol Group (Disulfide Bond Formation) start->cause1 cause2 Improper Storage (Moisture, Light, Temperature) start->cause2 cause3 Incorrect Reaction Buffer pH start->cause3 solution1 Quantify Free Thiol Content (Ellman's Test) cause1->solution1 solution3 Degas Buffers and Use Inert Atmosphere cause1->solution3 solution2 Use Fresh, Properly Stored Reagent cause2->solution2 solution4 Optimize Reaction pH (Thiol-Maleimide: pH 6.5-7.5) cause3->solution4

Caption: Troubleshooting workflow for low reactivity of m-PEG-thiol.

  • Possible Cause A: Oxidation. The most likely reason for loss of reactivity is the oxidation of the thiol (-SH) group to form a disulfide (-S-S-) bond. This can happen due to exposure to air (oxygen), especially in solution at neutral or alkaline pH.

    • Solution: Before starting your experiment, verify the quality of your m-PEG-thiol by quantifying the free thiol content using a method like Ellman's Test (see protocol below). Always use de-gassed buffers for your reaction and consider performing the reaction under an inert atmosphere.

  • Possible Cause B: Improper Storage. Exposure to moisture, light, or elevated temperatures can accelerate the degradation of the reagent.

    • Solution: Ensure you are storing the product at -20°C in a desiccator and protecting it from light. Use a fresh vial of the reagent if you suspect the current stock has been compromised.

  • Possible Cause C: Incorrect Reaction Conditions. The reactivity of the thiol group is pH-dependent. For reactions with maleimides, for instance, a pH range of 6.5-7.5 is optimal. At higher pH values, the thiol is more nucleophilic but also more prone to oxidation.

    • Solution: Verify and optimize the pH of your reaction buffer.

Issue 2: My m-PEG-thiol solution is cloudy or has particulates.

  • Possible Cause A: Incomplete Dissolution. The PEG may not have fully dissolved.

    • Solution: Gentle warming or brief sonication can aid dissolution, especially in DMSO.

  • Possible Cause B: Contamination or Degradation. If the product is old or has been handled improperly, it may have degraded.

    • Solution: Discard the solution and reagent. Use a fresh vial of m-PEG-thiol and prepare a new solution.

Experimental Protocols

Protocol: Quantification of Free Thiol Content using Ellman's Test

This protocol allows you to determine the concentration of free sulfhydryl groups in your m-PEG-thiol sample, thereby assessing its quality and reactivity. Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • m-PEG-thiol MW 1000

  • Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • UV-Vis Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (final concentration approx. 10 mM).

  • Prepare a Thiol Standard Curve (Optional but Recommended): a. Prepare a 1 mM stock solution of cysteine in the Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM).

  • Prepare m-PEG-thiol Sample: a. Accurately weigh and dissolve a small amount of m-PEG-thiol in the Reaction Buffer to a known concentration (e.g., 1 mg/mL, which is 1 mM for MW 1000). b. You may need to dilute this stock solution to fall within the range of your standard curve.

  • Reaction: a. In separate cuvettes or microplate wells, add 50 µL of your standards or m-PEG-thiol sample. b. Add 2.5 µL of the DTNB solution to each. c. Add Reaction Buffer to bring the final volume to 250 µL. d. Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: a. Measure the absorbance of each sample and standard at 412 nm. b. Use the standard with 0 µM thiol as your blank.

  • Calculation: a. Subtract the blank absorbance from your sample and standard readings. b. Plot the absorbance of the standards versus their concentration to create a standard curve. c. Determine the concentration of free thiol in your m-PEG-thiol sample from the standard curve. d. Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length in cm, and c is the molar concentration.

Mandatory Visualization

G cluster_PEG m-PEG-thiol MW 1000 Structure cluster_reaction Common Reaction Pathway struct CH3O-(CH2CH2O)n- CH2CH2- SH maleimide Maleimide Group on a Biomolecule struct:thiol->maleimide Michael Addition (pH 6.5 - 7.5) conjugate Stable Thioether Bond (PEGylated Biomolecule) maleimide->conjugate

Caption: Structure of m-PEG-thiol and its reaction with a maleimide.

References

Technical Support Center: m-PEG-thiol 1000 Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for controlling the surface density of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000).

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the surface density of m-PEG-thiol 1000?

The final grafting density of m-PEG-thiol 1000 on a surface, particularly gold, is influenced by several critical experimental parameters. These include:

  • Concentration of the Thiol Solution: Higher concentrations generally lead to a higher surface density up to a saturation point.[1]

  • Incubation Time: The self-assembly process is rapid initially but requires sufficient time to achieve a well-ordered, densely packed monolayer.[2] Longer incubation times, typically 24-48 hours, often result in better monolayer packing.

  • Solvent Choice: The solvent affects the solubility of the m-PEG-thiol and can influence the quality and ordering of the resulting self-assembled monolayer (SAM).[3] Ethanol is commonly used for self-assembly, while DMSO or DMF are recommended for creating stock solutions.[4][5]

  • Substrate Cleanliness: A pristine substrate surface is crucial for forming a high-quality SAM. Contaminants can inhibit thiol adsorption and lead to a disordered, low-density layer.

  • Temperature: Temperature can affect the kinetics of self-assembly and the solubility of the PEG-thiol.

  • Purity of m-PEG-thiol: The thiol group (-SH) can oxidize to form disulfide bonds (S-S), which reduces the molecule's ability to bind to the surface.[6] Using fresh reagent and proper storage is essential.

Q2: How does the concentration of the m-PEG-thiol 1000 solution affect the final surface density?

The surface density of m-PEG-thiol 1000 is directly related to its concentration in the deposition solution. Initially, as the concentration increases, the number of molecules available to bind to the surface increases, resulting in a higher grafting density. However, this relationship is not infinite. At a certain point, the surface becomes saturated, and further increases in concentration will not significantly increase the density of the packed monolayer.

Table 1: Illustrative Relationship Between Solution Concentration and Surface Density

m-PEG-thiol 1000 Concentration (in Ethanol)Incubation Time (hours)Expected Relative Surface DensityPotential Observations
0.01 mM24LowIncomplete monolayer, potential for protein adsorption.
0.1 mM24MediumNear-complete monolayer, reduced non-specific binding.
1.0 mM24HighDensely packed monolayer, approaching saturation.[7]
10.0 mM24SaturatedComplete monolayer formation is achieved rapidly.[8]

Note: These values are illustrative and the optimal concentration can vary based on the specific substrate, solvent, and desired outcome.

Q3: What is the recommended solvent for preparing and using m-PEG-thiol 1000 solutions?

The choice of solvent is critical. For creating concentrated stock solutions, water-miscible organic solvents like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are recommended because m-PEG-thiol 1000 can be difficult to weigh and dispense accurately as a low-melting solid.[4][5] For the final self-assembly solution, 200-proof ethanol is the most common and effective solvent for forming SAMs on gold substrates.[2] For some applications, aqueous buffers like PBS (pH 7-9) can also be used.[9]

Q4: How can I quantify the surface density of m-PEG-thiol 1000?

Several techniques can be used to characterize and quantify the surface density of PEG chains on a surface. These methods can be direct or indirect:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental composition of the surface, allowing for the quantification of sulfur (from the thiol) and carbon/oxygen (from the PEG), which can be used to estimate grafting density.[10][11]

  • Ellipsometry: This technique measures the thickness of the PEG layer, which can be correlated to surface density.[8]

  • Quartz Crystal Microbalance (QCM): QCM measures the change in mass on the sensor surface as the PEG-thiol molecules adsorb, providing a direct measurement of surface coverage.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For nanoparticle surfaces, ICP-MS can be used to determine the gold-to-sulfur ratio, which allows for calculation of the ligand density.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR has been used to determine the composition of mixed PEG layers on gold nanoparticles.[13]

Troubleshooting Guide

Problem 1: Low or Inconsistent Surface Density

Potential Cause Recommended Solution
Contaminated Substrate The quality of the substrate is paramount. Implement a rigorous cleaning protocol before deposition. Common methods for gold include piranha solution, UV/Ozone treatment followed by an ethanol rinse, or oxygen plasma treatment.[14] Avoid any exposure to silanes or iodine, which readily contaminate gold surfaces.
Oxidized m-PEG-thiol The thiol group is susceptible to oxidation.[6] Use fresh m-PEG-thiol 1000. Store the reagent at -20°C under an inert gas like argon or nitrogen.[5][15] When preparing solutions, consider de-gassing the solvent and backfilling containers with an inert gas to minimize oxygen exposure during incubation.
Insufficient Incubation Time While initial adsorption is fast, achieving a well-ordered, dense monolayer takes time.[16] Increase the incubation time to at least 24 hours. For optimal packing, 48 hours may be beneficial.[2]
Suboptimal Solution Concentration The solution may be too dilute. Increase the concentration of the m-PEG-thiol 1000 solution (e.g., from 0.1 mM to 1.0 mM).
Incorrect Solvent Ensure the solvent is appropriate for self-assembly. High-purity, 200-proof ethanol is standard for gold surfaces.[2] Using solvents that cause poor solubility can lead to aggregation in solution rather than assembly on the surface.[17]

Problem 2: Poor Protein Repellency or High Non-Specific Binding

Potential Cause Recommended Solution
Incomplete Monolayer ("Mushroom" Regime) A low-density PEG layer exists in a "mushroom" conformation, which does not effectively shield the surface. Increase the PEG surface density by optimizing concentration and incubation time to achieve a "brush" or "dense brush" conformation, which provides a better steric barrier against protein adsorption.[18]
Surface Defects or Pinholes Even with a dense PEG layer, underlying substrate defects can lead to protein binding. Ensure the substrate (e.g., gold film) is smooth and of high quality. An adhesion layer of chromium or titanium is necessary to prevent gold delamination.[2]
Contamination After PEGylation The surface may have become contaminated after the PEG layer was formed. Ensure all subsequent handling and experiments are performed in a clean environment. Rinse thoroughly with the appropriate solvent after self-assembly.

Experimental Protocols & Workflows

Protocol: Self-Assembly of m-PEG-thiol 1000 on a Gold Surface

This protocol outlines a standard procedure for creating a self-assembled monolayer (SAM) of m-PEG-thiol 1000 on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

  • m-PEG-thiol 1000 (store at -20°C)[15]

  • 200-proof Ethanol (anhydrous)[2]

  • Dimethylsulfoxide (DMSO), if preparing a stock solution[5]

  • Glass scintillation vials or polypropylene tubes

  • Tweezers (non-magnetic, clean)

  • Dry nitrogen or argon gas

  • Sonicator

Procedure:

  • Substrate Cleaning (Critical Step):

    • Clean the gold substrate thoroughly. A common method is to immerse it in piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Alternatively, use a UV/Ozone cleaner for 15-20 minutes.[14]

    • Rinse the substrate copiously with deionized water, followed by ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen. Use immediately.

  • Solution Preparation:

    • Equilibrate the m-PEG-thiol 1000 vial to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a 1 mM solution of m-PEG-thiol 1000 in 200-proof ethanol. For a 10 mL solution, this requires dissolving approximately 10 mg of the reagent.

    • Optional Stock Solution: For easier handling, a 100 mM stock solution in DMSO can be prepared and stored at -20°C under an inert atmosphere.[5] This stock can then be diluted into ethanol for the final working solution.

  • Self-Assembly/Incubation:

    • Place the clean, dry gold substrate into a glass vial.

    • Add enough of the 1 mM m-PEG-thiol solution to completely submerge the substrate.

    • To minimize oxidation, gently purge the headspace of the vial with dry nitrogen or argon gas before sealing the cap tightly.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in a clean, vibration-free environment.[2]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse the surface thoroughly with fresh ethanol for 15-30 seconds to remove any non-chemisorbed molecules.

    • For a more rigorous clean, sonicate the substrate in a fresh portion of ethanol for 1-2 minutes. This helps remove physisorbed material and improves monolayer quality.

    • Perform a final rinse with ethanol.

    • Dry the functionalized substrate under a gentle stream of dry nitrogen.

    • Store the modified surface in a clean, dry container until use.

Visualizations

experimental_workflow sub_prep 1. Substrate Preparation cleaning Substrate Cleaning (Piranha or UV/Ozone) rinsedry1 Rinse & Dry (N2) cleaning->rinsedry1 immerse Immerse Substrate rinsedry1->immerse sol_prep 2. Solution Preparation weigh Weigh m-PEG-thiol 1000 dissolve Dissolve in Ethanol (1 mM) weigh->dissolve dissolve->immerse assembly 3. Self-Assembly incubate Incubate 24-48h (Inert Atmosphere) immerse->incubate rinse2 Rinse with Ethanol incubate->rinse2 post_proc 4. Post-Processing sonicate Sonicate in Ethanol rinse2->sonicate rinsedry2 Final Rinse & Dry (N2) sonicate->rinsedry2 characterization 5. Characterization rinsedry2->characterization influencing_factors center Surface Density of m-PEG-thiol 1000 conc Solution Concentration conc->center time Incubation Time time->center solvent Solvent Choice solvent->center temp Temperature temp->center purity Reagent Purity (Thiol Oxidation) purity->center clean Substrate Cleanliness clean->center

References

Validation & Comparative

The Impact of PEG Molecular Weight on Nanoparticle Stability: A Comparative Analysis of m-PEG-thiol 1000 vs. 5000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of nanoparticles in biological environments is a critical challenge. Surface modification with methoxy-polyethylene glycol-thiol (m-PEG-thiol) is a widely adopted strategy to prevent aggregation and opsonization. A key parameter in the design of these PEGylated nanoparticles is the molecular weight (MW) of the PEG chain. This guide provides an objective comparison of m-PEG-thiol with molecular weights of 1000 Da and 5000 Da, summarizing experimental data on their performance in nanoparticle stability.

The choice between a shorter (1000 Da) and a longer (5000 Da) m-PEG-thiol linker significantly influences the physicochemical properties and, consequently, the in vitro and in vivo stability of nanoparticles. Generally, a higher molecular weight PEG chain provides a more effective steric barrier, leading to enhanced stability.

Quantitative Data Summary

The following table summarizes experimental data from studies comparing the stability of nanoparticles functionalized with m-PEG-thiols of different molecular weights. The data highlights the impact of PEG chain length on key stability parameters such as hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Nanoparticle TypePEG-Thiol MW (Da)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Findings & Stability Observations
Gold Nanoparticles (AuNPs)1000Larger increase in size upon salt challengeHigher tendency to aggregateLess negativeMore susceptible to aggregation in high salt concentrations.
Gold Nanoparticles (AuNPs)5000Smaller increase in size upon salt challengeLower PDI, indicating better dispersityMore negative, indicating better colloidal stabilitySignificantly more stable against salt-induced aggregation due to a thicker PEG layer providing greater steric hindrance.[1]
Liposomes1000~120 nm~0.15-15 mVReduced protein adsorption compared to non-PEGylated liposomes.
Liposomes5000~130 nm~0.10-25 mVSuperior reduction in protein adsorption and less recognition by macrophages, leading to longer circulation times.[2]
Iron Oxide Nanoparticles (IONPs)2000Prone to aggregation over time at certain pH values.Increases over timeChanges significantly with pHLess stable, especially at non-neutral pH.[3]
Iron Oxide Nanoparticles (IONPs)5000Maintained a stable size over time across a wider pH range.Remained lowMore stable surface chargeExhibited greater stability against pH-induced aggregation.[3][4]

Mechanism of Steric Stabilization

The primary mechanism by which PEGylation enhances nanoparticle stability is through steric hindrance. The long, flexible, and hydrophilic PEG chains form a protective layer on the nanoparticle surface. This layer physically prevents the close approach of other nanoparticles, thereby inhibiting aggregation. Furthermore, this "stealth" layer reduces the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS). A longer PEG chain, such as that of MW 5000, creates a thicker and more effective steric barrier compared to a shorter MW 1000 chain.[5][6]

cluster_0 m-PEG-thiol MW 1000 cluster_1 m-PEG-thiol MW 5000 NP1 Nanoparticle Core PEG1 Short PEG Chain (MW 1000) NP1->PEG1 Thiol Anchor Opsonin1 Opsonin Protein PEG1->Opsonin1 Partial Shielding Aggregation1 Aggregation PEG1->Aggregation1 Opsonin1->Aggregation1 Leads to NP2 Nanoparticle Core PEG2 Long PEG Chain (MW 5000) NP2->PEG2 Thiol Anchor Opsonin2 Opsonin Protein PEG2->Opsonin2 Effective Shielding Aggregation2 Stability PEG2->Aggregation2 Opsonin2->Aggregation2 Prevents

Caption: Steric hindrance effect of m-PEG-thiol 1000 vs. 5000.

Experimental Protocols

The following are generalized protocols for the synthesis and stability assessment of PEGylated nanoparticles, based on methodologies cited in the literature.

Synthesis of m-PEG-thiol Coated Gold Nanoparticles

This protocol describes a typical procedure for the PEGylation of gold nanoparticles (AuNPs) via ligand exchange.

cluster_workflow Experimental Workflow: AuNP PEGylation A 1. Synthesize Citrate-Capped AuNPs (Turkevich Method) C 3. Mix AuNP Suspension with m-PEG-thiol Solution A->C B 2. Prepare Aqueous Solution of m-PEG-thiol (1000 or 5000 Da) B->C D 4. Incubate Overnight with Gentle Stirring C->D E 5. Purify by Centrifugation to Remove Excess PEG D->E F 6. Resuspend in Deionized Water or Buffer E->F G 7. Characterize for Size, PDI, and Zeta Potential (DLS) F->G

References

A Researcher's Guide to Bioconjugation: m-PEG-thiol 1000 vs. Other PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Poly(ethylene glycol) (PEG) derivative is a critical step in the bioconjugation process. The efficiency of this conjugation directly impacts the yield, purity, and ultimately, the in-vivo efficacy of the resulting therapeutic or diagnostic agent. This guide provides an objective comparison of m-PEG-thiol 1000 with other commonly used PEG derivatives, supported by experimental data and detailed protocols to aid in your selection process.

This guide will delve into the reaction chemistries, efficiencies, and stabilities of four major classes of PEG derivatives: m-PEG-thiol, m-PEG-maleimide, m-PEG-NHS ester, and m-PEG-alkyne for "click chemistry." Understanding the nuances of each will empower you to make an informed decision for your specific bioconjugation needs.

At a Glance: Comparing PEG Derivatives for Bioconjugation

The choice of a PEG derivative for bioconjugation hinges on the available functional groups on the target biomolecule, the desired stability of the resulting linkage, and the required reaction conditions. Below is a summary of the key characteristics of the discussed PEG derivatives.

PEG DerivativeTarget Functional GroupLinkage FormedOptimal pHKey AdvantagesKey Disadvantages
m-PEG-thiol 1000 Maleimide, Halides, etc.Thioether6.5 - 7.5Highly selective for thiols.Requires a maleimide-activated target; potential for disulfide bond formation.
m-PEG-maleimide Thiol (-SH)Thioether6.5 - 7.5High selectivity for cysteine residues; rapid reaction kinetics.[1][2]The thioether bond can be reversible (retro-Michael reaction); maleimide ring can hydrolyze at higher pH.[1][3]
m-PEG-NHS ester Primary Amine (-NH2)Amide7.0 - 8.5Targets abundant lysine residues and N-terminus.Less specific due to multiple amine sites; NHS ester is highly susceptible to hydrolysis.[3][4][5]
m-PEG-alkyne Azide (-N3)Triazole4.0 - 11.0Bioorthogonal reaction; highly specific and efficient; forms a very stable linkage.[6][7]Requires introduction of an azide group onto the target molecule; copper catalyst in CuAAC can be cytotoxic.[6]

In-Depth Analysis of PEG Derivatives

m-PEG-thiol 1000

m-PEG-thiol derivatives are primarily utilized for their ability to react with electrophilic groups, most notably maleimides, to form stable thioether bonds. The thiol group can also be used to modify surfaces, such as gold nanoparticles.[8] For bioconjugation to a protein, the protein would first need to be functionalized with a maleimide group.

Bioconjugation Efficiency: The reaction of a thiol with a maleimide is a Michael addition reaction that is highly efficient and selective within a pH range of 6.5-7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1] The kinetics of the thiol-maleimide reaction are generally rapid, often reaching completion within hours at room temperature.[9]

Stability of the Conjugate: The resulting thioether bond is generally stable. However, it is important to be aware of the potential for a retro-Michael reaction, which can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione in vivo.[1] Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation to form a more stable maleamic acid derivative.[2]

This protocol outlines the general steps for conjugating m-PEG-thiol 1000 to a protein that has been pre-functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein

  • m-PEG-thiol 1000

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in degassed PBS buffer at a concentration of 1-10 mg/mL.

  • m-PEG-thiol Solution Preparation: Immediately before use, dissolve m-PEG-thiol 1000 in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-thiol solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 5-fold molar excess of the quenching reagent over the initial amount of m-PEG-thiol to react with any unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess PEG reagent and quenching reagent using a size-exclusion chromatography column.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or other appropriate methods to determine the degree of PEGylation.

m-PEG-maleimide

m-PEG-maleimide is a widely used reagent for the site-specific modification of proteins at cysteine residues.[10] The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine.

Bioconjugation Efficiency: The thiol-maleimide reaction is highly efficient, with fast kinetics at physiological pH.[2][11] The reaction is often complete within a few hours at room temperature. However, the efficiency can be affected by the accessibility of the cysteine residue and the potential for side reactions such as hydrolysis of the maleimide ring at pH values above 7.5.[1][3]

Stability of the Conjugate: As mentioned previously, the stability of the resulting thioether linkage can be a concern due to the possibility of a retro-Michael reaction.[1] This can lead to the exchange of the PEG-maleimide with other thiols, such as glutathione, in a biological environment.[12]

This protocol describes a general procedure for labeling a protein with m-PEG-maleimide.

Materials:

  • Protein containing free thiol groups (e.g., from cysteine residues)

  • m-PEG-maleimide

  • Reaction buffer (e.g., PBS, HEPES, or Tris), pH 6.5-7.5, degassed

  • Reducing agent (e.g., TCEP or DTT), if disulfide bonds need to be reduced

  • Quenching buffer (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • m-PEG-maleimide Solution Preparation: Prepare a stock solution of m-PEG-maleimide in a water-miscible organic solvent like DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-maleimide solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a low molecular weight thiol (e.g., L-cysteine) to consume any unreacted m-PEG-maleimide.

  • Purification: Remove excess PEG reagent and other small molecules by size-exclusion chromatography.

  • Characterization: Confirm PEGylation using SDS-PAGE and determine the degree of labeling by appropriate analytical techniques.

m-PEG-NHS ester

m-PEG-NHS esters react with primary amines, which are abundant on protein surfaces in the form of lysine residues and the N-terminal alpha-amino group. This often leads to a heterogeneous mixture of PEGylated products.

Bioconjugation Efficiency: The reaction of NHS esters with amines is generally efficient but is highly dependent on pH. The optimal pH range is typically 7.2 to 8.5.[5] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the overall yield of the desired conjugate.[5][13] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[13]

Stability of the Conjugate: The resulting amide bond is very stable under physiological conditions.

This protocol provides a general method for conjugating m-PEG-NHS ester to a protein.

Materials:

  • Protein with accessible primary amines

  • m-PEG-NHS ester

  • Amine-free buffer (e.g., PBS), pH 7.2-8.0

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • m-PEG-NHS ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.[11]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the m-PEG-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and determine the extent of PEGylation.

m-PEG-alkyne (Click Chemistry)

Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high specificity and biocompatibility.[7] This method involves the reaction of an alkyne-modified PEG with an azide-functionalized biomolecule.

Bioconjugation Efficiency: Click chemistry reactions are known for their high efficiency and quantitative yields.[6] The reactions are bioorthogonal, meaning they do not interfere with native biological functional groups.[6] Copper-free click chemistry using strained cyclooctynes (e.g., DBCO) is very fast at room temperature and does not require a cytotoxic copper catalyst.[6]

Stability of the Conjugate: The triazole linkage formed through click chemistry is extremely stable and resistant to cleavage under physiological conditions.[14]

This protocol outlines the conjugation of an azide-modified protein with a DBCO-PEG derivative.

Materials:

  • Azide-modified protein

  • DBCO-PEG (e.g., m-PEG-DBCO)

  • Reaction buffer (e.g., PBS), pH 7.4

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer.

  • DBCO-PEG Solution Preparation: Dissolve the DBCO-PEG in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction: Add a 3- to 10-fold molar excess of the DBCO-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE.

  • Purification: Purify the PEGylated protein conjugate by size-exclusion chromatography to remove unreacted DBCO-PEG.

  • Characterization: Confirm the conjugation and assess the purity of the product using SDS-PAGE and other analytical techniques.

Visualizing the Chemistries and Workflows

To further clarify the processes discussed, the following diagrams illustrate the reaction chemistries and a general experimental workflow for bioconjugation.

G cluster_thiol m-PEG-thiol + Maleimide cluster_maleimide m-PEG-maleimide + Thiol cluster_nhs m-PEG-NHS + Amine cluster_click m-PEG-alkyne + Azide PEG_SH m-PEG-SH Thioether Protein-S-PEG (Thioether bond) PEG_SH->Thioether Protein_Mal Protein-Maleimide Protein_Mal->Thioether PEG_Mal m-PEG-Maleimide Thioether2 Protein-S-PEG (Thioether bond) PEG_Mal->Thioether2 Protein_SH Protein-SH Protein_SH->Thioether2 PEG_NHS m-PEG-NHS Amide Protein-NH-CO-PEG (Amide bond) PEG_NHS->Amide Protein_NH2 Protein-NH2 Protein_NH2->Amide PEG_Alkyne m-PEG-Alkyne Triazole Protein-Triazole-PEG (Triazole ring) PEG_Alkyne->Triazole Protein_N3 Protein-N3 Protein_N3->Triazole

Caption: Reaction chemistries of different PEG derivatives for bioconjugation.

G A 1. Biomolecule Preparation (Dissolution, Reduction if needed) C 3. Conjugation Reaction (Mixing of biomolecule and PEG reagent) A->C B 2. PEG Reagent Preparation (Dissolution in appropriate solvent) B->C D 4. Incubation (Controlled time and temperature) C->D E 5. Quenching (Stopping the reaction) D->E F 6. Purification (e.g., Size-Exclusion Chromatography) E->F G 7. Characterization (SDS-PAGE, MS, etc.) F->G H Final PEGylated Biomolecule G->H

Caption: General experimental workflow for bioconjugation.

Conclusion

The selection of the optimal PEG derivative for bioconjugation is a multifaceted decision that requires careful consideration of the target biomolecule, the desired stability of the conjugate, and the specific experimental conditions. While m-PEG-thiol 1000 offers high selectivity for maleimide-functionalized targets, researchers must also consider the potential for disulfide bond formation and the stability of the resulting thioether linkage. For site-specific modification of native cysteine residues, m-PEG-maleimide is a common choice, though the reversibility of the linkage should be addressed. m-PEG-NHS esters provide a route to PEGylating abundant amine groups, but often result in heterogeneous products and are sensitive to hydrolysis. Finally, m-PEG-alkynes for click chemistry represent a highly efficient and specific method for creating exceptionally stable bioconjugates, albeit with the prerequisite of introducing an azide handle onto the target molecule. By understanding the principles and protocols outlined in this guide, researchers can navigate the landscape of PEGylation reagents to achieve their desired bioconjugation outcomes with greater efficiency and success.

References

A Comparative Guide to the Biocompatibility of m-PEG-thiol 1000 vs 2000 Da Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate surface coating for biomaterials, nanoparticles, and drug delivery systems is a critical decision that directly impacts biocompatibility and in vivo performance. Methoxypoly(ethylene glycol)-thiol (m-PEG-thiol) is a widely utilized polymer for creating protein-repellent and biocompatible surfaces. The molecular weight of the PEG chain is a key parameter that influences its conformation and, consequently, its interaction with biological systems. This guide provides an objective comparison of the biocompatibility of m-PEG-thiol coatings with molecular weights of 1000 Da and 2000 Da, supported by experimental data and detailed protocols.

Key Biocompatibility Parameters: A Comparative Overview

The biocompatibility of a material is determined by its interaction with physiological environments. Key parameters for assessing the biocompatibility of PEG-coated surfaces include cytotoxicity, protein adsorption, and hemocompatibility (hemolysis and platelet adhesion).

Biocompatibility Parameterm-PEG-thiol 1000 Dam-PEG-thiol 2000 DaKey Insights
Cytotoxicity Moderately higher cytotoxicity at high concentrationsLower cytotoxicity, generally considered more biocompatibleLonger PEG chains tend to exhibit lower cytotoxicity.
Protein Adsorption Generally effective, but may form a less dense "mushroom" conformationHighly effective at reducing protein adsorption, more likely to form a dense "brush" conformationThe "brush" conformation of longer PEG chains provides a more effective steric barrier against protein adsorption.
Hemolysis Expected to reduce hemolysis compared to uncoated surfacesExpected to be highly effective in reducing hemolysisWhile direct comparative data is limited, PEG coatings, in general, are known to be hemocompatible.
Platelet Adhesion Effective in reducing platelet adhesionMore effective in preventing platelet activation and adhesionLonger PEG chains provide a more dynamic and effective barrier against platelet interaction.

Cytotoxicity Assessment

Cytotoxicity assays are essential for determining whether a material has toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity of PEG Oligomers on L929 and HeLa Cells

Cell LineIC50 (mg/mL) - PEG 1000IC50 (mg/mL) - PEG 2000
L929 (mouse fibroblast)22.528.7
HeLa (human cervical cancer)36.238.2

Data adapted from a study evaluating the cytotoxicity of various PEG oligomers. It is important to note that this study used PEG oligomers, and the cytotoxicity of surface-grafted m-PEG-thiol may differ.

These results suggest that PEG 2000 is less cytotoxic than PEG 1000, particularly in the L929 cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., L929 or HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Prepare solutions of m-PEG-thiol 1000 Da and 2000 Da at various concentrations in cell culture medium. Remove the existing medium from the wells and add the PEG solutions.

  • Incubation: Incubate the cells with the PEG solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Biocompatibility Assessment A Prepare m-PEG-thiol coated surfaces (1000 Da & 2000 Da) B Cytotoxicity Assay (e.g., MTT) A->B C Protein Adsorption Assay (e.g., QCM-D) A->C D Hemocompatibility Assays A->D G Data Analysis & Comparison B->G C->G E Hemolysis Assay D->E F Platelet Adhesion Assay D->F F->G

Caption: Experimental workflow for assessing the biocompatibility of m-PEG-thiol coatings.

Protein Adsorption

The initial event upon exposure of a biomaterial to a biological fluid is the adsorption of proteins. This protein layer can trigger subsequent biological responses, such as inflammation and thrombosis. PEG coatings are designed to minimize protein adsorption through steric repulsion. The conformation of the PEG chains on the surface plays a crucial role in this process.

  • "Mushroom" Conformation: At low grafting densities or with shorter PEG chains (like 1000 Da), the polymer chains are more spread out and adopt a "mushroom" conformation. This can leave exposed areas on the surface, allowing for some protein adsorption.

  • "Brush" Conformation: At high grafting densities or with longer PEG chains (like 2000 Da), the polymer chains are forced to extend away from the surface, forming a dense "brush" conformation. This creates a more effective steric barrier that significantly reduces protein adsorption.

Experimental Protocol: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption

QCM-D is a highly sensitive technique for real-time analysis of surface interactions.

  • Sensor Preparation: Coat QCM-D sensors with a thin layer of gold.

  • Surface Functionalization: Functionalize the gold-coated sensors with m-PEG-thiol 1000 Da and 2000 Da.

  • Baseline Establishment: Flow a buffer solution (e.g., PBS) over the sensor surface to establish a stable baseline.

  • Protein Introduction: Introduce a protein solution (e.g., fibrinogen or bovine serum albumin) and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

  • Rinsing: Flow the buffer solution again to remove any loosely bound protein.

  • Data Analysis: Quantify the adsorbed mass per unit area from the change in frequency using the Sauerbrey equation.

G cluster_mushroom m-PEG-thiol 1000 Da ('Mushroom') cluster_brush m-PEG-thiol 2000 Da ('Brush') Substrate1 Substrate PEG1_1 Substrate1->PEG1_1 PEG1_2 Substrate1->PEG1_2 Protein1 Protein Protein1->Substrate1 Adsorption Possible Substrate2 Substrate PEG2_1 Substrate2->PEG2_1 PEG2_2 Substrate2->PEG2_2 PEG2_3 Substrate2->PEG2_3 Protein2 Protein Protein2->PEG2_1 Adsorption Inhibited

Caption: PEG conformation and its effect on protein adsorption.

Hemocompatibility

Hemocompatibility is the property of a material to be in contact with blood without inducing undesirable effects.

Hemolysis

Hemolysis is the rupture of red blood cells (erythrocytes). A biocompatible material should not cause significant hemolysis. PEG coatings are known to be highly effective in preventing hemolysis. While specific comparative data for m-PEG-thiol 1000 Da and 2000 Da is scarce, it is generally accepted that both would exhibit low hemolytic activity.

Experimental Protocol: Hemolysis Assay (ASTM F756)
  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs with phosphate-buffered saline (PBS).

  • Incubation: Incubate the m-PEG-thiol coated materials with a diluted RBC suspension at 37°C for a defined period (e.g., 3 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).

  • Calculation: Calculate the percentage of hemolysis for the test samples relative to the controls.

Platelet Adhesion and Activation

Platelet adhesion and subsequent activation are critical events in thrombus formation. Surfaces that minimize platelet interaction are considered more biocompatible. Longer PEG chains have been shown to be more effective in preventing platelet adhesion and activation.

Table 2: Representative Platelet Adhesion on PEG-modified Surfaces

PEG Molecular Weight (Da)Adherent Platelets (cells/mm²)
1000~5 x 10³
3350~1 x 10³

Data extrapolated from a study on PEG-modified polyurethane surfaces. While not a direct comparison of m-PEG-thiol 1000 Da and 2000 Da, it illustrates the trend of reduced platelet adhesion with increasing PEG chain length. It is expected that a 2000 Da m-PEG-thiol coating would exhibit platelet adhesion intermediate to these values, and significantly lower than the 1000 Da coating.

Experimental Protocol: Platelet Adhesion Assay
  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in citrate tubes and centrifuge at a low speed to obtain PRP.

  • Incubation: Place the m-PEG-thiol coated surfaces in a 24-well plate and add PRP. Incubate at 37°C for 1-2 hours.

  • Rinsing: Gently rinse the surfaces with PBS to remove non-adherent platelets.

  • Fixation and Staining: Fix the adherent platelets with glutaraldehyde and stain with a fluorescent dye (e.g., phalloidin for actin and DAPI for nuclei).

  • Imaging: Visualize the adherent platelets using fluorescence microscopy.

  • Quantification: Count the number of adherent platelets per unit area from the acquired images.

G cluster_pathway Simplified Cellular Response to PEGylated Surfaces A m-PEG-thiol Surface B Cell Membrane Interaction A->B C Generation of Reactive Oxygen Species (ROS) B->C potential trigger D Oxidative Stress C->D E Cellular Response (e.g., Inflammation, Apoptosis) D->E

Caption: A simplified diagram of a potential cellular signaling response to biomaterial surfaces.

Conclusion

The choice between m-PEG-thiol 1000 Da and 2000 Da coatings depends on the specific application and the desired level of biocompatibility. The available evidence strongly suggests that m-PEG-thiol 2000 Da coatings offer superior biocompatibility in terms of lower cytotoxicity, reduced protein adsorption, and more effective prevention of platelet adhesion. The longer PEG chains of the 2000 Da variant are more likely to form a dense "brush" conformation, which provides a more robust steric barrier against undesirable biological interactions.

For applications requiring the highest degree of biocompatibility and minimal interaction with the biological environment, such as long-circulating drug delivery systems and implantable devices, m-PEG-thiol 2000 Da is the recommended choice. While m-PEG-thiol 1000 Da can provide a significant improvement in biocompatibility compared to uncoated surfaces, it may be more suitable for applications where a moderate level of protein resistance is sufficient and where factors such as cost or the specific chemistry of a multi-step surface modification are a primary consideration. Researchers and developers should carefully consider these factors and the supporting experimental data when selecting the optimal PEG-thiol coating for their specific needs.

A Comparative Guide to the Characterization of m-PEG-thiol 1000 Layers by Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atomic Force Microscopy (AFM) with other common surface analysis techniques for the characterization of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 g/mol (m-PEG-thiol 1000) layers. Such layers are crucial in drug development and biomaterial applications for their ability to reduce non-specific protein adsorption and enhance biocompatibility. This document outlines the experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate characterization techniques for your research needs.

Quantitative Data Presentation: A Comparative Overview

The selection of a characterization technique depends on the specific information required. The following table summarizes key quantitative parameters obtained from various methods for m-PEG-thiol 1000 and similar self-assembled monolayers (SAMs) on gold surfaces.

ParameterAtomic Force Microscopy (AFM)EllipsometryQuartz Crystal Microbalance with Dissipation (QCM-D)Contact Angle GoniometryX-ray Photoelectron Spectroscopy (XPS)
Primary Measurement Surface topography, roughness, adhesion forcesChange in polarization of lightMass and viscoelastic properties of adsorbed layersStatic and dynamic contact angles of a liquidElemental composition and chemical states
Layer Thickness ~1-3 nm (via scratching)~1-5 nmIndirectly from adsorbed massNot directly measured~1-5 nm
Surface Roughness (RMS) < 1 nmCan be modeled, but less direct than AFMNot directly measuredNot directly measuredNot directly measured
Adsorbed Mass Not directly measuredCan be calculated from thickness~100 - 500 ng/cm²Not directly measuredNot directly measured
Surface Wettability Not directly measuredNot directly measuredNot directly measuredWater contact angle: 30-60°Not directly measured
Elemental Composition Not applicableNot applicableNot applicableNot applicableC, O, S, Au
Chemical State Info NoNoNoNoYes (e.g., S-Au bond)

Note: The values presented are typical ranges compiled from various studies and may vary depending on the specific experimental conditions, substrate, and layer density.

In-Depth Technique Comparison

Atomic Force Microscopy (AFM) stands out for its ability to provide direct, high-resolution three-dimensional images of the surface topography. This allows for the precise determination of surface roughness and the visualization of the homogeneity and packing of the m-PEG-thiol 1000 monolayer. By employing techniques like nano-scratching, AFM can also provide an estimate of the layer thickness.[1] Furthermore, force spectroscopy modes can probe the mechanical and adhesive properties of the layer at the nanoscale.

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness of thin films. It measures the change in the polarization of light upon reflection from a surface, from which the thickness and refractive index of the m-PEG-thiol 1000 layer can be determined.[2][3] While it provides excellent average thickness information across the sampled area, it does not offer the localized topographical details that AFM provides.[4][5]

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive mass-sensing technique that measures the change in resonance frequency of a quartz crystal sensor as the m-PEG-thiol 1000 molecules adsorb to its surface.[6][7] This provides real-time kinetic data on the formation of the monolayer and the total adsorbed mass, including associated solvent molecules. The dissipation measurement also gives valuable information about the viscoelastic properties (rigidity) of the layer.[8]

Contact Angle Goniometry is a simple yet effective method to assess the surface energy and wettability of the m-PEG-thiol 1000 layer. By measuring the contact angle of a liquid, typically water, on the surface, one can quickly determine the hydrophilic or hydrophobic nature of the functionalized surface.[9][10][11] This is a critical parameter for applications where protein resistance is desired.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding of the m-PEG-thiol 1000 layer.[12][13][14] It can confirm the presence of carbon, oxygen, and sulfur from the PEG-thiol molecule and the gold substrate. High-resolution scans of the sulfur (S 2p) peak can verify the formation of the gold-thiolate bond, confirming successful self-assembly.[15]

Experimental Protocols

Atomic Force Microscopy (AFM) for Topography and Roughness
  • Substrate Preparation: A gold-coated silicon wafer or mica disc is cleaned using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with appropriate safety precautions ). The substrate is then thoroughly rinsed with deionized water and ethanol and dried under a stream of nitrogen.

  • SAM Formation: The cleaned gold substrate is immediately immersed in a dilute solution (e.g., 1 mM) of m-PEG-thiol 1000 in ethanol for a sufficient time (e.g., 24 hours) to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing: After incubation, the substrate is removed from the solution and rinsed with ethanol to remove any non-covalently bound molecules. It is then dried with a gentle stream of nitrogen.

  • AFM Imaging: The functionalized substrate is mounted on the AFM stage. Imaging is typically performed in tapping mode in air or liquid to minimize damage to the soft PEG layer. A silicon nitride cantilever with a sharp tip is used.

  • Data Analysis: The obtained AFM images are processed to measure the root-mean-square (RMS) roughness of the surface.

Ellipsometry for Layer Thickness
  • Substrate Characterization: The optical properties (refractive index and extinction coefficient) of the bare gold substrate are first measured using the ellipsometer.

  • SAM Formation: The m-PEG-thiol 1000 SAM is formed on the gold substrate as described in the AFM protocol.

  • Ellipsometric Measurement: The ellipsometric parameters (Psi and Delta) are measured for the m-PEG-thiol 1000 coated substrate over a range of wavelengths.

  • Data Modeling: A multi-layer optical model (e.g., substrate/SAM/ambient) is constructed. By fixing the optical constants of the substrate and assuming a refractive index for the PEG layer (typically around 1.45-1.50), the thickness of the SAM is determined by fitting the model to the experimental data.[2][5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the characterization of m-PEG-thiol 1000 layers using AFM.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_afm AFM Characterization gold_sub Gold Substrate cleaning Piranha Cleaning gold_sub->cleaning rinsing_drying1 Rinsing & Drying cleaning->rinsing_drying1 incubation Incubation rinsing_drying1->incubation peg_solution m-PEG-thiol 1000 Solution peg_solution->incubation rinsing_drying2 Rinsing & Drying incubation->rinsing_drying2 afm_imaging AFM Imaging (Tapping Mode) rinsing_drying2->afm_imaging data_analysis Data Analysis afm_imaging->data_analysis topography Topography Image data_analysis->topography roughness Roughness (RMS) data_analysis->roughness

Caption: Workflow for AFM characterization of m-PEG-thiol 1000 layers.

References

A Researcher's Guide to Quantifying m-PEG-thiol 1000 on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the density of polyethylene glycol (PEG) on the surface of nanoparticles is critical. This parameter profoundly influences the nanoparticle's stability, biocompatibility, circulation half-life, and overall therapeutic efficacy.[1][2] This guide provides a comparative overview of common analytical techniques for quantifying m-PEG-thiol 1000 on various nanoparticle platforms.

Comparison of Quantitative Methods

Choosing the right analytical method depends on several factors, including the nanoparticle core material, available instrumentation, sample amount, and whether a direct or indirect measurement is preferred. The following table summarizes and compares key techniques.

MethodPrincipleMeasurement TypeThroughputProsCons
Ellman's Assay Colorimetric reaction of DTNB with free thiols.[3][4]Indirect (measures unbound PEG-thiol)HighSimple, rapid, cost-effective, uses standard lab equipment (UV-Vis).[4]Indirect measurement; assumes loss from solution equals bound amount; potential interference.
Thermogravimetric Analysis (TGA) Measures mass loss of the PEG coating upon heating.[2][5]DirectMediumProvides direct measurement of organic mass; well-established.[6]Destructive; requires relatively large sample amounts; limited to inorganic, thermally stable nanoparticles.[2]
ICP-MS Quantifies the sulfur-to-metal (e.g., S:Au) atomic ratio.[7]DirectMedium-HighHighly sensitive and element-specific; provides a direct measure of ligand density.[7][8]Destructive (requires acid digestion); requires specialized and expensive instrumentation.
HPLC with CAD/ELSD Chromatographically separates and quantifies displaced or unbound PEG.[1][9]Indirect or DirectLow-MediumHigh precision and reproducibility; can distinguish between bound and free PEG.[1]Requires method development; specialized detectors may be needed for PEG.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that measures elemental composition (C, S, O) of the nanoparticle surface.[8][10]DirectLowProvides direct quantification of surface chemistry; gives information on chemical states.Requires high vacuum; expensive instrumentation; provides data only on the top few nanometers.
Fluorescence Spectroscopy Measures the fluorescence of a labeled PEG-thiol, either displaced from the nanoparticle or remaining in solution.[11][12]Indirect or DirectHighVery high sensitivity; can be adapted for high-throughput screening.Requires fluorescently labeled PEG which may alter behavior; potential for quenching effects.

Experimental Protocols & Data

Indirect Quantification via Ellman's Assay (UV-Vis Spectroscopy)

This method quantifies the amount of m-PEG-thiol that did not bind to the nanoparticles by reacting the supernatant with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3] The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which is measured by absorbance at 412 nm.[4]

Experimental Protocol:

  • Reaction Setup: Incubate a known concentration of nanoparticles with a known concentration of m-PEG-thiol 1000 in a suitable buffer.

  • Separation: After incubation, separate the nanoparticles from the solution via centrifugation.

  • Standard Curve: Prepare a set of standards with known concentrations of m-PEG-thiol 1000 (e.g., 0-100 µM) in the same buffer.[13]

  • Assay: In a 96-well plate, add 50 µL of the supernatant from the nanoparticle reaction and 50 µL of each standard to separate wells.

  • Reagent Addition: Add 50 µL of DTNB solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0) to all wells.[13]

  • Incubation & Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 412 nm using a plate reader.[13]

  • Calculation: Determine the concentration of unreacted thiol in the supernatant using the standard curve. The amount of bound PEG-thiol is the initial amount minus the unreacted amount.

Representative Data:

SampleInitial [PEG-SH] (µM)Absorbance at 412 nmUnbound [PEG-SH] (µM)Bound PEG-SH (nmol)
Standard 1 (0 µM)00.00500
Standard 2 (25 µM)250.35825N/A
Standard 3 (50 µM)500.71550N/A
Standard 4 (100 µM)1001.420100N/A
NP Supernatant1000.49835.16.49

Calculations based on a 100 µL reaction volume.

Direct Quantification via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. For PEGylated inorganic nanoparticles, the mass loss at specific temperatures corresponds to the decomposition of the organic PEG shell, allowing for direct quantification.[5][14]

Experimental Protocol:

  • Sample Preparation: Prepare a purified sample of lyophilized (freeze-dried) m-PEG-thiol coated nanoparticles. A control sample of uncoated nanoparticles is also required.

  • TGA Instrument Setup: Place a small, accurately weighed amount of the dried sample (typically 1-5 mg) into a TGA crucible.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a final temperature of 600-800 °C.

  • Data Analysis: The TGA curve will show a weight loss step corresponding to the decomposition of m-PEG-thiol. The percentage weight loss is used to calculate the amount of PEG per unit mass of nanoparticles.

Representative Data:

Nanoparticle TypeInitial Mass (mg)Final Mass (mg)Mass Loss (%)PEG Grafting Density (molecules/nm²)
Uncoated AuNPs (30 nm)5.215.190.38%N/A
PEGylated AuNPs (30 nm)4.954.685.45%~1.5
Uncoated SiNPs (50 nm)5.024.980.80%N/A
PEGylated SiNPs (50 nm)5.114.737.44%~2.1

Grafting density calculations require knowledge of the nanoparticle size and density.[6]

Direct Quantification via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique. For nanoparticles like gold (Au) functionalized with m-PEG-thiol, the instrument can simultaneously measure the concentrations of gold and sulfur.[7] Since each PEG molecule has one sulfur atom from the thiol group, the Au:S ratio provides a direct measure of the ligand density.

Experimental Protocol:

  • Sample Preparation: A known concentration of purified PEGylated nanoparticles is digested in a strong acid mixture (e.g., aqua regia) to dissolve the nanoparticles and release all elements into solution.

  • Standard Preparation: Prepare multi-element standards containing known concentrations of Au and S.

  • ICP-MS Analysis: Introduce the digested sample and standards into the ICP-MS. The instrument will measure the ion counts for the selected isotopes (e.g., ¹⁹⁷Au and ³²S).

  • Calculation: Use the standard curves to determine the molar concentrations of Au and S in the sample. The molar ratio of S/Au corresponds to the average number of PEG ligands per nanoparticle. The ligand density can then be calculated based on the nanoparticle's surface area.[7]

Representative Data:

Sample[Au] Measured (ppb)[S] Measured (ppb)Molar Ratio (S/Au)Ligands per NP (30 nm AuNP)
Blank<0.1<1N/AN/A
PEG-AuNP Digest500041.20.0507~1550

Visualizing Workflows and Concepts

Diagrams created using Graphviz help to clarify complex experimental workflows and relationships between different analytical approaches.

G cluster_prep Sample Preparation cluster_analysis Quantitative Analysis NP Nanoparticles Incubate Incubate NP + PEG NP->Incubate PEG m-PEG-thiol 1000 PEG->Incubate Purify Purify via Centrifugation Incubate->Purify PEG_NP PEGylated Nanoparticles Purify->PEG_NP Supernatant Supernatant (Unbound PEG) Purify->Supernatant TGA TGA PEG_NP->TGA Direct ICP ICP-MS PEG_NP->ICP Direct XPS XPS PEG_NP->XPS Direct Ellman Ellman's Assay (UV-Vis) Supernatant->Ellman Indirect HPLC HPLC Supernatant->HPLC Indirect Result Ligand Density (molecules/nm²) TGA->Result ICP->Result XPS->Result Ellman->Result HPLC->Result

Caption: Workflow for PEGylation and subsequent quantitative analysis.

G start Start: Need to quantify m-PEG-thiol on NPs q_direct Is a direct measurement required? start->q_direct q_core Is NP core thermally stable (e.g., metal, silica)? q_equip_spec Is ICP-MS or XPS available? q_core->q_equip_spec No tga Use TGA q_core->tga Yes q_direct->q_core Yes q_equip_uv Is UV-Vis spectrophotometer available? q_direct->q_equip_uv No icp_xps Use ICP-MS or XPS q_equip_spec->icp_xps Yes alt Consider alternative (e.g., HPLC, Fluorescence) q_equip_spec->alt No ellman Use Ellman's Assay q_equip_uv->ellman Yes q_equip_uv->alt No

Caption: Decision tree for selecting a quantification method.

References

Safety Operating Guide

Proper Disposal of m-PEG-thiol (MW 1000): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of m-PEG-thiol (MW 1000), a common laboratory reagent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document outlines the necessary personal protective equipment, waste handling protocols, and decontamination steps.

I. Essential Safety Information

M-PEG-thiol (MW 1000) presents several health and environmental hazards that necessitate careful handling and disposal. The following table summarizes the key safety data.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]Wear protective gloves and clothing.[1] In case of contact, wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1]
Specific Target Organ Toxicity, Repeated Exposure (Category 1) Causes damage to organs through prolonged or repeated exposure.[1]Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) Very toxic to aquatic life with long lasting effects.[1]Avoid release to the environment.[1]
II. Step-by-Step Disposal Protocol

This protocol details the procedures for the safe disposal of m-PEG-thiol (MW 1000) waste, including pure substance, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling any m-PEG-thiol waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1]

2. Waste Segregation and Collection:

  • All waste contaminated with m-PEG-thiol (MW 1000) must be segregated from general laboratory waste.

  • Use a designated, clearly labeled, and sealed hazardous waste container.[2][3] The label should include "Hazardous Waste," "m-PEG-thiol," and the appropriate hazard symbols.

3. Disposal of Solid Waste:

  • Unused or Expired m-PEG-thiol: Dispose of as hazardous chemical waste in its original container, if possible.[3] Ensure the container is tightly sealed.

  • Contaminated Solid Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with m-PEG-thiol should be placed in a sealed plastic bag to contain any odor and then deposited into the designated hazardous waste container.[3][4]

4. Disposal of Liquid Waste (Solutions containing m-PEG-thiol):

  • Small Quantities: For small amounts of liquid waste, a neutralization step is recommended to reduce the hazard of the thiol group. This should be performed in a chemical fume hood.[5][6]

    • Slowly add the m-PEG-thiol solution to a stirred, cooled bleach solution (sodium hypochlorite).[5][6] This will oxidize the thiol to a less odorous and less hazardous sulfonic acid.[4][6]

    • The resulting neutralized solution should still be collected as hazardous waste.[3]

  • Large Quantities: For larger volumes, direct disposal into a labeled hazardous waste container without neutralization may be required, depending on your institution's guidelines.

  • Aqueous Solutions: Do not dispose of aqueous solutions containing m-PEG-thiol down the drain.[2][7] This is due to its high toxicity to aquatic life.[1]

5. Decontamination of Glassware:

  • Immediately after use, submerge contaminated glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended).[8]

  • Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol residues.[8]

  • After soaking, the glassware can be rinsed thoroughly with water and then washed using standard laboratory procedures.[8]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment.[1]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][7]

  • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7]

  • Decontaminate the spill area with a bleach solution.

  • Do not allow the spilled material or cleanup materials to enter drains or water courses.[1]

Visual Workflow for m-PEG-thiol (MW 1000) Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of m-PEG-thiol (MW 1000) waste.

m-PEG-thiol (MW 1000) Disposal Workflow start Waste Generation (m-PEG-thiol) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing m-PEG-thiol) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_disposal Place in Labeled Hazardous Waste Container solid_waste->solid_disposal liquid_treatment Small Quantity? liquid_waste->liquid_treatment bleach_bath Submerge in Bleach Bath (Overnight) glassware->bleach_bath end_solid Proper Disposal solid_disposal->end_solid neutralize Neutralize with Bleach in Fume Hood liquid_treatment->neutralize Yes liquid_disposal Collect in Labeled Hazardous Waste Container liquid_treatment->liquid_disposal No neutralize->liquid_disposal end_liquid Proper Disposal liquid_disposal->end_liquid rinse_wash Rinse and Wash bleach_bath->rinse_wash end_glassware Clean Glassware rinse_wash->end_glassware

Caption: Disposal workflow for m-PEG-thiol (MW 1000).

References

Essential Safety and Operational Guide for m-PEG-thiol (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG-thiol (MW 1000). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

M-PEG-thiol (MW 1000) is a chemical that requires careful handling due to its potential hazards. According to safety data sheets, it can cause skin and serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] The thiol group (-SH) contributes to a strong, unpleasant odor, characteristic of mercaptans, which can cause nausea and headaches.[2]

To mitigate these risks, the following personal protective equipment is mandatory:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles with side-shields or a face shield.[3][4]
Skin Protection Wear impervious clothing and protective gloves (e.g., nitrile rubber).[3][5] Ensure gloves are inspected before use and use proper removal techniques.[5]
Respiratory Protection Use a suitable respirator when handling large quantities or in poorly ventilated areas.[3][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6]

Operational Plan: Step-by-Step Handling Procedure

To ensure safe handling and minimize exposure, a systematic approach is crucial. Adherence to the following experimental protocol is strongly advised.

  • Preparation and Engineering Controls :

    • Before starting work, ensure that a certified chemical fume hood is available and functioning correctly.[6][7]

    • Prepare a bleach solution (typically a 1:1 mixture of bleach and water) in a designated container within the fume hood for immediate decontamination of glassware and spills.[6][8]

    • Ensure an eye-wash station and safety shower are readily accessible.[4]

  • Handling the Compound :

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of m-PEG-thiol (MW 1000), including weighing and transferring, inside the chemical fume hood to prevent the release of vapors.[6][7]

    • Avoid the formation of dust and aerosols.[1][9]

    • Use the minimum amount of the chemical necessary for the experiment.[6][7]

    • For liquid transfers, use a syringe or cannula to minimize the risk of spills and vapor release.[6]

  • During the Experiment :

    • Keep all containers with m-PEG-thiol (MW 1000) tightly sealed when not in use.[1]

    • If using a rotary evaporator or applying a vacuum, ensure the exhaust is passed through a cold trap or a bleach trap to capture any volatile thiols.[6][8]

  • Post-Experiment :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Waste Management and Decontamination

Proper disposal of m-PEG-thiol (MW 1000) and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Liquid Waste :

    • Collect all liquid waste containing m-PEG-thiol (MW 1000) in a designated, properly labeled hazardous waste container.

    • Do not pour thiol-containing waste down the drain.[10]

  • Solid Waste :

    • Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be sealed in a plastic bag and placed in a designated hazardous waste container.[7][11]

  • Glassware Decontamination :

    • All glassware that has come into contact with m-PEG-thiol (MW 1000) must be decontaminated immediately after use.

    • Submerge the glassware in a bleach solution within the fume hood and allow it to soak for at least 24 hours to oxidize the thiol.[6][8][11]

    • After soaking, rinse the glassware thoroughly with water before washing with standard laboratory detergents.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[10]

    • Place the absorbent material in a sealed container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a bleach solution.

    • For larger spills, evacuate the area and contact the appropriate environmental health and safety department.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_fume_hood Prepare Fume Hood & Bleach Bath prep_ppe->prep_fume_hood weigh_transfer Weigh & Transfer in Fume Hood prep_fume_hood->weigh_transfer reaction Perform Experiment weigh_transfer->reaction decontaminate_glassware Decontaminate Glassware (Bleach Soak) reaction->decontaminate_glassware dispose_waste Dispose of Liquid & Solid Waste decontaminate_glassware->dispose_waste clean_workspace Clean Workspace dispose_waste->clean_workspace end End clean_workspace->end start Start start->prep_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.